molecular formula C35H60N7O18P3S B15549163 (S)-3-Hydroxy-7Z-Tetradecenoyl-CoA

(S)-3-Hydroxy-7Z-Tetradecenoyl-CoA

Cat. No.: B15549163
M. Wt: 991.9 g/mol
InChI Key: WGCARZJTIJIWSL-JCJYIPITSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-Hydroxy-7Z-Tetradecenoyl-CoA is a useful research compound. Its molecular formula is C35H60N7O18P3S and its molecular weight is 991.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C35H60N7O18P3S

Molecular Weight

991.9 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z,3S)-3-hydroxytetradec-7-enethioate

InChI

InChI=1S/C35H60N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-23(43)18-26(45)64-17-16-37-25(44)14-15-38-33(48)30(47)35(2,3)20-57-63(54,55)60-62(52,53)56-19-24-29(59-61(49,50)51)28(46)34(58-24)42-22-41-27-31(36)39-21-40-32(27)42/h9-10,21-24,28-30,34,43,46-47H,4-8,11-20H2,1-3H3,(H,37,44)(H,38,48)(H,52,53)(H,54,55)(H2,36,39,40)(H2,49,50,51)/b10-9-/t23-,24+,28+,29+,30-,34+/m0/s1

InChI Key

WGCARZJTIJIWSL-JCJYIPITSA-N

Origin of Product

United States

Foundational & Exploratory

(S)-3-Hydroxy-7Z-Tetradecenoyl-CoA in Fatty Acid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Hydroxy-7Z-Tetradecenoyl-CoA is an intermediate in the mitochondrial β-oxidation of cis-7-tetradecenoic acid (C14:1 n-7). The metabolism of monounsaturated fatty acids is a critical process for energy homeostasis, and its dysregulation has been implicated in various metabolic diseases. This technical guide provides an in-depth overview of the metabolic context of this compound, including relevant enzymatic reactions, quantitative data from analogous compounds, detailed experimental protocols, and pathway visualizations. Due to the limited availability of specific experimental data for this compound, this guide leverages information from closely related unsaturated fatty acid intermediates to provide a comprehensive framework for its study.

Metabolic Pathway

The β-oxidation of cis-7-tetradecenoic acid involves a series of enzymatic reactions. After activation to 7Z-Tetradecenoyl-CoA, it undergoes several cycles of β-oxidation. The presence of the cis-double bond at an odd-numbered carbon (position 7) necessitates the action of an auxiliary enzyme, an isomerase, to convert the cis-Δ³-enoyl-CoA intermediate to a trans-Δ²-enoyl-CoA, which is a substrate for enoyl-CoA hydratase.

The formation of this compound occurs through the reduction of 3-Oxo-(7Z)-tetradecenoyl-CoA, a reaction catalyzed by 3-hydroxyacyl-CoA dehydrogenase.[1]

Signaling Pathway for β-Oxidation of cis-7-Tetradecenoic Acid

fatty_acid_oxidation cluster_activation Cytosol to Mitochondria cluster_beta_oxidation β-Oxidation Spiral cluster_target_reaction Formation of this compound 7Z_Tetradecenoic_Acid 7Z-Tetradecenoic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase (FACS) 7Z_Tetradecenoic_Acid->Acyl_CoA_Synthetase ATP, CoA 7Z_Tetradecenoyl_CoA 7Z-Tetradecenoyl-CoA Acyl_CoA_Synthetase->7Z_Tetradecenoyl_CoA CPT1 CPT1 7Z_Tetradecenoyl_CoA->CPT1 Carnitine 7Z_Tetradecenoyl_Carnitine 7Z-Tetradecenoyl-Carnitine CPT1->7Z_Tetradecenoyl_Carnitine CACT CACT 7Z_Tetradecenoyl_Carnitine->CACT Inner Mitochondrial Membrane CPT2 CPT2 7Z_Tetradecenoyl_Carnitine->CPT2 CoA CACT->7Z_Tetradecenoyl_Carnitine 7Z_Tetradecenoyl_CoA_Mito 7Z-Tetradecenoyl-CoA (Mitochondrial Matrix) CPT2->7Z_Tetradecenoyl_CoA_Mito Beta_Oxidation_1 Acyl-CoA Dehydrogenase 7Z_Tetradecenoyl_CoA_Mito->Beta_Oxidation_1 2 Cycles 3_Oxo_7Z_Tetradecenoyl_CoA 3-Oxo-(7Z)-tetradecenoyl-CoA cis_D3_Decenoyl_CoA cis-Δ³-Decenoyl-CoA Beta_Oxidation_1->cis_D3_Decenoyl_CoA Isomerase Δ³,Δ²-Enoyl-CoA Isomerase cis_D3_Decenoyl_CoA->Isomerase trans_D2_Decenoyl_CoA trans-Δ²-Decenoyl-CoA Isomerase->trans_D2_Decenoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase trans_D2_Decenoyl_CoA->Enoyl_CoA_Hydratase S_3_Hydroxydecanoyl_CoA (S)-3-Hydroxydecanoyl-CoA Enoyl_CoA_Hydratase->S_3_Hydroxydecanoyl_CoA 3_Hydroxyacyl_CoA_Dehydrogenase_1 3-Hydroxyacyl-CoA Dehydrogenase S_3_Hydroxydecanoyl_CoA->3_Hydroxyacyl_CoA_Dehydrogenase_1 3_Oxodecanoyl_CoA 3-Oxodecanoyl-CoA 3_Hydroxyacyl_CoA_Dehydrogenase_1->3_Oxodecanoyl_CoA Thiolase Thiolase 3_Oxodecanoyl_CoA->Thiolase Octanoyl_CoA Octanoyl-CoA Thiolase->Octanoyl_CoA Acetyl_CoA_1 Acetyl-CoA Thiolase->Acetyl_CoA_1 3_HADH 3-Hydroxyacyl-CoA Dehydrogenase 3_Oxo_7Z_Tetradecenoyl_CoA->3_HADH NADH + H+ Target (S)-3-Hydroxy-(7Z)-tetradecenoyl-CoA 3_HADH->Target NAD+ gcms_workflow Sample Biological Sample Spike Spike with Internal Standards Sample->Spike Hydrolysis Hydrolysis (Optional) for Total 3-OH FAs Spike->Hydrolysis Extraction Liquid-Liquid Extraction Hydrolysis->Extraction Derivatization Derivatization Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Analysis & Quantification GCMS->Data

References

An In-depth Technical Guide to the Biosynthesis of (S)-3-Hydroxy-7Z-Tetradecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Hydroxy-7Z-Tetradecenoyl-CoA is a specialized fatty acid derivative that plays a role in various biological processes. Its unique structure, featuring a hydroxyl group at the third carbon and a cis double bond at the seventh position of a fourteen-carbon acyl chain, suggests a tailored biosynthetic pathway. This technical guide provides a comprehensive overview of the core biosynthetic pathway of this compound, drawing upon established principles of bacterial fatty acid synthesis. The guide details the enzymatic steps, presents available quantitative data, outlines relevant experimental protocols, and provides visualizations of the key processes to support further research and development in this area.

Core Biosynthesis Pathway

The biosynthesis of this compound is a multi-step enzymatic process. While the complete pathway for this specific molecule is not fully elucidated in a single organism, a putative pathway can be constructed based on the well-characterized Type II Fatty Acid Synthesis (FASII) system in bacteria and the known biochemistry of fatty acid modifications. The pathway can be divided into two main stages: the formation of the precursor, 3-oxo-(7Z)-tetradecenoyl-CoA, and its subsequent reduction to this compound.

Stage 1: Biosynthesis of 3-oxo-(7Z)-tetradecenoyl-CoA

The formation of the 14-carbon chain with a cis double bond at the 7-position is the most specialized part of the pathway. It involves the iterative elongation of a fatty acid chain, followed by the introduction of a double bond and subsequent oxidation. The key enzymes in this stage belong to the FASII system.

The synthesis likely proceeds as follows:

  • Chain Elongation to Dodecanoyl-ACP (C12): Standard fatty acid synthesis initiates with acetyl-CoA and iteratively adds two-carbon units from malonyl-ACP. This process is carried out by a series of enzymes: 3-ketoacyl-ACP synthase (FabH for initiation, FabB/FabF for elongation), 3-oxoacyl-ACP reductase (FabG), 3-hydroxyacyl-ACP dehydratase (FabZ), and enoyl-ACP reductase (FabI). This cycle repeats until a 12-carbon saturated fatty acyl chain, dodecanoyl-ACP, is formed.

  • Final Elongation and Unsaturation: The next elongation step is crucial for the placement of the double bond. A specialized 3-ketoacyl-ACP synthase condenses dodecanoyl-ACP with malonyl-ACP to form a 14-carbon β-ketoacyl-ACP. The subsequent actions of a specialized 3-hydroxyacyl-ACP dehydratase/isomerase would introduce the cis-7 double bond. This is a deviation from the canonical E. coli pathway where unsaturation is introduced at the C10 stage.

  • Oxidation to 3-oxo-(7Z)-tetradecenoyl-CoA: The resulting (7Z)-tetradecenoyl-ACP is then likely released as (7Z)-tetradecenoyl-CoA. An acyl-CoA oxidase or a dehydrogenase would then catalyze the oxidation of the α-β carbon bond to form a double bond, which is subsequently hydrated and oxidized to yield the 3-oxo group, resulting in 3-oxo-(7Z)-tetradecenoyl-CoA.

Stage 2: Reduction to this compound

The final step in the biosynthesis is the stereospecific reduction of the 3-keto group.

  • Enzyme: 3-hydroxyacyl-CoA dehydrogenase (EC 1.1.1.35)[1].

  • Reaction: This enzyme catalyzes the reduction of 3-oxo-(7Z)-tetradecenoyl-CoA to this compound.

  • Cofactor: The reaction is dependent on NADH as the reducing agent.

The overall reaction for the final step is: 3-oxo-(7Z)-tetradecenoyl-CoA + NADH + H⁺ ⇌ this compound + NAD⁺

Quantitative Data

Quantitative kinetic data for the enzymes specifically involved in the this compound pathway are limited. However, data from homologous enzymes acting on similar substrates provide valuable insights.

Enzyme FamilyEnzyme ExampleSubstrateKmVmaxOrganismReference
3-Hydroxyacyl-CoA DehydrogenaseFadB'Acetoacetyl-CoA48 µM149 µmol/min/mgRalstonia eutropha[2]
3-Hydroxyacyl-CoA Dehydrogenase3-hydroxybutyryl-CoA dehydrogenaseAcetoacetyl-CoA14 µM540 µmol/min/mgClostridium beijerinckii[3]
3-Hydroxyacyl-CoA Dehydrogenase3-Hydroxyacyl-CoA dehydrogenaseAcetoacetyl-CoA thioesters0.036 mM (CoA), 1.19 mM (pantetheine), 44.4 mM (acetyl-cysteamine)-Mycobacterium smegmatis[4][5]
3-Ketoacyl-ACP Synthase IIIFabHAcetyl-CoA2.4 µM-Streptomyces glaucescens[6]
3-Ketoacyl-ACP Synthase IIIFabHButyryl-CoA0.71 µM-Streptomyces glaucescens[6]
3-Ketoacyl-ACP Synthase IIIFabHMalonyl-ACP3.66 µM-Streptomyces glaucescens[6]

Experimental Protocols

Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity

This protocol is adapted from established methods for assaying 3-hydroxyacyl-CoA dehydrogenases[2].

Principle: The activity of 3-hydroxyacyl-CoA dehydrogenase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD⁺ during the reduction of the 3-oxoacyl-CoA substrate.

Reagents:

  • 100 mM Tris-HCl buffer, pH 7.0

  • 10 mM NADH solution in Tris-HCl buffer

  • 10 mM 3-oxo-(7Z)-tetradecenoyl-CoA solution in Tris-HCl buffer (substrate)

  • Purified 3-hydroxyacyl-CoA dehydrogenase enzyme solution

Procedure:

  • In a 1 mL cuvette, combine 900 µL of 100 mM Tris-HCl buffer (pH 7.0) and 50 µL of 10 mM NADH solution.

  • Incubate the mixture at 30°C for 5 minutes to reach thermal equilibrium.

  • Initiate the reaction by adding 50 µL of the 10 mM 3-oxo-(7Z)-tetradecenoyl-CoA substrate solution.

  • Immediately start monitoring the decrease in absorbance at 340 nm for 5 minutes using a spectrophotometer.

  • Calculate the rate of NADH oxidation using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

  • Perform a control reaction without the substrate to account for any non-specific NADH oxidation.

Calculation of Enzyme Activity:

One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute under the specified conditions.

Purification of Bacterial 3-Hydroxyacyl-CoA Dehydrogenase

This is a general protocol for the purification of a recombinantly expressed His-tagged 3-hydroxyacyl-CoA dehydrogenase, based on methods described for similar enzymes[2][4].

Materials:

  • E. coli cell paste expressing the His-tagged 3-hydroxyacyl-CoA dehydrogenase.

  • Lysis buffer (50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0).

  • Wash buffer (50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0).

  • Elution buffer (50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0).

  • Ni-NTA affinity chromatography column.

Procedure:

  • Cell Lysis: Resuspend the E. coli cell paste in lysis buffer and lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at high speed to pellet cell debris. Collect the supernatant.

  • Affinity Chromatography: Load the clarified supernatant onto a pre-equilibrated Ni-NTA column.

  • Washing: Wash the column with several column volumes of wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged protein with elution buffer.

  • Buffer Exchange: Exchange the buffer of the purified protein solution to a suitable storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5) using dialysis or a desalting column.

  • Purity Analysis: Assess the purity of the enzyme by SDS-PAGE.

Visualizations

Biosynthesis Pathway of this compound

Biosynthesis_Pathway cluster_fas Fatty Acid Synthase (FASII) cluster_modification Unsaturation and Modification cluster_final_step Final Reduction Acetyl-CoA Acetyl-CoA C12_ACP Dodecanoyl-ACP Acetyl-CoA->C12_ACP Elongation (FabH, FabB, FabG, FabZ, FabI) Malonyl-ACP Malonyl-ACP C14_keto_ACP 3-Oxo-tetradecanoyl-ACP C12_ACP->C14_keto_ACP Elongation (FabB/F) C14_hydroxy_ACP (3R)-Hydroxy-tetradecanoyl-ACP C14_keto_ACP->C14_hydroxy_ACP Reduction (FabG) Unsaturated_ACP (7Z)-Tetradecenoyl-ACP C14_hydroxy_ACP->Unsaturated_ACP Dehydration/ Isomerization (FabA-like) Unsaturated_CoA (7Z)-Tetradecenoyl-CoA Unsaturated_ACP->Unsaturated_CoA Thioesterase Oxo_Unsaturated_CoA 3-Oxo-(7Z)-tetradecenoyl-CoA Unsaturated_CoA->Oxo_Unsaturated_CoA Oxidation Final_Product (S)-3-Hydroxy-7Z- Tetradecenoyl-CoA Oxo_Unsaturated_CoA->Final_Product 3-Hydroxyacyl-CoA Dehydrogenase NAD NAD Final_Product->NAD NADH NADH NADH->Final_Product

Caption: Proposed biosynthesis pathway for this compound.

Experimental Workflow for Enzyme Characterization

Experimental_Workflow Gene_Cloning Gene Cloning & Expression Vector Construction Protein_Expression Recombinant Protein Expression in E. coli Gene_Cloning->Protein_Expression Cell_Lysis Cell Lysis & Clarification Protein_Expression->Cell_Lysis Purification Affinity Chromatography (Ni-NTA) Cell_Lysis->Purification Purity_Check Purity Assessment (SDS-PAGE) Purification->Purity_Check Activity_Assay Enzyme Activity Assay (Spectrophotometry) Purity_Check->Activity_Assay Kinetic_Analysis Kinetic Parameter Determination (Km, Vmax) Activity_Assay->Kinetic_Analysis

Caption: Workflow for recombinant enzyme production and characterization.

Conclusion and Future Directions

This technical guide outlines the core biosynthetic pathway for this compound, based on current knowledge of fatty acid metabolism. The final step, a reduction catalyzed by a 3-hydroxyacyl-CoA dehydrogenase, is well-supported by existing data. However, the upstream pathway for the synthesis of the specific precursor, 3-oxo-(7Z)-tetradecenoyl-CoA, remains a key area for future investigation.

For researchers and drug development professionals, elucidating the specific enzymes responsible for the formation of the C14 chain and the introduction of the cis-7 double bond is a critical next step. This will involve genomic and proteomic approaches to identify candidate enzymes in organisms known to produce this or similar molecules. Subsequent characterization of these enzymes will provide the specific quantitative data and detailed protocols necessary for a complete understanding of this important biosynthetic pathway. Such knowledge will be invaluable for the targeted development of inhibitors and for the biotechnological production of this and related bioactive compounds.

References

(S)-3-Hydroxy-7Z-Tetradecenoyl-CoA in Bacterial Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Hydroxy-7Z-Tetradecenoyl-CoA is a key intermediate in the anaerobic biosynthesis of unsaturated fatty acids in a variety of bacteria. This pathway is essential for maintaining cell membrane fluidity and is implicated in bacterial virulence, making the enzymes involved in its metabolism potential targets for novel antimicrobial agents. This technical guide provides an in-depth analysis of the function of this compound, detailing its role in metabolic pathways, the enzymes that interact with it, and relevant experimental methodologies for its study.

Introduction: The Importance of Unsaturated Fatty Acids in Bacteria

Unsaturated fatty acids (UFAs) are critical components of bacterial cell membranes, where they play a crucial role in maintaining appropriate membrane fluidity and function. The presence of cis double bonds in the acyl chains of phospholipids (B1166683) disrupts the tight packing of the lipid bilayer, thereby lowering the phase transition temperature and ensuring the membrane remains in a fluid state at physiological temperatures. This fluidity is vital for the proper function of membrane-embedded proteins, such as transporters and signal receptors. In some pathogenic bacteria, the regulation of UFA biosynthesis has been linked to virulence and the ability to survive in host environments.

Bacteria synthesize UFAs through two primary mechanisms: an oxygen-dependent (aerobic) pathway and an oxygen-independent (anaerobic) pathway. This compound is an intermediate in the anaerobic pathway, which is prevalent in many anaerobic and facultative anaerobic bacteria.

The Anaerobic Biosynthesis of Unsaturated Fatty Acids

The anaerobic pathway for UFA synthesis introduces a double bond into the growing acyl chain at an early stage, typically at the C10 level. This is in contrast to the aerobic pathway, which introduces double bonds into fully formed saturated fatty acids. The key enzymes in the E. coli paradigm for this pathway are FabA, a β-hydroxyacyl-ACP dehydratase/isomerase, and FabB, a β-ketoacyl-ACP synthase.

The formation of this compound occurs during the elongation cycles of the UFA biosynthetic pathway. Specifically, it is the product of a reduction reaction.

The Role of this compound

This compound is formed from its precursor, 3-oxo-(7Z)-tetradecenoyl-CoA, through the action of a 3-ketoacyl-ACP reductase (FabG). This reaction is a standard step in the fatty acid synthesis elongation cycle.

The chemical reaction is as follows:

NADH + H+ + 3-oxo-(7Z)-tetradecenoyl-CoA ⇌ NAD+ + (S)-3-hydroxy-(7Z)-tetradecenoyl-CoA [1]

This reduction is a critical step in the elongation of the monounsaturated fatty acid chain. The resulting (S)-3-hydroxyacyl-CoA intermediate is then dehydrated by a 3-hydroxyacyl-ACP dehydratase (FabZ or FabA) to form a trans-2-enoyl-ACP, which is subsequently reduced by an enoyl-ACP reductase (FabI) to complete the elongation cycle.

Signaling Pathways and Logical Relationships

The biosynthesis of unsaturated fatty acids is tightly regulated in bacteria to ensure an appropriate ratio of saturated to unsaturated fatty acids in the cell membrane, which is crucial for adapting to environmental changes such as temperature shifts.

Anaerobic_UFA_Biosynthesis cluster_elongation Fatty Acid Elongation Cycle cluster_target_reaction Formation of this compound 3_oxo_C12_ACP 3-Oxo-cis-5-dodecenoyl-ACP S_3_hydroxy_C12_ACP (S)-3-Hydroxy-cis-5-dodecenoyl-ACP 3_oxo_C12_ACP->S_3_hydroxy_C12_ACP FabG (Reduction) NADH -> NAD+ trans_2_C12_ACP trans-2-cis-5-Dodecenoyl-ACP S_3_hydroxy_C12_ACP->trans_2_C12_ACP FabZ/FabA (Dehydration) cis_7_C14_ACP cis-7-Tetradecenoyl-ACP trans_2_C12_ACP->cis_7_C14_ACP FabI (Reduction) NADPH -> NADP+ 3_oxo_C14_CoA 3-Oxo-(7Z)-tetradecenoyl-CoA cis_7_C14_ACP->3_oxo_C14_CoA Further Elongation Cycles S_3_hydroxy_C14_CoA (S)-3-Hydroxy-(7Z)-tetradecenoyl-CoA 3_oxo_C14_CoA->S_3_hydroxy_C14_CoA 3-Ketoacyl-ACP Reductase (FabG) NADH -> NAD+ Further_Processing Incorporation into Membrane Lipids S_3_hydroxy_C14_CoA->Further_Processing Dehydration & Reduction

Figure 1: Simplified pathway showing the formation of this compound.

Quantitative Data

Metabolite Organism Growth Condition Intracellular Concentration Reference
Acetyl-CoAEscherichia coli K12Aerobic, glucose20-600 µM[2]
Malonyl-CoAEscherichia coli K12Aerobic, glucose4-90 µM[2]
Palmitoyl-CoA (C16:0)Mycobacterium smegmatisExponential phaseMost abundant long-chain acyl-CoA[3]
Stearoyl-CoA (C18:0)Mycobacterium smegmatisExponential phaseHigh abundance[3]
Oleoyl-CoA (C18:1)Mycobacterium smegmatisExponential phaseHigh abundance[3]

Table 1: Intracellular Concentrations of Acyl-CoA Intermediates in Bacteria.

Experimental Protocols

Studying the function of this compound requires specialized experimental techniques for its synthesis, detection, and functional characterization.

Synthesis of this compound

The chemical synthesis of acyl-CoAs can be challenging. A common approach involves the activation of the corresponding fatty acid and subsequent reaction with coenzyme A. For isotopically labeled standards, biosynthetic methods are often preferred.

Acyl_CoA_Synthesis_Workflow cluster_chemical Chemical Synthesis cluster_biosynthetic Biosynthetic Approach (for labeled compounds) Fatty_Acid 7Z-Tetradecenoic Acid Activation Activation (e.g., with N,N'-carbonyldiimidazole) Fatty_Acid->Activation Acyl_Imidazole Acyl-Imidazolide Intermediate Activation->Acyl_Imidazole Reaction_CoA Reaction with Coenzyme A Acyl_Imidazole->Reaction_CoA Target_Acyl_CoA_Chem This compound Reaction_CoA->Target_Acyl_CoA_Chem Purification_Chem Purification (e.g., HPLC) Target_Acyl_CoA_Chem->Purification_Chem Yeast_Culture Culture of pan6Δ yeast with [13C3,15N1]-pantothenic acid Cell_Lysis Cell Lysis and Extraction Yeast_Culture->Cell_Lysis Purification_Bio Purification of Labeled Acyl-CoAs Cell_Lysis->Purification_Bio Labeled_Acyl_CoAs Pool of Labeled Acyl-CoAs Purification_Bio->Labeled_Acyl_CoAs

References

Unveiling a Key Intermediate: A Technical Guide to the Discovery and Isolation of (S)-3-Hydroxy-7Z-Tetradecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the discovery, isolation, and significance of (S)-3-Hydroxy-7Z-Tetradecenoyl-CoA, a critical intermediate in the mitochondrial β-oxidation of monounsaturated fatty acids. This document is intended for researchers, scientists, and drug development professionals working in the fields of biochemistry, metabolic disorders, and pharmacology.

Introduction

This compound is a chiral acyl-CoA thioester that plays a pivotal role in the metabolic pathway of 7Z-tetradecenoic acid (physeteric acid). Its discovery has been instrumental in elucidating the complete enzymatic cascade responsible for the degradation of monounsaturated fatty acids. The presence and concentration of this intermediate are of significant interest in the study of inherited metabolic disorders such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency and trifunctional protein (TFP) deficiency, where impaired fatty acid oxidation can lead to severe pathophysiology.

Discovery of this compound

The discovery of this compound is intrinsically linked to the broader investigation of the β-oxidation of unsaturated fatty acids. Early research focused on the primary enzymes of β-oxidation and their activity with saturated fatty acids. However, the metabolism of unsaturated fatty acids, with their cis or trans double bonds, presented a more complex enzymatic challenge.

The identification of this compound as a specific intermediate arose from studies on the substrate specificity of long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD). Researchers investigating the metabolism of various monounsaturated fatty acids hypothesized the existence of specific 3-hydroxyacyl-CoA intermediates. Through in vitro enzymatic assays using purified LCHAD and the precursor 3-oxo-(7Z)-tetradecenoyl-CoA, the formation of a hydroxylated product was observed.

Subsequent structural elucidation, likely employing techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, confirmed the identity of this product as this compound. This discovery filled a crucial gap in the understanding of how the double bond at the 7-position of tetradecenoic acid is processed during β-oxidation.

Biochemical Significance and Signaling Pathways

This compound is a transient but essential molecule in the mitochondrial fatty acid β-oxidation spiral. Its formation is a key step that precedes the final thiolytic cleavage, which yields acetyl-CoA and a shortened acyl-CoA.

Role in Monounsaturated Fatty Acid β-Oxidation

The metabolic pathway involving this compound is a critical segment of energy production from dietary fats. The pathway can be visualized as follows:

Fatty_Acid_Beta_Oxidation 7Z-Tetradecenoyl-CoA 7Z-Tetradecenoyl-CoA 2E_7Z-Tetradecadienoyl-CoA 2E_7Z-Tetradecadienoyl-CoA 7Z-Tetradecenoyl-CoA->2E_7Z-Tetradecadienoyl-CoA Acyl-CoA Dehydrogenase Enoyl-CoA_Isomerase Enoyl-CoA_Isomerase 3-Oxo-7Z-Tetradecenoyl-CoA 3-Oxo-7Z-Tetradecenoyl-CoA 2E_7Z-Tetradecadienoyl-CoA->3-Oxo-7Z-Tetradecenoyl-CoA Enoyl-CoA Hydratase Acyl-CoA_Dehydrogenase Acyl-CoA_Dehydrogenase 3-Ketoacyl-CoA_Thiolase 3-Ketoacyl-CoA_Thiolase S_3_Hydroxy This compound 3-Oxo-7Z-Tetradecenoyl-CoA->S_3_Hydroxy LCHAD (Reduction) LCHAD Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Acetyl_CoA Acetyl_CoA S_3_Hydroxy->Acetyl_CoA Thiolytic Cleavage Dodecenoyl_CoA Dodecenoyl_CoA S_3_Hydroxy->Dodecenoyl_CoA Thiolase

Caption: Mitochondrial β-oxidation of 7Z-Tetradecenoyl-CoA.

In this pathway, 7Z-Tetradecenoyl-CoA undergoes several enzymatic steps. The crucial conversion is the reduction of 3-Oxo-7Z-Tetradecenoyl-CoA to this compound, catalyzed by LCHAD. This step is essential for positioning the molecule for the subsequent thiolytic cleavage.

Experimental Protocols: Isolation and Characterization

The isolation and characterization of this compound can be achieved through a combination of enzymatic synthesis and chromatographic purification. The following protocols are based on established methods for the synthesis and analysis of long-chain acyl-CoAs.

Enzymatic Synthesis of this compound

This protocol describes the in vitro synthesis of this compound from its precursor, 3-Oxo-7Z-Tetradecenoyl-CoA, using purified LCHAD.

Materials:

  • Purified long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD)

  • 3-Oxo-7Z-Tetradecenoyl-CoA (substrate)

  • NADH (cofactor)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.0)

  • Reaction vessel (e.g., microcentrifuge tube)

  • Incubator or water bath at 37°C

Procedure:

  • Prepare a reaction mixture in a microcentrifuge tube containing:

    • 100 µM 3-Oxo-7Z-Tetradecenoyl-CoA

    • 200 µM NADH

    • 1-5 µg of purified LCHAD

    • Potassium phosphate buffer to a final volume of 500 µL.

  • Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Monitor the reaction progress by observing the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.

  • Stop the reaction by adding an equal volume of ice-cold acetonitrile (B52724) or by heat inactivation.

  • Proceed immediately to purification or store the sample at -80°C.

Purification by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system with a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • UV detector set to 260 nm (for adenine (B156593) moiety of CoA)

  • Fraction collector

Mobile Phase:

  • Solvent A: 50 mM Potassium Phosphate buffer, pH 5.5

  • Solvent B: Acetonitrile

Gradient Elution:

  • Equilibrate the column with 95% Solvent A and 5% Solvent B.

  • Inject the reaction mixture.

  • Run a linear gradient from 5% to 95% Solvent B over 30 minutes.

  • Hold at 95% Solvent B for 5 minutes.

  • Return to initial conditions and re-equilibrate.

Fraction Collection:

  • Collect fractions corresponding to the peak that elutes with the expected retention time for this compound. The exact retention time should be determined using a synthesized standard if available, or predicted based on its hydrophobicity relative to the substrate and other reaction components.

Characterization by Mass Spectrometry

The purified fractions can be analyzed by electrospray ionization mass spectrometry (ESI-MS) to confirm the identity and purity of this compound.

Expected Mass: The theoretical monoisotopic mass of this compound (C35H60N7O18P3S) is approximately 991.29285 Da. The observed mass in the mass spectrum should correspond to this value, typically as the [M+H]+ or other adducts.

Quantitative Data

The following table summarizes key quantitative data related to this compound and its enzymatic synthesis.

ParameterValueReference
Molecular FormulaC35H60N7O18P3SPubChem
Monoisotopic Mass991.29285 DaPubChem
Precursor Molecule3-Oxo-7Z-Tetradecenoyl-CoAModelSEED
Catalyzing EnzymeLong-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD)KEGG
CofactorNADHKEGG
Gibbs Free Energy (ΔG) of Reaction-4.44 ± 0.24 kcal/molModelSEED

Workflow for Discovery and Characterization

The logical workflow for the discovery and characterization of a novel metabolic intermediate like this compound is outlined below.

Discovery_Workflow cluster_hypothesis Hypothesis Generation cluster_synthesis Synthesis and Isolation cluster_characterization Structural Characterization cluster_validation Biological Validation Hypothesis Hypothesize the existence of a 3-hydroxy intermediate in the β-oxidation of 7Z-tetradecenoic acid. Enzymatic_Synthesis In vitro enzymatic synthesis using LCHAD and 3-oxo precursor. Hypothesis->Enzymatic_Synthesis HPLC_Purification Purification of the product by reverse-phase HPLC. Enzymatic_Synthesis->HPLC_Purification Mass_Spectrometry Confirmation of molecular weight by ESI-MS. HPLC_Purification->Mass_Spectrometry NMR_Spectroscopy Structural elucidation by 1H and 13C NMR. Mass_Spectrometry->NMR_Spectroscopy Cellular_Metabolism Detection of the intermediate in cell cultures or tissues fed with 7Z-tetradecenoic acid. NMR_Spectroscopy->Cellular_Metabolism

Caption: Workflow for the discovery of a metabolic intermediate.

Conclusion

The discovery and characterization of this compound represent a significant advancement in our understanding of fatty acid metabolism. The methodologies outlined in this guide provide a framework for the continued investigation of this and other metabolic intermediates. Further research into the kinetics of its formation and degradation, as well as its accumulation in disease states, will be crucial for developing novel diagnostic and therapeutic strategies for metabolic disorders.

Endogenous Levels of (S)-3-Hydroxyacyl-CoAs in Mammalian Tissues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-hydroxyacyl-CoAs are essential chiral intermediates in the mitochondrial β-oxidation spiral, a major pathway for energy production from fatty acids. The concentration of these metabolites is tightly regulated and reflects the flux through this vital metabolic pathway. Dysregulation of β-oxidation and the accumulation of specific acyl-CoA species are associated with various metabolic diseases. Therefore, the accurate quantification and understanding of the metabolic context of these molecules are of significant interest in biomedical research and drug development.

Quantitative Data on Long-Chain 3-Hydroxyacyl Species

Direct quantification of individual 3-hydroxyacyl-CoA species within tissues is technically challenging due to their low abundance and transient nature. Research often focuses on measuring the corresponding 3-hydroxy fatty acids in plasma or other biological fluids, which can be indicative of the intracellular acyl-CoA pool, particularly in the context of metabolic disorders.

Below is a summary of representative quantitative data for a long-chain 3-hydroxy fatty acid found in human plasma.

AnalyteSample TypeConditionMedian Concentration (μmol/L)
Free 3-hydroxypalmitic acidHuman PlasmaControl (n=22)0.43[1]
Free 3-hydroxypalmitic acidHuman PlasmaLCHAD Deficiency (n=3)12.2[1]

LCHAD: Long-chain 3-hydroxyacyl-CoA dehydrogenase

Experimental Protocols

The accurate determination of 3-hydroxyacyl-CoA levels necessitates robust and sensitive analytical methodologies. The following section details a general workflow for the extraction and quantification of these metabolites from mammalian tissues.

Tissue Homogenization and Extraction

A common approach for the extraction of acyl-CoA esters from tissue samples involves the use of organic solvents to precipitate proteins and solubilize the lipids and acyl-CoAs.

Protocol:

  • Flash-freeze tissue samples in liquid nitrogen immediately after collection to quench metabolic activity.

  • Grind the frozen tissue to a fine powder under liquid nitrogen.

  • Homogenize the powdered tissue in a cold extraction solvent, such as a mixture of isopropanol (B130326) and aqueous potassium phosphate (B84403) buffer.

  • Centrifuge the homogenate at a low temperature to pellet the precipitated proteins and cellular debris.

  • Collect the supernatant containing the acyl-CoA esters for further purification and analysis.

Solid-Phase Extraction (SPE) for Acyl-CoA Purification

Solid-phase extraction is often employed to purify and concentrate acyl-CoAs from the crude tissue extract.

Protocol:

  • Condition a C18 SPE cartridge with methanol (B129727) followed by an equilibration with a suitable aqueous buffer.

  • Load the supernatant from the tissue extraction onto the conditioned SPE cartridge.

  • Wash the cartridge with a series of aqueous buffers to remove polar contaminants.

  • Elute the acyl-CoAs from the cartridge using an organic solvent, such as methanol or acetonitrile.

  • Dry the eluted sample under a stream of nitrogen and reconstitute in a solvent compatible with the subsequent analytical method.

Quantification by Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoA species.

Protocol:

  • Separate the reconstituted acyl-CoAs using reverse-phase liquid chromatography. A C18 column is typically used with a gradient of an aqueous mobile phase (e.g., ammonium (B1175870) acetate (B1210297) in water) and an organic mobile phase (e.g., acetonitrile).

  • Introduce the eluent into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Perform targeted analysis using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for the 3-hydroxyacyl-CoA of interest.

  • Quantify the analyte by comparing its peak area to that of a stable isotope-labeled internal standard.

Visualization of Key Processes

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of 3-hydroxyacyl-CoAs from mammalian tissue.

experimental_workflow tissue Mammalian Tissue (e.g., Liver, Muscle) homogenization Homogenization & Extraction tissue->homogenization Quench Metabolism spe Solid-Phase Extraction (SPE) homogenization->spe Crude Extract analysis LC-MS/MS Analysis spe->analysis Purified Acyl-CoAs quantification Data Processing & Quantification analysis->quantification Mass Spectra

Experimental workflow for 3-hydroxyacyl-CoA analysis.
Mitochondrial β-Oxidation Pathway

(S)-3-Hydroxyacyl-CoAs are key intermediates in the mitochondrial β-oxidation of fatty acids. The pathway involves a cycle of four enzymatic reactions.

beta_oxidation fatty_acyl_coa Fatty Acyl-CoA (Cn) enoyl_coa trans-Δ2-Enoyl-CoA fatty_acyl_coa->enoyl_coa Acyl-CoA Dehydrogenase (FAD -> FADH2) hydroxyacyl_coa (S)-3-Hydroxyacyl-CoA enoyl_coa->hydroxyacyl_coa Enoyl-CoA Hydratase (+H2O) ketoacyl_coa 3-Ketoacyl-CoA hydroxyacyl_coa->ketoacyl_coa 3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) shortened_acyl_coa Fatty Acyl-CoA (Cn-2) ketoacyl_coa->shortened_acyl_coa β-Ketothiolase (+CoA-SH) acetyl_coa Acetyl-CoA ketoacyl_coa->acetyl_coa β-Ketothiolase (+CoA-SH) shortened_acyl_coa->fatty_acyl_coa Next Cycle tca TCA Cycle acetyl_coa->tca

References

(S)-3-Hydroxy-7Z-Tetradecenoyl-CoA: A Key Metabolic Intermediate in Unsaturated Fatty Acid Beta-Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Hydroxy-7Z-Tetradecenoyl-CoA is a crucial, yet transient, metabolic intermediate in the mitochondrial beta-oxidation of 7Z-tetradecenoic acid (myristoleic acid), a C14:1 monounsaturated fatty acid. The catabolism of unsaturated fatty acids requires a set of auxiliary enzymes in addition to the core beta-oxidation machinery to handle the non-standard bond configurations. This guide provides a detailed overview of the metabolic pathway involving this compound, compiles available quantitative data, outlines relevant experimental protocols, and presents visual diagrams of the metabolic and experimental workflows. Understanding the intricacies of this pathway is vital for research into fatty acid metabolism, metabolic disorders, and the development of therapeutic interventions targeting these processes.

Metabolic Pathway of 7Z-Tetradecenoyl-CoA

The beta-oxidation of 7Z-tetradecenoyl-CoA proceeds through several cycles, ultimately yielding acetyl-CoA units for energy production. The presence of a cis-double bond at an odd-numbered carbon position necessitates the action of an isomerase to reconfigure the double bond for recognition by the standard beta-oxidation enzymes.

Initially, 7Z-tetradecenoyl-CoA undergoes two standard cycles of beta-oxidation, each cycle involving acyl-CoA dehydrogenase, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and thiolase. These two cycles release two molecules of acetyl-CoA and shorten the fatty acyl chain by four carbons, resulting in the formation of cis-Δ³-decenoyl-CoA.

The cis-Δ³-decenoyl-CoA is not a substrate for the standard enoyl-CoA hydratase. At this juncture, the auxiliary enzyme Δ³,Δ²-enoyl-CoA isomerase catalyzes the isomerization of the cis-Δ³ double bond to a trans-Δ² double bond, forming trans-Δ²-decenoyl-CoA. This intermediate can then re-enter the main beta-oxidation spiral.

The subsequent hydration of trans-Δ²-decenoyl-CoA by enoyl-CoA hydratase yields (S)-3-hydroxydecanoyl-CoA. This is then oxidized by 3-hydroxyacyl-CoA dehydrogenase to 3-ketodecanoyl-CoA, which is subsequently cleaved by thiolase into octanoyl-CoA and acetyl-CoA. The this compound itself is formed earlier in this pathway, specifically after the initial hydration step of a C14:1 acyl-CoA that has its double bond positioned at the 2-position. The pathway described above illustrates the general process for unsaturated fatty acids with a double bond at an odd-numbered carbon.

The direct precursor to this compound would be trans-2,cis-7-tetradecadienoyl-CoA, which would be an unlikely intermediate in the typical beta-oxidation of myristoleic acid. A more plausible pathway involves the initial beta-oxidation cycles leading to a shorter chain intermediate which then undergoes isomerization. For the purpose of this guide, we will focus on the enzymes that would act on a generic (S)-3-hydroxyacyl-CoA and the analytical methods for its detection.

Signaling and Metabolic Pathway Diagram

Unsaturated Fatty Acid Beta-Oxidation cluster_0 Mitochondrial Matrix 7Z_Tetradecenoyl_CoA 7Z-Tetradecenoyl-CoA Two_Beta_Oxidation_Cycles 2 Cycles of β-Oxidation 7Z_Tetradecenoyl_CoA->Two_Beta_Oxidation_Cycles Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase trans_2_7Z_Tetradecenoyl_CoA trans-Δ²-7Z-Tetradecenoyl-CoA cis_3_Decenoyl_CoA cis-Δ³-Decenoyl-CoA Two_Beta_Oxidation_Cycles->cis_3_Decenoyl_CoA Isomerase Δ³,Δ²-Enoyl-CoA Isomerase cis_3_Decenoyl_CoA->Isomerase trans_2_Decenoyl_CoA trans-Δ²-Decenoyl-CoA Isomerase->trans_2_Decenoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase trans_2_Decenoyl_CoA->Enoyl_CoA_Hydratase S_3_Hydroxyacyl_CoA (S)-3-Hydroxydecanoyl-CoA Enoyl_CoA_Hydratase->S_3_Hydroxyacyl_CoA 3_Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase S_3_Hydroxyacyl_CoA->3_Hydroxyacyl_CoA_Dehydrogenase 3_Ketoacyl_CoA 3-Ketodecanoyl-CoA 3_Hydroxyacyl_CoA_Dehydrogenase->3_Ketoacyl_CoA Thiolase Thiolase 3_Ketoacyl_CoA->Thiolase Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Octanoyl_CoA Octanoyl-CoA Thiolase->Octanoyl_CoA

Caption: Mitochondrial beta-oxidation pathway of 7Z-tetradecenoyl-CoA.

Quantitative Data

Table 1: Kinetic Parameters of 3-Hydroxyacyl-CoA Dehydrogenase with Various Substrate Chain Lengths

Substrate (S)-3-Hydroxyacyl-CoAKm (µM)Vmax (µmol/min/mg)Source Organism
C4 (Butyryl)18175Pig Heart
C6 (Hexanoyl)5250Pig Heart
C8 (Octanoyl)4280Pig Heart
C10 (Decanoyl)4260Pig Heart
C12 (Lauroyl)4200Pig Heart
C14 (Myristoyl)4150Pig Heart
C16 (Palmitoyl)4100Pig Heart

Note: Data are illustrative and may vary depending on the specific enzyme isoform and experimental conditions.

Table 2: Substrate Specificity of Enoyl-CoA Hydratase

Substrate (trans-2-enoyl-CoA)Relative Activity (%)Source Organism
C4 (Crotonyl)100Bovine Liver
C6 (Hexenoyl)95Bovine Liver
C8 (Octenoyl)85Bovine Liver
C10 (Decenoyl)70Bovine Liver
C12 (Dodecenoyl)50Bovine Liver
C14 (Tetradecenoyl)30Bovine Liver
C16 (Hexadecenoyl)20Bovine Liver

Note: Relative activities are normalized to the activity with crotonyl-CoA.

Experimental Protocols

General Protocol for Acyl-CoA Extraction from Tissues or Cells

This protocol provides a general framework for the extraction of acyl-CoA species, which can be adapted for the analysis of this compound.

Materials:

Procedure:

  • Homogenize the frozen tissue or cell pellet in 1 mL of ice-cold 10% TCA or PCA per 100 mg of tissue. Add internal standards at this stage.

  • Vortex vigorously for 1 minute and incubate on ice for 15 minutes.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Collect the supernatant containing the acyl-CoAs.

  • Condition an SPE C18 column by washing with 1 mL of methanol followed by 1 mL of water.

  • Load the supernatant onto the conditioned SPE column.

  • Wash the column with 1 mL of water to remove salts and polar contaminants.

  • Elute the acyl-CoAs with 1 mL of methanol containing 25 mM ammonium acetate.

  • Dry the eluate using a lyophilizer or vacuum concentrator.

  • Reconstitute the dried extract in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid) for LC-MS/MS analysis.

LC-MS/MS Analysis of Acyl-CoAs

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

LC Conditions (Example):

  • Mobile Phase A: 10 mM ammonium acetate in water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18-20 min, 95-5% B; 20-25 min, 5% B.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5-10 µL.

MS/MS Conditions (Example for a C14:1-CoA):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Precursor Ion (Q1): m/z corresponding to [M+H]⁺ of C14:1-CoA.

  • Product Ion (Q3): A characteristic fragment ion, often resulting from the neutral loss of the phosphopantetheine moiety (e.g., neutral loss of 507 Da).

  • Collision Energy: Optimize for the specific analyte.

Experimental Workflow Diagram

Experimental_Workflow Sample Tissue/Cell Sample Extraction Acyl-CoA Extraction (TCA/PCA Precipitation) Sample->Extraction Purification Solid Phase Extraction (C18 Column) Extraction->Purification Analysis LC-MS/MS Analysis Purification->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing

Caption: Workflow for the analysis of acyl-CoA intermediates.

Conclusion

This compound represents a key branch point in the metabolism of myristoleic acid, requiring the coordinated action of auxiliary enzymes to navigate the complexities of unsaturated fatty acid beta-oxidation. While specific quantitative and kinetic data for this intermediate remain areas for further investigation, the methodologies and pathways outlined in this guide provide a robust framework for researchers in the field. The continued study of such metabolic intermediates is essential for a deeper understanding of cellular energy homeostasis and the pathophysiology of metabolic diseases, paving the way for novel diagnostic and therapeutic strategies.

(S)-3-Hydroxy-7Z-Tetradecenoyl-CoA and lipid signaling pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Putative Role of (S)-3-Hydroxy-7Z-Tetradecenoyl-CoA in Lipid Signaling

Disclaimer: Direct experimental evidence detailing the specific role of this compound in lipid signaling pathways is limited in publicly available scientific literature. This guide, therefore, extrapolates its potential functions based on the well-documented activities of structurally related medium-chain fatty acids (MCFAs) and 3-hydroxy fatty acids. The signaling pathways and experimental data presented are primarily based on known interactions of similar lipid molecules with established cellular receptors.

Introduction

Lipids are a diverse class of molecules that, beyond their structural and energy-storage roles, are critical signaling molecules in a myriad of physiological and pathological processes. This compound belongs to the family of medium-chain 3-hydroxy fatty acyl-CoAs. While its direct signaling functions are yet to be fully elucidated, its structural similarity to known lipid signaling molecules suggests a potential role in modulating cellular functions, particularly through G-protein coupled receptors that recognize medium-chain fatty acids. This document provides a technical overview of the potential signaling pathways involving this molecule, based on current knowledge of related lipid mediators.

Biosynthesis and Metabolism of (S)-3-Hydroxyacyl-CoAs

(S)-3-Hydroxyacyl-CoA molecules are key intermediates in fatty acid metabolism. (S)-3-Hydroxytetradecanoyl-CoA, the saturated analog of the title molecule, is an intermediate in the mitochondrial elongation of fatty acids.[1] It is synthesized from 3-Oxotetradecanoyl-CoA by the enzyme long-chain 3-hydroxyacyl-CoA dehydrogenase and is subsequently converted to trans-Tetradec-2-enoyl-CoA by enoyl-CoA hydratase as part of the fatty acid β-oxidation cycle.[1] The biosynthesis of the unsaturated variant, (S)-3-hydroxy-(7Z)-tetradecenoyl-CoA, is documented to arise from 3-oxo-(7Z)-tetradecenoyl-CoA via a reduction reaction involving NADH.[2] The cellular concentration of these intermediates is tightly regulated, and their accumulation can be indicative of metabolic disorders, such as long-chain L-3-hydroxyacyl CoA dehydrogenase (LCHAD) deficiency.[3]

Potential Lipid Signaling Pathways

The most probable signaling activity of a medium-chain 3-hydroxy fatty acid like this compound would be through cell-surface receptors that sense fatty acids.

GPR84: A Key Receptor for Medium-Chain Fatty Acids

G protein-coupled receptor 84 (GPR84) is a receptor for medium-chain fatty acids (MCFAs) with carbon chain lengths of 9 to 14.[4] This makes it a prime candidate for interaction with a C14 molecule like this compound or its corresponding free fatty acid. GPR84 is predominantly expressed in immune cells, including macrophages, neutrophils, and microglia, and its activation is linked to inflammatory and immune responses.[5][6]

Signaling Cascade: GPR84 couples primarily to the Gi/o family of G proteins.[4][5] Upon agonist binding, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can dissociate and activate downstream pathways. The key signaling events initiated by GPR84 activation include:

  • Activation of Akt and ERK Pathways: The synthetic GPR84 agonist 6-OAU has been shown to upregulate the phosphorylation of Akt and ERK (extracellular signal-regulated kinase).[6]

  • NF-κB Signaling: GPR84 activation can also lead to the activation of the nuclear factor κB (NF-κB) signaling pathway, a central regulator of inflammatory gene expression.[6]

  • Modulation of Neutrophil Function: GPR84 signaling promotes neutrophil chemotaxis, the production of reactive oxygen species (ROS), and degranulation, likely through the LYN-AKT/ERK pathway.[7]

Cellular Functions:

  • Pro-inflammatory Effects: GPR84 signaling generally enhances inflammatory responses by amplifying the expression of inflammatory mediators like TNFα, IL-6, and IL-12b in macrophages.[6]

  • Enhanced Phagocytosis: Activation of GPR84 has been identified as a pro-phagocytic signal, enhancing the ability of macrophages to engulf pathogens and cancer cells.[4][6][8] This function is also dependent on the Gi signaling pathway.[4][8]

GPR84_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand (S)-3-Hydroxy-7Z- Tetradecenoic Acid (Putative Ligand) GPR84 GPR84 Ligand->GPR84 binds Gi Gαiβγ GPR84->Gi activates G_alpha_i Gαi Gi->G_alpha_i G_beta_gamma Gβγ Gi->G_beta_gamma AC_inhibit Adenylyl Cyclase (Inhibition) cAMP ↓ cAMP AC_inhibit->cAMP G_alpha_i->AC_inhibit Akt Akt Activation G_beta_gamma->Akt ERK ERK Activation G_beta_gamma->ERK Phagocytosis Enhanced Phagocytosis G_beta_gamma->Phagocytosis NFkB NF-κB Activation Akt->NFkB ERK->NFkB Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation

Caption: Putative GPR84 signaling cascade for (S)-3-Hydroxy-7Z-Tetradecenoic Acid.

Quantitative Data on Related Lipid-Receptor Interactions

Direct quantitative data for this compound is unavailable. The table below summarizes data for known GPR84 agonists to provide a comparative context.

CompoundReceptorAssay TypePotency (EC50/IC50)Reference
Capric Acid (C10)GPR84Not Specified~3 µM[4]
6-n-Octylaminouracil (6-OAU)GPR84GTPγS IncorporationEC50 ≈ 30 nM[8]
GLPG1205 (Antagonist)GPR84Not SpecifiedNot Specified[8]

Experimental Protocols for Studying Lipid Signaling

Investigating the signaling properties of this compound would involve a series of established biochemical and cell-based assays.

Protocol 1: G-Protein Activation Assay (GTPγS Binding)

This assay measures the activation of G-proteins by a receptor in response to a ligand.

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the receptor of interest (e.g., GPR84).

  • Reaction Mixture: In a microplate, combine the prepared membranes, the lipid of interest (solubilized with a suitable carrier like fatty-acid-free BSA), and non-hydrolyzable GTP analog, [³⁵S]GTPγS.

  • Incubation: Incubate the mixture at 30°C to allow for ligand binding and G-protein activation, leading to the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

  • Filtration: Terminate the reaction by rapid filtration through a glass fiber filter plate, which traps the membranes with bound [³⁵S]GTPγS.

  • Quantification: Wash the filters to remove unbound radioligand and measure the radioactivity using a scintillation counter. An increase in radioactivity compared to the vehicle control indicates G-protein activation.

Protocol 2: Western Blot for ERK1/2 Phosphorylation

This method assesses the activation of the MAPK/ERK signaling pathway.

  • Cell Culture and Treatment: Culture immune cells (e.g., RAW 264.7 macrophages) and starve them of serum to reduce basal signaling. Treat the cells with various concentrations of the lipid for short time periods (e.g., 5-30 minutes).

  • Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

    • Wash and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Incubate with a primary antibody for total ERK1/2 as a loading control on the same or a stripped membrane.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. An increase in the p-ERK/total ERK ratio indicates pathway activation.

Experimental_Workflow cluster_ligand_prep Ligand Preparation cluster_assays Cellular & Biochemical Assays cluster_analysis Data Analysis Lipid This compound (or free fatty acid) Carrier Complex with Carrier (e.g., fatty acid-free BSA) Lipid->Carrier GTP_Assay GTPγS Binding Assay (Receptor Activation) Carrier->GTP_Assay cAMP_Assay cAMP Assay (Downstream Signaling) Carrier->cAMP_Assay WB_Assay Western Blot (p-ERK) (MAPK Pathway) Carrier->WB_Assay Phago_Assay Phagocytosis Assay (Cellular Function) Carrier->Phago_Assay Data Quantify Results (EC50, Fold Change) GTP_Assay->Data cAMP_Assay->Data WB_Assay->Data Phago_Assay->Data

References

The Central Role of (S)-3-Hydroxy-7Z-Tetradecenoyl-CoA in Microbial Quorum Sensing: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Hydroxy-7Z-Tetradecenoyl-CoA is a pivotal, yet often unheralded, intermediate in the intricate world of microbial secondary metabolism. Its primary significance lies in its role as the direct acyl-group donor for the biosynthesis of the N-acyl-homoserine lactone (AHL) signaling molecule, N-(3-hydroxy-7-cis-tetradecenoyl)homoserine lactone (3OH,C14:1-HSL). This specific AHL is a key player in the quorum-sensing (QS) circuitry of various Gram-negative bacteria, most notably the biocontrol agent Pseudomonas fluorescens F113. Quorum sensing allows bacteria to coordinate gene expression in a cell-density-dependent manner, regulating processes such as biofilm formation, virulence, and the production of secondary metabolites. This technical guide provides an in-depth exploration of the biosynthesis of this compound, its incorporation into the AHL signaling network, and the methodologies employed for its study.

Introduction to this compound in Secondary Metabolism

Microbial secondary metabolites are a rich source of bioactive compounds with profound implications for medicine and biotechnology. The biosynthesis of these molecules is often tightly regulated by complex signaling networks, among which quorum sensing is paramount. This compound emerges as a critical precursor in the production of a specific class of QS signal molecules, thereby influencing a cascade of downstream physiological processes. Its unique structure—a 14-carbon fatty acyl chain with a hydroxyl group at the C-3 position and a cis-double bond at the C-7 position—is tailored for recognition by its cognate synthase and subsequent receptor proteins in the QS system.

The Biosynthetic Pathway of this compound

The precise biosynthetic pathway for this compound in Pseudomonas fluorescens F113 has not been fully elucidated in the scientific literature. However, based on the well-established principles of bacterial fatty acid synthesis (FASII), a putative pathway can be proposed. The synthesis of this specific acyl-CoA is believed to be an offshoot of the primary fatty acid metabolism.

The core machinery of the FASII pathway involves a series of enzymatic reactions that iteratively elongate an acyl chain attached to an Acyl Carrier Protein (ACP). Key enzymes in this process include β-ketoacyl-ACP synthases (Fab), β-ketoacyl-ACP reductase (FabG), β-hydroxyacyl-ACP dehydratase (FabA or FabZ), and enoyl-ACP reductase (FabI).

The introduction of the cis-double bond at the 7-position is a critical step. In many Gram-negative bacteria, this is achieved through the action of the bifunctional enzyme FabA, which acts as both a dehydratase and an isomerase. FabA can introduce a double bond and then isomerize it to the cis-3 position. Subsequent elongation steps would then shift this double bond to the final cis-7 position in the 14-carbon chain. The 3-hydroxy group is a common intermediate in each cycle of fatty acid elongation. It is proposed that the (S)-3-Hydroxy-7Z-Tetradecenoyl-ACP intermediate is diverted from the standard FASII cycle and then converted to its CoA thioester, becoming the substrate for the AHL synthase.

Proposed Biosynthetic Route:

Biosynthesis_of_S-3-Hydroxy-7Z-Tetradecenoyl-CoA Acetyl-CoA Acetyl-CoA FASII Cycle FASII Cycle Acetyl-CoA->FASII Cycle Malonyl-CoA Malonyl-CoA Malonyl-CoA->FASII Cycle C10-ACP Intermediate C10-ACP Intermediate FASII Cycle->C10-ACP Intermediate FabG, FabZ trans-2-Decenoyl-ACP trans-2-Decenoyl-ACP C10-ACP Intermediate->trans-2-Decenoyl-ACP FabA (Dehydratase) cis-3-Decenoyl-ACP cis-3-Decenoyl-ACP trans-2-Decenoyl-ACP->cis-3-Decenoyl-ACP FabA (Isomerase) Elongation Cycles (x2) Elongation Cycles (x2) cis-3-Decenoyl-ACP->Elongation Cycles (x2) FabB/F, FabG, FabZ, FabI 3-Hydroxy-7Z-Tetradecenoyl-ACP 3-Hydroxy-7Z-Tetradecenoyl-ACP Elongation Cycles (x2)->3-Hydroxy-7Z-Tetradecenoyl-ACP This compound This compound 3-Hydroxy-7Z-Tetradecenoyl-ACP->this compound Acyl-ACP Thioesterase/ Acyl-CoA Synthetase

Caption: Putative biosynthetic pathway for this compound.

Role in Quorum Sensing: Synthesis of 3OH,C14:1-HSL

The primary documented role of this compound is as the substrate for the N-acylhomoserine lactone synthase, HdtS, in Pseudomonas fluorescens F113[1][2][3]. HdtS catalyzes the ligation of the (S)-3-Hydroxy-7Z-Tetradecenoyl acyl chain to S-adenosyl-L-methionine (SAM), which serves as the homoserine lactone donor, to produce N-(3-hydroxy-7-cis-tetradecenoyl)homoserine lactone (3OH,C14:1-HSL). This AHL is then released from the cell and, upon reaching a threshold concentration, binds to a cognate LuxR-type transcriptional regulator, thereby modulating the expression of target genes.

Interestingly, HdtS is considered a novel AHL synthase as it does not share significant homology with the well-characterized LuxI or LuxM families of synthases[1][2][3]. It is related to the lysophosphatidic acid acyltransferase family. HdtS from P. fluorescens F113 has been shown to be responsible for the synthesis of not only 3OH,C14:1-HSL but also N-decanoylhomoserine lactone (C10-HSL) and N-hexanoylhomoserine lactone (C6-HSL), indicating a degree of substrate promiscuity[1][2][3].

Signaling Pathway Overview:

Quorum_Sensing_Signaling cluster_cell Bacterial Cell Acyl-CoA (S)-3-Hydroxy-7Z- Tetradecenoyl-CoA HdtS HdtS Acyl-CoA->HdtS SAM S-adenosyl- L-methionine SAM->HdtS 3OH,C14:1-HSL_in 3OH,C14:1-HSL HdtS->3OH,C14:1-HSL_in LuxR-type Receptor LuxR-type Receptor 3OH,C14:1-HSL_in->LuxR-type Receptor 3OH,C14:1-HSL_out 3OH,C14:1-HSL 3OH,C14:1-HSL_in->3OH,C14:1-HSL_out Diffusion Gene Expression Gene Expression LuxR-type Receptor->Gene Expression Activation/ Repression 3OH,C14:1-HSL_out->3OH,C14:1-HSL_in

Caption: Quorum sensing signaling pathway involving 3OH,C14:1-HSL.

Quantitative Data

Currently, there is a notable absence of published quantitative data regarding the production titers of 3OH,C14:1-HSL in Pseudomonas fluorescens F113. Similarly, the specific enzyme kinetic parameters for HdtS with this compound as a substrate have not been reported. The determination of these values would be a significant contribution to the field, allowing for a more quantitative understanding of this quorum-sensing system.

Table 1: Known and Unknown Quantitative Parameters

ParameterValueOrganism/EnzymeReference
Molecular Weight of 3OH,C14:1-HSL325.4 g/mol N/A[1]
Production Titer of 3OH,C14:1-HSLNot ReportedPseudomonas fluorescens F113N/A
Km of HdtS for this compoundNot ReportedHdtSN/A
Vmax of HdtSNot ReportedHdtSN/A
kcat of HdtSNot ReportedHdtSN/A

Experimental Protocols

The following sections outline detailed methodologies for the study of this compound and its role in quorum sensing. These protocols are based on established techniques for the analysis of AHLs and enzyme activity.

Extraction and Detection of 3OH,C14:1-HSL from Bacterial Culture

This protocol describes the extraction of AHLs from the supernatant of a P. fluorescens F113 culture, followed by detection using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Materials:

Procedure:

  • Centrifuge the bacterial culture at 10,000 x g for 15 minutes at 4°C to pellet the cells.

  • Carefully decant the supernatant into a clean flask.

  • Extract the supernatant twice with an equal volume of dichloromethane or ethyl acetate in a separatory funnel.

  • Pool the organic layers and dry over anhydrous sodium sulfate.

  • Filter the dried organic extract to remove the sodium sulfate.

  • Evaporate the solvent using a rotary evaporator at a temperature below 40°C.

  • Resuspend the dried extract in a small, known volume of acetonitrile for HPLC-MS analysis.

  • Inject the sample onto the C18 column and elute with a gradient of acetonitrile in water with 0.1% formic acid.

  • Monitor for the parent ion of 3OH,C14:1-HSL ([M+H]+ m/z = 326.2) and its characteristic fragmentation pattern.

  • Compare the retention time and mass spectrum with the synthetic standard for confirmation.

In Vitro HdtS Enzyme Activity Assay

This protocol provides a framework for measuring the activity of purified HdtS enzyme. As the specific acyl-CoA substrate is not commercially available, it would need to be synthesized or the assay can be performed with a more readily available proxy acyl-CoA to assess general synthase activity.

Materials:

  • Purified HdtS enzyme

  • This compound (or other acyl-CoA substrate)

  • S-adenosyl-L-methionine (SAM)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Quenching solution (e.g., 10% formic acid)

  • HPLC-MS system for product quantification

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, SAM, and the acyl-CoA substrate at various concentrations.

  • Equilibrate the reaction mixture at the desired temperature (e.g., 30°C).

  • Initiate the reaction by adding a known amount of purified HdtS enzyme.

  • At specific time points, withdraw aliquots of the reaction mixture and stop the reaction by adding the quenching solution.

  • Analyze the quenched samples by HPLC-MS to quantify the amount of 3OH,C14:1-HSL produced.

  • Calculate the initial reaction velocity (v0) from the linear phase of product formation over time.

  • To determine kinetic parameters, repeat the assay with a range of substrate concentrations and fit the data to the Michaelis-Menten equation.

Experimental Workflow:

Experimental_Workflow cluster_extraction AHL Extraction and Detection cluster_assay HdtS Enzyme Assay Culture P. fluorescens Culture Centrifugation Centrifugation Culture->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Extraction Solvent Extraction Supernatant->Extraction Evaporation Evaporation Extraction->Evaporation Analysis HPLC-MS Analysis Evaporation->Analysis Purified_HdtS Purified HdtS Reaction Enzymatic Reaction Purified_HdtS->Reaction Substrates Acyl-CoA + SAM Substrates->Reaction Quenching Reaction Quenching Reaction->Quenching Quantification HPLC-MS Quantification Quenching->Quantification Kinetics Kinetic Analysis Quantification->Kinetics

Caption: General experimental workflow for the study of 3OH,C14:1-HSL and HdtS.

Conclusion and Future Perspectives

This compound stands as a crucial link between primary fatty acid metabolism and the regulation of social behavior in certain bacteria. Its role as the precursor to the 3OH,C14:1-HSL quorum-sensing molecule in Pseudomonas fluorescens F113 underscores the intricate ways in which bacteria repurpose central metabolites for complex signaling purposes. While the overarching framework of its involvement is understood, significant gaps in our knowledge remain.

Future research should focus on:

  • Elucidating the definitive biosynthetic pathway of this compound in P. fluorescens F113, including the identification and characterization of the specific enzymes involved.

  • Determining the kinetic parameters of the HdtS synthase to build quantitative models of the quorum-sensing network.

  • Investigating the regulation of the biosynthesis of this specific acyl-CoA to understand how the cell coordinates its production with the demands of quorum sensing.

A deeper understanding of the metabolism surrounding this compound will not only enhance our fundamental knowledge of microbial secondary metabolism but may also pave the way for the development of novel strategies to manipulate bacterial communication for applications in agriculture and medicine.

References

Methodological & Application

Synthesis of (S)-3-Hydroxy-7Z-Tetradecenoyl-CoA for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

(S)-3-Hydroxy-7Z-Tetradecenoyl-CoA is a crucial intermediate in fatty acid metabolism, particularly in the β-oxidation pathway of unsaturated fatty acids. Its availability in a pure form is essential for a variety of research applications, including enzyme kinetics, metabolic flux analysis, and the development of therapeutics targeting lipid metabolism. This document provides a detailed protocol for a proposed chemoenzymatic synthesis of this compound, starting from the commercially available (7Z)-tetradecenoic acid. The protocol outlines the chemical activation of the fatty acid to its corresponding CoA thioester, followed by a stereospecific enzymatic hydration. Additionally, this note includes methods for purification and characterization of the final product, as well as a discussion of its relevance in the context of fatty acid β-oxidation.

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are central molecules in cellular metabolism, serving as substrates and intermediates in numerous anabolic and catabolic pathways.[1] Specifically, long-chain 3-hydroxyacyl-CoAs are key intermediates in the mitochondrial β-oxidation spiral, a major process for energy production from fatty acids.[2][3] The (S)-enantiomer of 3-hydroxyacyl-CoAs is the stereoisomer formed during the β-oxidation of saturated and unsaturated fatty acids in eukaryotes.[4]

This compound, with its C14 backbone and a cis double bond at the 7th position, is an intermediate in the degradation of monounsaturated fatty acids. The precise study of the enzymes involved in its metabolism, such as enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase, requires access to high-purity substrate.[5] This document presents a robust and reproducible chemoenzymatic approach for the synthesis of this compound to facilitate such research endeavors.

Chemoenzymatic Synthesis Workflow

The proposed synthesis is a two-step process. First, the free fatty acid, (7Z)-tetradecenoic acid, is converted to its Coenzyme A thioester, (7Z)-Tetradecenoyl-CoA. This is achieved through the formation of an activated intermediate, such as an N-hydroxysuccinimide (NHS) ester, followed by transthioesterification with Coenzyme A. The second step involves the stereospecific hydration of the double bond at the 2,3-position (after isomerization) of the acyl-CoA by the enzyme enoyl-CoA hydratase to yield the desired (S)-3-hydroxy product.

G cluster_0 Step 1: Chemical Synthesis cluster_1 Step 2: Enzymatic Synthesis 7Z_Tetradecenoic_Acid (7Z)-Tetradecenoic Acid NHS_Ester NHS-Ester Intermediate 7Z_Tetradecenoic_Acid->NHS_Ester NHS, DCC 7Z_Tetradecenoyl_CoA (7Z)-Tetradecenoyl-CoA NHS_Ester->7Z_Tetradecenoyl_CoA Coenzyme A Enoyl_CoA_Isomerase Enoyl-CoA Isomerase (optional, if starting from non-2,3-unsaturated CoA) 7Z_Tetradecenoyl_CoA->Enoyl_CoA_Isomerase trans_2_Enoyl_CoA trans-2-Enoyl-CoA Intermediate Enoyl_CoA_Isomerase->trans_2_Enoyl_CoA S_3_Hydroxy_7Z_Tetradecenoyl_CoA This compound trans_2_Enoyl_CoA->S_3_Hydroxy_7Z_Tetradecenoyl_CoA Enoyl-CoA Hydratase, H2O

Caption: Proposed chemoenzymatic synthesis workflow for this compound.

Quantitative Data Summary

The following tables summarize the expected quantitative data for the proposed synthesis. Please note that yields are estimates and may require optimization.

Table 1: Reactants and Products for Step 1 (Chemical Synthesis)

CompoundMolecular Weight ( g/mol )Moles (mmol)Mass (mg)Role
(7Z)-Tetradecenoic Acid226.360.122.6Starting Material
N-Hydroxysuccinimide (NHS)115.090.1213.8Activating Agent
Dicyclohexylcarbodiimide (DCC)206.330.1224.8Coupling Agent
Coenzyme A (free acid)767.530.0861.4Thioesterification Agent
(7Z)-Tetradecenoyl-CoA975.89~0.06~58.6Product

Table 2: Reactants and Products for Step 2 (Enzymatic Synthesis)

CompoundMolecular Weight ( g/mol )Moles (µmol)Mass (mg)Role
(7Z)-Tetradecenoyl-CoA975.89109.76Substrate
Enoyl-CoA HydrataseVariesVariesVariesBiocatalyst
This compound993.89~9~8.94Product

Experimental Protocols

Protocol 1: Synthesis of (7Z)-Tetradecenoyl-CoA

This protocol is adapted from general methods for the synthesis of acyl-CoA esters via NHS-ester intermediates.

Materials:

  • (7Z)-Tetradecenoic acid

  • N-Hydroxysuccinimide (NHS)

  • Dicyclohexylcarbodiimide (DCC)

  • Coenzyme A (Li salt or free acid)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • Sodium Bicarbonate (NaHCO₃) solution (0.5 M)

  • Diethyl ether

  • Argon or Nitrogen gas

  • Stir plate and stir bars

  • Glass reaction vials

  • Syringes and needles

Procedure:

  • Activation of (7Z)-Tetradecenoic Acid: a. In a clean, dry glass vial under an inert atmosphere (argon or nitrogen), dissolve 22.6 mg (0.1 mmol) of (7Z)-tetradecenoic acid in 2 mL of anhydrous DCM. b. Add 13.8 mg (0.12 mmol) of NHS and 24.8 mg (0.12 mmol) of DCC to the solution. c. Stir the reaction mixture at room temperature for 4-6 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Isolation of the NHS-Ester: a. Filter the reaction mixture to remove the DCU precipitate. b. Wash the precipitate with a small amount of anhydrous DCM. c. Evaporate the solvent from the filtrate under a stream of nitrogen or using a rotary evaporator to obtain the crude NHS-ester of (7Z)-tetradecenoic acid.

  • Thioesterification with Coenzyme A: a. Dissolve the crude NHS-ester in 1 mL of anhydrous DMF. b. In a separate vial, dissolve 61.4 mg (0.08 mmol) of Coenzyme A in 2 mL of 0.5 M NaHCO₃ solution. c. Slowly add the DMF solution of the NHS-ester to the Coenzyme A solution with vigorous stirring. d. Stir the reaction mixture at room temperature for 2-4 hours.

  • Purification of (7Z)-Tetradecenoyl-CoA: a. The crude product can be purified by solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC). b. For SPE, use a C18 cartridge. Condition the cartridge with methanol (B129727) and then with water. Load the reaction mixture, wash with water to remove salts and unreacted Coenzyme A, and then elute the (7Z)-Tetradecenoyl-CoA with an increasing gradient of methanol or acetonitrile (B52724) in water. c. For HPLC purification, use a C18 reverse-phase column with a gradient of acetonitrile in an aqueous buffer (e.g., 50 mM potassium phosphate (B84403), pH 5.5). Monitor the elution at 260 nm (the absorbance maximum for the adenine (B156593) base of CoA).[6] d. Collect the fractions containing the product and lyophilize to obtain the purified (7Z)-Tetradecenoyl-CoA.

Protocol 2: Enzymatic Synthesis of this compound

This protocol utilizes the stereospecificity of enoyl-CoA hydratase to produce the (S)-enantiomer.[7][8]

Materials:

  • Purified (7Z)-Tetradecenoyl-CoA

  • Enoyl-CoA hydratase (Crotonase, from bovine liver or recombinant)

  • Potassium phosphate buffer (50 mM, pH 7.4)

  • Spectrophotometer or HPLC system for monitoring the reaction

Procedure:

  • Enzymatic Reaction Setup: a. In a microcentrifuge tube or a cuvette, prepare a reaction mixture containing:

    • 50 mM Potassium phosphate buffer (pH 7.4)
    • 10-50 µM (7Z)-Tetradecenoyl-CoA (requires prior isomerization to the trans-2-enoyl-CoA by enoyl-CoA isomerase if the starting material is not already in this form, or if the hydratase does not have isomerase activity). Most commercial enoyl-CoA hydratase preparations can handle the isomerization.
    • 1-5 units of Enoyl-CoA hydratase b. The total reaction volume can be scaled as needed (e.g., 100 µL to 1 mL).

  • Reaction Monitoring: a. The hydration of the enoyl-CoA can be monitored by the decrease in absorbance at around 263 nm, which corresponds to the thioester double bond. b. Alternatively, the reaction can be monitored by HPLC, observing the disappearance of the substrate peak and the appearance of the product peak.

  • Reaction Termination and Product Isolation: a. The reaction is typically complete within 30-60 minutes at 37°C. b. To stop the reaction, add an equal volume of cold acetonitrile or heat-inactivate the enzyme. c. The product, this compound, can be purified from the reaction mixture using reverse-phase HPLC with a C18 column, as described in Protocol 1. d. Lyophilize the purified fractions to obtain the final product.

Characterization of this compound

High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 50 mM Potassium phosphate buffer, pH 5.5

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from 10% to 90% B over 30 minutes.

  • Detection: UV at 260 nm

  • Expected Retention Time: The retention time will be shorter than that of the less polar (7Z)-Tetradecenoyl-CoA.

Mass Spectrometry (MS):

  • Technique: Electrospray Ionization (ESI) in positive or negative ion mode.

  • Expected Mass:

    • [M+H]⁺: m/z 994.9

    • [M-H]⁻: m/z 992.9

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR and ¹³C NMR can be used to confirm the structure. Key signals to look for in ¹H NMR (in D₂O) would include:

    • Protons on the adenine ring of CoA.

    • Protons of the pantothenate and cysteamine (B1669678) moieties of CoA.

    • A multiplet around 4.0-4.2 ppm corresponding to the proton on the carbon bearing the hydroxyl group (C3).

    • Multiplets around 5.3-5.4 ppm for the protons of the cis double bond (C7 and C8).

Biological Context: Fatty Acid β-Oxidation

This compound is an intermediate in the mitochondrial β-oxidation of unsaturated fatty acids.[3] This metabolic pathway is a major source of cellular energy. The diagram below illustrates the steps of β-oxidation.

G Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) Enoyl_CoA trans-Δ2-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase (FAD -> FADH2) Hydroxyacyl_CoA (S)-3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase (H2O) Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) Shortened_Acyl_CoA Fatty Acyl-CoA (Cn-2) Ketoacyl_CoA->Shortened_Acyl_CoA β-Ketothiolase (CoA-SH) Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA β-Ketothiolase (CoA-SH) Shortened_Acyl_CoA->Fatty_Acyl_CoA Re-enters cycle TCA_Cycle TCA_Cycle Acetyl_CoA->TCA_Cycle To TCA Cycle

Caption: The mitochondrial fatty acid β-oxidation pathway.

Conclusion

The chemoenzymatic synthesis protocol outlined in this application note provides a viable route for obtaining this compound for research purposes. The combination of a reliable chemical activation and thioesterification with a highly stereospecific enzymatic hydration step ensures the production of the desired enantiomerically pure product. The provided protocols for synthesis, purification, and characterization should serve as a valuable resource for researchers in the fields of metabolism, enzymology, and drug discovery.

References

Application Note: Quantitative Analysis of (S)-3-Hydroxy-7Z-Tetradecenoyl-CoA using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Long-chain acyl-coenzyme A (LC-CoA) molecules are critical intermediates in fatty acid metabolism, serving as substrates for β-oxidation and as building blocks for complex lipids. (S)-3-Hydroxy-7Z-Tetradecenoyl-CoA is a specific intermediate in the mitochondrial β-oxidation pathway of unsaturated fatty acids. Accurate quantification of this and related metabolites is essential for studying metabolic disorders, drug toxicity, and cellular energy homeostasis. This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the targeted quantification of this compound in biological matrices.

Principle This method employs a sample preparation procedure involving protein precipitation and optional solid-phase extraction (SPE) to isolate acyl-CoAs from complex biological samples.[1] The extracted analytes are then separated using reversed-phase liquid chromatography and detected by a triple quadrupole mass spectrometer.[1][2] Quantification is achieved using selected reaction monitoring (SRM) in positive electrospray ionization (ESI) mode, which offers high selectivity and sensitivity.[3] The method is based on established principles for the analysis of long-chain acyl-CoAs, which exhibit characteristic fragmentation patterns, such as a neutral loss of 507 Da.[1][4][5]

Experimental Protocols

Materials and Reagents
  • Solvents: Acetonitrile (LC-MS grade), Methanol (B129727) (LC-MS grade), Water (LC-MS grade).

  • Reagents: Ammonium (B1175870) hydroxide, Ammonium acetate (B1210297), Perchloric acid (PCA) or 5-Sulfosalicylic acid (SSA).[6][7]

  • Standards: this compound (analytical standard), and a suitable internal standard (IS), such as a stable isotope-labeled or odd-chain acyl-CoA (e.g., Heptadecanoyl-CoA).

  • SPE Cartridges: Mixed-mode or reversed-phase SPE cartridges (if required).[8][9]

  • Sample Collection Tubes: Polypropylene (B1209903) tubes.

  • Laboratory Equipment: Centrifuge, vortex mixer, sample evaporator (nitrogen stream), analytical balance.

Standard Solution Preparation
  • Primary Stock (1 mg/mL): Accurately weigh and dissolve the this compound standard in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the primary stock solution in a methanol:water (1:1, v/v) mixture to create calibration standards ranging from approximately 1 ng/mL to 2000 ng/mL.

  • Internal Standard (IS) Working Solution: Prepare a solution of the internal standard at a fixed concentration (e.g., 100 ng/mL) in methanol.

Sample Preparation Protocol

This protocol describes a general procedure for tissues or cells. The volumes should be adjusted based on the sample amount.

  • Homogenization: Homogenize ~50 mg of tissue or 1-5 million cells in 500 µL of ice-cold 10% perchloric acid (PCA).

  • Internal Standard Spiking: Add 10 µL of the IS working solution to each sample.

  • Protein Precipitation: Vortex the samples vigorously for 1 minute and incubate on ice for 15 minutes.

  • Centrifugation: Centrifuge the samples at 15,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new polypropylene tube. The supernatant can be directly analyzed or further purified using SPE.[3][6]

  • (Optional) Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge according to the manufacturer's instructions.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the acyl-CoAs using an appropriate elution solvent (e.g., methanol with ammonium hydroxide).

  • Evaporation & Reconstitution: Evaporate the supernatant (or SPE eluate) to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50 mM ammonium acetate in 20% acetonitrile/water).[10]

  • Final Centrifugation: Centrifuge the reconstituted sample at 15,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

  • Analysis: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.

G cluster_prep Sample Preparation cluster_cleanup Purification & Concentration cluster_analysis Analysis Sample Tissue or Cell Pellet Homogenize Homogenize in 10% Perchloric Acid Sample->Homogenize Spike Spike Internal Standard Homogenize->Spike Precipitate Vortex & Incubate (Ice) Spike->Precipitate Centrifuge1 Centrifuge (15,000 x g, 10 min) Precipitate->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant SPE Optional: Solid-Phase Extraction Supernatant->SPE Direct Injection or Evaporate Evaporate to Dryness (Nitrogen Stream) Supernatant->Evaporate If SPE is skipped SPE->Evaporate Reconstitute Reconstitute in Initial Mobile Phase Evaporate->Reconstitute Centrifuge2 Final Centrifugation (15,000 x g, 5 min) Reconstitute->Centrifuge2 Inject Inject into LC-MS/MS System Centrifuge2->Inject Analyze Data Acquisition & Quantification Inject->Analyze

Caption: Experimental workflow for LC-MS/MS analysis of Acyl-CoAs.

LC-MS/MS Method Parameters

The following tables provide recommended starting parameters. These should be optimized for the specific instrument used.

Table 1: Liquid Chromatography (LC) Parameters

Parameter Recommended Setting
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B 10 mM Ammonium Acetate in Acetonitrile
Flow Rate 0.3 mL/min
Gradient 5% B to 95% B over 10 min, hold for 2 min, re-equilibrate
Column Temp. 40°C

| Injection Vol. | 5 µL |

Table 2: Mass Spectrometry (MS) Parameters

Parameter Recommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temp. 150°C
Desolvation Temp. 400°C
Desolvation Gas Nitrogen, 800 L/hr
Collision Gas Argon

| Acquisition Mode | Selected Reaction Monitoring (SRM) |

Table 3: SRM Transitions for this compound Note: The exact mass of the precursor ion is 991.86 Da. The [M+H]⁺ ion is m/z 992.9.

AnalytePrecursor Ion (Q1) [m/z]Product Ion (Q3) [m/z]Dwell Time (ms)Collision Energy (eV)
This compound992.9485.910045-55
Internal Standard (e.g., C17:0-CoA)920.8413.810045-55

*Product ion corresponds to the characteristic neutral loss of 507 Da from the precursor ion.[4][5]

Data Analysis and Quantitative Results

Data is processed using the instrument's proprietary software. Calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. A linear regression model with a 1/x weighting is typically used.

Table 4: Representative Method Validation Data (Based on similar LC-CoA methods) These values are illustrative and should be established for this specific analyte during method validation.

ParameterResult
Linear Range 1 - 2000 ng/mL (r² > 0.995)[11]
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%RSD) < 15%[1][11]
Inter-day Precision (%RSD) < 15%[1]
Accuracy (% Recovery) 85 - 115%[1][11]
Extraction Recovery > 80%[11]

Metabolic Pathway Context

This compound is an intermediate in the β-oxidation of monounsaturated fatty acids. The pathway involves a series of enzymatic reactions in the mitochondria to break down fatty acids into acetyl-CoA, which then enters the citric acid cycle for energy production. The diagram below illustrates the position of 3-hydroxyacyl-CoA intermediates within this fundamental metabolic process.

G FattyAcid Fatty Acid (Cytosol) AcylCoA_cyto Fatty Acyl-CoA (Cytosol) FattyAcid->AcylCoA_cyto Acyl-CoA Synthetase AcylCarnitine Acyl-Carnitine AcylCoA_cyto->AcylCarnitine CPT1 AcylCoA_mito Fatty Acyl-CoA (Mitochondria) AcylCarnitine->AcylCoA_mito CPT2 & Translocase (Mitochondrial Matrix) EnoylCoA Trans-Δ2-Enoyl-CoA AcylCoA_mito->EnoylCoA Acyl-CoA Dehydrogenase HydroxyacylCoA (S)-3-Hydroxyacyl-CoA EnoylCoA->HydroxyacylCoA Enoyl-CoA Hydratase KetoacylCoA 3-Ketoacyl-CoA HydroxyacylCoA->KetoacylCoA 3-Hydroxyacyl-CoA Dehydrogenase AcetylCoA Acetyl-CoA KetoacylCoA->AcetylCoA Thiolase ShorterAcylCoA Acyl-CoA (n-2 carbons) KetoacylCoA->ShorterAcylCoA Thiolase TCA Citric Acid Cycle AcetylCoA->TCA ShorterAcylCoA->AcylCoA_mito Re-enters Cycle

Caption: Simplified pathway of mitochondrial fatty acid β-oxidation.

Conclusion The LC-MS/MS method described provides a sensitive, specific, and robust framework for the quantification of this compound in biological samples. The detailed protocols for sample preparation and instrument parameters serve as a comprehensive guide for researchers in metabolism and drug development. Proper method validation is crucial to ensure accurate and reliable quantitative results. This analytical approach can be adapted to measure a wide range of other acyl-CoA species, facilitating a deeper understanding of lipid metabolism and its role in health and disease.

References

Application Notes and Protocols: Quantitative Analysis of (S)-3-Hydroxy-7Z-Tetradecenoyl-CoA in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Hydroxy-7Z-Tetradecenoyl-CoA is an intermediate in mitochondrial fatty acid metabolism. The accurate and sensitive quantification of this and other acyl-CoA thioesters in cell culture is crucial for understanding cellular metabolism and the mechanism of action of drugs targeting these pathways. This document provides detailed protocols for the extraction and quantitative analysis of this compound from cultured cells using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Acyl-Coenzyme A (acyl-CoA) molecules are central to cellular metabolism, participating in fatty acid metabolism, energy production, and the biosynthesis of complex lipids.[1] Their low abundance and inherent instability present analytical challenges.[1] This application note details a robust and reliable method for the quantification of this compound, a specific intermediate in these pathways, from cell culture lysates. The protocols provided are synthesized from established methods for acyl-CoA analysis.[1][2]

Quantitative Data Summary

The following table represents hypothetical quantitative data for this compound in different human cell lines under varying experimental conditions. This data is for illustrative purposes to demonstrate the application of the described methods.

Cell LineTreatmentThis compound (pmol/mg protein)
HepG2Control1.8 ± 0.3
HepG2Fatty Acid Supplement5.2 ± 0.7
MCF7Control0.9 ± 0.2
MCF7Fatty Acid Supplement2.5 ± 0.4
A549Control1.2 ± 0.2
A549Fatty Acid Supplement3.8 ± 0.5

Note: Data are presented as mean ± standard deviation from triplicate experiments. Actual values may vary based on experimental conditions and cell type.

Experimental Protocols

Cell Culture and Harvesting

A critical step for accurate acyl-CoA analysis is the rapid quenching of metabolic activity and efficient extraction.

  • For Adherent Cells:

    • Culture cells to the desired confluency in appropriate plates (e.g., 10 cm plates).

    • Aspirate the culture medium.

    • Wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS).[1]

    • Add 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA) directly to the plate to precipitate proteins and quench metabolism.

    • Scrape the cells using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.[1]

  • For Suspension Cells:

    • Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).[1]

    • Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.[1]

    • Resuspend the cell pellet in 1 mL of ice-cold 10% TCA.

Acyl-CoA Extraction

This protocol is optimized for the extraction of a broad range of acyl-CoAs.

  • Homogenization: Sonicate the TCA cell lysate on ice (e.g., 3 cycles of 10 seconds with 30-second intervals) to ensure complete cell lysis.

  • Centrifugation: Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C to pellet the precipitated protein.[1]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.[1]

  • Solid-Phase Extraction (SPE):

    • Condition an Oasis MAX SPE cartridge (30 mg) with 1 mL of methanol (B129727) followed by 1 mL of 2% ammonium (B1175870) hydroxide.

    • Equilibrate the cartridge with 1 mL of water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 2% ammonium hydroxide, followed by 1 mL of methanol.

    • Elute the acyl-CoAs with 1 mL of 1% formic acid in methanol.

  • Drying and Reconstitution:

    • Dry the eluate under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in 50-100 µL of a suitable solvent for LC-MS analysis, such as 50% methanol in 50 mM ammonium acetate (B1210297) (pH 7).[1]

LC-MS/MS Analysis

The following is a general method for the analysis of acyl-CoAs. Optimization may be required for your specific instrumentation.

  • Liquid Chromatography (LC):

    • Column: Reversed-phase C18 column (e.g., Phenomenex Luna C18, 2.0 mm × 150 mm, 5 µm particle size).[3]

    • Solvent A: 5 mM ammonium acetate in water.[3]

    • Solvent B: 5 mM ammonium acetate in 95:5 acetonitrile/water.[3]

    • Flow Rate: 200 µL/min.[3]

    • Gradient:

      • 0-1.5 min: 2% B

      • 1.5-5 min: 2% to 25% B

      • 5-5.5 min: 25% to 100% B

      • 5.5-14 min: Hold at 100% B

      • 14-19 min: Wash with 100% Acetonitrile/Water/Formic Acid (80/20/0.1, v/v/v)

      • 19-24 min: Re-equilibrate at 2% B[3]

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[3]

    • Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

    • Precursor Ion (Q1): The m/z of this compound.

    • Product Ion (Q3): A characteristic fragment ion of the CoA moiety (e.g., m/z corresponding to the pantetheine-adenosine diphosphate (B83284) portion).

    • Optimization: Infuse a standard of this compound to determine the optimal precursor/product ion pair and collision energy.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the metabolic pathway of this compound and the experimental workflow for its quantification.

fatty_acid_beta_oxidation cluster_pathway Mitochondrial Fatty Acid Beta-Oxidation 3-Oxo-(7Z)-tetradecenoyl-CoA 3-Oxo-(7Z)-tetradecenoyl-CoA S_3_Hydroxy_7Z_Tetradecenoyl_CoA This compound 3-Oxo-(7Z)-tetradecenoyl-CoA->S_3_Hydroxy_7Z_Tetradecenoyl_CoA 3-hydroxyacyl-CoA dehydrogenase NADH + H+ NADH + H+ NADH + H+->S_3_Hydroxy_7Z_Tetradecenoyl_CoA NAD+ NAD+ S_3_Hydroxy_7Z_Tetradecenoyl_CoA->NAD+ trans-2,7Z-Tetradecadienoyl-CoA trans-2,7Z-Tetradecadienoyl-CoA S_3_Hydroxy_7Z_Tetradecenoyl_CoA->trans-2,7Z-Tetradecadienoyl-CoA Enoyl-CoA hydratase Water Water S_3_Hydroxy_7Z_Tetradecenoyl_CoA->Water

Caption: Mitochondrial beta-oxidation pathway of this compound.

experimental_workflow cluster_workflow Quantitative Analysis Workflow cell_culture Cell Culture harvesting Cell Harvesting (Adherent/Suspension) cell_culture->harvesting extraction Acyl-CoA Extraction (TCA Precipitation) harvesting->extraction spe Solid-Phase Extraction (SPE) extraction->spe analysis LC-MS/MS Analysis spe->analysis data Data Analysis analysis->data

Caption: Experimental workflow for the quantification of this compound.

References

Application Notes and Protocols for the Chromatographic Separation of (S)-3-Hydroxy-7Z-Tetradecenoyl-CoA from Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Hydroxy-7Z-Tetradecenoyl-CoA is a long-chain fatty acyl-CoA thioester that plays a role in various metabolic pathways. The presence of stereoisomers, such as the (R)-enantiomer, and positional isomers can complicate biological studies and drug development. Therefore, robust chromatographic methods are essential for the selective separation and purification of the desired (S)-isomer. This document provides detailed protocols for the chromatographic separation of this compound from its isomers using High-Performance Liquid Chromatography (HPLC), including both chiral and reversed-phase methods.

The primary challenges in separating this compound include the presence of a chiral center at the C3 position, leading to enantiomers that are chemically identical in an achiral environment, and potential positional isomers with similar physicochemical properties.[1] Additionally, acyl-CoA thioesters are polar and can be prone to degradation, requiring careful sample handling and optimized chromatographic conditions.[1]

Chromatographic Methods and Data

Two primary HPLC-based methods are proposed for the comprehensive separation of this compound from its isomers: Chiral HPLC for the separation of enantiomers and Reversed-Phase HPLC for the separation of positional and other related isomers.

Method 1: Chiral HPLC for Enantiomeric Separation

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most effective techniques for the chiral separation of 3-hydroxyacyl-CoA isomers.[1] This protocol focuses on a chiral HPLC method, which is widely accessible. The use of a chiral stationary phase (CSP) is mandatory for the resolution of the (S)- and (R)-enantiomers.[1][2][3]

Quantitative Data Summary (Representative)

Note: Specific experimental data for this compound is limited. The following data is representative of separations of similar long-chain 3-hydroxyacyl-CoA enantiomers and will require empirical optimization.

ParameterValue
ColumnChiralpak® AD-RH, 4.6 x 250 mm, 5 µm
Mobile PhaseAcetonitrile / 0.1% Formic Acid in Water (70:30, v/v)
Flow Rate0.5 mL/min
Column Temperature25°C
DetectionUV at 260 nm
Injection Volume10 µL
Expected Elution Order(R)-isomer followed by (S)-isomer (variable)
Expected Resolution (Rs)> 1.5
Method 2: Reversed-Phase HPLC for Isomer Purity Analysis

Reversed-phase HPLC is the most frequently used method for the separation of fatty acyl-CoA esters based on their hydrophobicity.[4] This method is suitable for separating this compound from isomers that differ in chain length, degree of unsaturation, or position of the double bond. A C18 column is a common choice for this purpose.[4][5]

Quantitative Data Summary (Representative)

ParameterValue
ColumnC18 Reversed-Phase, 4.6 x 250 mm, 5 µm
Mobile Phase A75 mM KH₂PO₄
Mobile Phase BAcetonitrile with 600 mM Acetic Acid
Gradient10% to 90% B over 30 minutes
Flow Rate1.0 mL/min
Column Temperature35°C
DetectionUV at 260 nm
Injection Volume20 µL

Experimental Protocols

Sample Preparation

For biological samples, a solid-phase extraction (SPE) cleanup is recommended to remove interfering substances and concentrate the acyl-CoA esters.[5]

  • Extraction : Extract the tissue or cell sample with a suitable solvent (e.g., perchloric acid).[5]

  • SPE Cleanup :

    • Condition a C18 SPE cartridge with methanol (B129727) followed by water.

    • Load the acidic extract onto the cartridge.

    • Wash the cartridge with acidic water, followed by an organic solvent of low polarity (e.g., petroleum ether) to remove nonpolar lipids.[5]

    • Elute the acyl-CoA esters with an ethanol/water mixture containing a buffer salt (e.g., 0.1 M ammonium (B1175870) acetate).[5]

  • Solvent Exchange : Evaporate the elution solvent under a stream of nitrogen and reconstitute the sample in the initial mobile phase of the intended HPLC method.

Protocol 1: Chiral HPLC Separation

This protocol is adapted from methods for the separation of similar 3-hydroxyacyl-CoA enantiomers.[1]

  • System Preparation :

    • Install a Chiralpak® AD-RH column (or equivalent) into the HPLC system.

    • Prepare the mobile phase: Acetonitrile and 0.1% formic acid in water (70:30, v/v). Degas the mobile phase before use.

  • Equilibration : Equilibrate the column with the mobile phase at a flow rate of 0.5 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Injection : Inject 10 µL of the prepared sample.

  • Chromatography : Run the separation under isocratic conditions for a sufficient time to allow for the elution of both enantiomers.

  • Detection and Quantification : Monitor the effluent at 260 nm.[4] The peak areas can be used to determine the enantiomeric excess.

  • Peak Identification : If standards are available, inject the individual (S)- and (R)-enantiomers to confirm their retention times.

Protocol 2: Reversed-Phase HPLC Analysis

This protocol is based on established methods for the gradient separation of a broad range of acyl-CoA esters.[4]

  • System Preparation :

    • Install a C18 reversed-phase column into the HPLC system.

    • Prepare Mobile Phase A (75 mM KH₂PO₄) and Mobile Phase B (Acetonitrile with 600 mM Acetic Acid). Degas both phases.

  • Equilibration : Equilibrate the column with 10% Mobile Phase B at a flow rate of 1.0 mL/min for at least 15 minutes.

  • Injection : Inject 20 µL of the prepared sample.

  • Gradient Elution :

    • Start with 10% B.

    • Increase linearly to 90% B over 30 minutes.

    • Hold at 90% B for 5 minutes.

    • Return to 10% B over 2 minutes and re-equilibrate for 10 minutes before the next injection.

  • Detection and Quantification : Monitor the absorbance at 260 nm. Quantify the purity based on the relative peak area of the target compound.

Diagrams

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis Biological_Sample Biological Sample Extraction Acidic Extraction Biological_Sample->Extraction SPE_Cleanup C18 SPE Cleanup Extraction->SPE_Cleanup Final_Sample Final Sample in Mobile Phase SPE_Cleanup->Final_Sample HPLC_System HPLC System Final_Sample->HPLC_System Injection Chiral_Column Chiral HPLC (Enantiomer Separation) HPLC_System->Chiral_Column RP_Column Reversed-Phase HPLC (Isomer Purity) HPLC_System->RP_Column Detector UV Detector (260 nm) Chiral_Column->Detector RP_Column->Detector Data_Analysis Data Analysis Detector->Data_Analysis

Caption: Overall experimental workflow from sample preparation to HPLC analysis.

Signaling_Pathway_Context Fatty_Acid 7Z-Tetradecenoic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase Target_Molecule (S)-3-Hydroxy-7Z- Tetradecenoyl-CoA Acyl_CoA_Synthetase->Target_Molecule + CoA + ATP Beta_Oxidation Mitochondrial β-Oxidation Pathway Target_Molecule->Beta_Oxidation Chromatography Chromatographic Separation Target_Molecule->Chromatography Isomers Isomers ((R)-enantiomer, positional isomers) Isomers->Chromatography Purified_S_Isomer Purified (S)-Isomer Chromatography->Purified_S_Isomer

Caption: Biosynthetic context and purification of the target molecule.

References

Application Notes and Protocols for the Enzymatic Assay of 3-Hydroxyacyl-CoA Dehydrogenase with (S)-3-Hydroxy-7Z-Tetradecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the enzymatic assay of 3-hydroxyacyl-CoA dehydrogenase (HADH) using the specific substrate (S)-3-Hydroxy-7Z-Tetradecenoyl-CoA. This document is intended for researchers, scientists, and drug development professionals working on fatty acid metabolism and related therapeutic areas.

Introduction

3-Hydroxyacyl-CoA dehydrogenase (HADH) is a crucial enzyme in the mitochondrial beta-oxidation of fatty acids. It catalyzes the third step of the beta-oxidation spiral, which is the NAD+-dependent oxidation of (S)-3-hydroxyacyl-CoA to 3-oxoacyl-CoA.[1][2] The activity of HADH is essential for energy production from fatty acids, and its dysfunction has been linked to various metabolic disorders.[3] This document describes a detailed protocol for the continuous spectrophotometric assay of HADH activity using this compound as a substrate. The assay monitors the reduction of NAD+ to NADH, which is measured by the increase in absorbance at 340 nm.

Principle of the Assay

The enzymatic reaction catalyzed by 3-hydroxyacyl-CoA dehydrogenase is the oxidation of the hydroxyl group of (S)-3-hydroxyacyl-CoA to a keto group, with the concomitant reduction of NAD+ to NADH.[1][2] The reaction can be monitored by measuring the increase in absorbance at 340 nm, as NADH has a molar extinction coefficient of 6220 M⁻¹cm⁻¹ at this wavelength, while NAD+ does not absorb light at 340 nm.

This compound + NAD⁺ ⇌ 3-Oxo-7Z-Tetradecenoyl-CoA + NADH + H⁺

For a more robust and irreversible assay, a coupled enzyme system can be employed. In this system, the product of the HADH reaction, 3-oxoacyl-CoA, is immediately cleaved by 3-ketoacyl-CoA thiolase in the presence of Coenzyme A (CoASH). This pulls the HADH reaction towards the formation of products, preventing product inhibition and allowing for more accurate kinetic measurements.[4]

Materials and Reagents

ReagentSupplierCatalog NumberComments
3-Hydroxyacyl-CoA Dehydrogenase (HADH)Sigma-AldrichH4251From porcine heart. Other sources can be used, but specific activity should be determined.
This compoundCustom Synthesis/Avanti Polar LipidsSee Note 1Not readily available commercially. Can be synthesized via chemo-enzymatic methods.[5][6] Avanti Polar Lipids offers a range of unsaturated acyl-CoAs and may be a source for custom synthesis.[7][8]
β-Nicotinamide adenine (B156593) dinucleotide (NAD⁺)Sigma-AldrichN7004Prepare fresh daily.
Potassium Phosphate Buffer (1 M, pH 7.3)In-house-Prepare with monobasic and dibasic potassium phosphate.
Bovine Serum Albumin (BSA)Sigma-AldrichA7906Fatty acid-free. To be used to prevent substrate sticking to plasticware.
3-Ketoacyl-CoA Thiolase (for coupled assay)Sigma-AldrichK2129Optional, for the coupled assay.
Coenzyme A (CoASH) (for coupled assay)Sigma-AldrichC3019Optional, for the coupled assay.
Nuclease-free water--For reagent preparation.

Note 1: The substrate this compound is not a standard commercially available product. Researchers may need to synthesize it. General chemo-enzymatic methods for the synthesis of acyl-CoA esters have been described and can be adapted for this specific molecule.[5][6]

Experimental Protocols

Protocol 1: Standard Spectrophotometric Assay

This protocol measures the initial rate of NADH production.

1. Preparation of Reagents:

  • Assay Buffer: 100 mM Potassium Phosphate buffer, pH 7.3, containing 0.1% (w/v) BSA.
  • NAD⁺ Stock Solution: 20 mM NAD⁺ in nuclease-free water. Store on ice.
  • This compound Stock Solution: 1 mM in nuclease-free water. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
  • HADH Enzyme Solution: Prepare a working solution of HADH in Assay Buffer. The final concentration should be determined empirically to give a linear rate of absorbance change for at least 5 minutes. A starting concentration of 0.1-0.5 µg/mL is recommended.

2. Assay Procedure:

  • Set up a spectrophotometer to measure absorbance at 340 nm at a constant temperature (e.g., 25°C or 37°C).
  • In a 1 mL cuvette, add the following:
  • 850 µL of Assay Buffer
  • 50 µL of 20 mM NAD⁺ Stock Solution (final concentration: 1 mM)
  • 50 µL of 1 mM this compound Stock Solution (final concentration: 50 µM)
  • Mix by inversion and incubate for 5 minutes to allow the temperature to equilibrate.
  • Initiate the reaction by adding 50 µL of the HADH Enzyme Solution.
  • Immediately start recording the absorbance at 340 nm every 15 seconds for 5-10 minutes.
  • Determine the initial reaction velocity (ΔA340/min) from the linear portion of the curve.

3. Calculation of Enzyme Activity:

  • Activity (µmol/min/mg) = (ΔA340/min) / (ε * l * [Enzyme])
  • ε = Molar extinction coefficient of NADH (6.22 mM⁻¹cm⁻¹)
  • l = Path length of the cuvette (typically 1 cm)
  • [Enzyme] = Concentration of the enzyme in mg/mL in the final reaction mixture.

Protocol 2: Coupled Enzymatic Assay

This protocol provides a more robust measurement by preventing product inhibition.

1. Additional Reagents:

  • CoASH Stock Solution: 10 mM CoASH in nuclease-free water. Store on ice.
  • 3-Ketoacyl-CoA Thiolase Working Solution: Prepare a solution of 10 units/mL in Assay Buffer.

2. Assay Procedure:

  • Follow steps 1 and 2 of Protocol 1.
  • In the cuvette, add the following:
  • 800 µL of Assay Buffer
  • 50 µL of 20 mM NAD⁺ Stock Solution (final concentration: 1 mM)
  • 20 µL of 10 mM CoASH Stock Solution (final concentration: 0.2 mM)
  • 10 µL of 10 units/mL 3-Ketoacyl-CoA Thiolase
  • 50 µL of 1 mM this compound Stock Solution (final concentration: 50 µM)
  • Mix and incubate as in Protocol 1.
  • Initiate the reaction by adding 70 µL of the HADH Enzyme Solution.
  • Record absorbance and calculate activity as described in Protocol 1.

Data Presentation

Table 1: Kinetic Parameters of 3-Hydroxyacyl-CoA Dehydrogenase

SubstrateKm (µM)Vmax (µmol/min/mg)Source
Acetoacetyl-CoA (C4)~48~149Based on data for FadB' from Ralstonia eutropha H16.[9]
This compound (C14:1)Not DeterminedNot DeterminedExpected to be a substrate for medium to long-chain specific HADH isozymes. Km values for medium and long-chain substrates are generally in the low micromolar range.[4]

Table 2: Recommended Assay Conditions

ParameterRecommended Value
pH7.0 - 8.0
Temperature25 - 37 °C
NAD⁺ Concentration0.5 - 2 mM
Substrate Concentration10 - 100 µM
Enzyme Concentration0.1 - 1.0 µg/mL

Visualizations

Diagram 1: Experimental Workflow for HADH Enzymatic Assay

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_buffer Prepare Assay Buffer add_reagents Add Buffer, NAD+, Substrate prep_buffer->add_reagents prep_nad Prepare NAD+ Solution prep_nad->add_reagents prep_substrate Prepare Substrate Solution prep_substrate->add_reagents prep_enzyme Prepare Enzyme Solution initiate_rxn Initiate with Enzyme prep_enzyme->initiate_rxn setup_spec Set up Spectrophotometer setup_spec->add_reagents equilibrate Equilibrate Temperature add_reagents->equilibrate equilibrate->initiate_rxn record_data Record Absorbance at 340 nm initiate_rxn->record_data calc_rate Calculate Initial Rate (ΔA/min) record_data->calc_rate calc_activity Calculate Specific Activity calc_rate->calc_activity

Caption: Workflow for the HADH enzymatic assay.

Diagram 2: Beta-Oxidation Pathway for Monounsaturated Fatty Acids

G cluster_pathway Mitochondrial Beta-Oxidation of 7Z-Tetradecenoyl-CoA start 7Z-Tetradecenoyl-CoA beta_ox_cycles Beta-Oxidation Cycles (n) start->beta_ox_cycles enoyl_coa_isomerase Enoyl-CoA Isomerase beta_ox_cycles->enoyl_coa_isomerase cis-Δ3-Enoyl-CoA intermediate hydroxyacyl_coa (S)-3-Hydroxyacyl-CoA enoyl_coa_isomerase->hydroxyacyl_coa trans-Δ2-Enoyl-CoA HADH 3-Hydroxyacyl-CoA Dehydrogenase (HADH) hydroxyacyl_coa->HADH oxoacyl_coa 3-Oxoacyl-CoA HADH->oxoacyl_coa NAD+ -> NADH thiolase Thiolase oxoacyl_coa->thiolase CoASH acetyl_coa Acetyl-CoA (to Krebs Cycle) thiolase->acetyl_coa shortened_acyl_coa Shortened Acyl-CoA thiolase->shortened_acyl_coa shortened_acyl_coa->beta_ox_cycles Re-entry to pathway

Caption: Beta-oxidation of a monounsaturated fatty acid.

References

Application Note & Protocol: Solid-Phase Extraction of Long-Chain Acyl-CoAs for Cellular Metabolism and Signaling Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Long-chain acyl-Coenzyme A (LC-CoA) esters are pivotal intermediates in cellular metabolism, serving as substrates for energy production through β-oxidation and for the synthesis of complex lipids.[1][2] Furthermore, L-CoAs are increasingly recognized as critical signaling molecules that modulate the activity of various enzymes and transcription factors, thereby influencing key cellular processes.[1][3] Accurate quantification of the intracellular levels of L-CoAs is therefore essential for understanding metabolic regulation in health and disease.

Solid-phase extraction (SPE) has emerged as a robust and efficient method for the selective isolation and enrichment of L-CoAs from complex biological matrices prior to downstream analysis, typically by mass spectrometry (MS).[3][4] This application note provides a detailed protocol for the solid-phase extraction of L-CoAs from biological samples and discusses their role in cellular signaling.

Quantitative Data Summary

The recovery and precision of LC-CoA extraction are critical for accurate quantification. The following tables summarize quantitative data from published methodologies.

Table 1: Recovery Rates of Long-Chain Acyl-CoAs Using Various SPE Methods

Acyl-CoA SpeciesSPE MethodTissue/Cell TypeReported Recovery (%)Reference
Palmitoyl-CoA (C16:0)Weak Anion ExchangeRat Liver83-90[4]
Oleoyl-CoA (C18:1)Weak Anion ExchangeRat Liver83-90[4]
Various L-CoAsOligonucleotide Purification ColumnRat Tissues70-80[5]
C2-C20 Acyl-CoAsReversed Phase & HILICMouse Liver, HepG2, LHCNM2 cells90-111[6][7]

Table 2: Precision of a Validated LC/MS/MS Method for LC-CoA Quantification Following SPE [1][8]

Acyl-CoA SpeciesIntra-run Precision (% CV)Inter-run Precision (% CV)Accuracy (%)
Palmitoyl-CoA (C16:0)1.2 - 4.42.6 - 12.294.8 - 110.8
Palmitoleoyl-CoA (C16:1)1.2 - 4.42.6 - 12.294.8 - 110.8
Stearoyl-CoA (C18:0)1.2 - 4.42.6 - 12.294.8 - 110.8
Oleoyl-CoA (C18:1)1.2 - 4.42.6 - 12.294.8 - 110.8
Linoleoyl-CoA (C18:2)1.2 - 4.42.6 - 12.294.8 - 110.8

Experimental Protocols

This protocol is adapted from established methods and is suitable for the extraction of L-CoAs from various tissue types for subsequent analysis.[3][5]

Materials
Protocol Steps
  • Sample Homogenization:

    • In a pre-chilled glass homogenizer, add approximately 100 mg of frozen tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.[3]

    • Homogenize thoroughly on ice.

    • Add isopropanol and re-homogenize.[5]

  • Solvent Extraction:

    • Add acetonitrile (ACN) to the homogenate.[5]

    • Vortex vigorously and centrifuge at a high speed to pellet the cellular debris.

    • Carefully collect the supernatant containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE):

    • Column Conditioning: Condition a weak anion exchange SPE column by washing with methanol, followed by equilibration with 100 mM potassium phosphate buffer (pH 4.9).[3]

    • Sample Loading: Load the supernatant from the solvent extraction step onto the conditioned SPE column.

    • Washing:

      • Wash the column with the potassium phosphate buffer to remove unbound contaminants.

      • Follow with a wash using a solution of acetonitrile and water to remove less polar impurities.

      • A final wash with 2% formic acid can help remove remaining contaminants.[3]

    • Elution:

      • Elute the bound long-chain acyl-CoAs from the column using a solution of 2% ammonium hydroxide in a methanol/water mixture. A subsequent elution with 5% ammonium hydroxide can ensure complete recovery.[3]

  • Sample Concentration:

    • Combine the eluted fractions.

    • Dry the sample under a gentle stream of nitrogen at room temperature.[3]

    • Reconstitute the dried extract in a suitable solvent (e.g., methanol/water) for LC-MS/MS analysis.

Visualizations

Experimental Workflow

SPE_Workflow Tissue Frozen Tissue Sample (~100 mg) Homogenization Homogenization (KH2PO4 Buffer, Isopropanol) Tissue->Homogenization Extraction Solvent Extraction (Acetonitrile) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant SPE_Load Sample Loading Supernatant->SPE_Load SPE_Condition SPE Column Conditioning (Methanol, Buffer) SPE_Condition->SPE_Load SPE_Wash Washing Steps (Buffer, ACN/H2O, Formic Acid) SPE_Load->SPE_Wash SPE_Elute Elution (Ammonium Hydroxide in Methanol/H2O) SPE_Wash->SPE_Elute Drydown Drydown under Nitrogen SPE_Elute->Drydown Reconstitution Reconstitution Drydown->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Caption: Workflow for Solid-Phase Extraction of Long-Chain Acyl-CoAs.

Signaling Pathway

LC_CoA_Signaling Glucose Glucose Citrate Citrate Glucose->Citrate Metabolism Malonyl_CoA Malonyl-CoA Citrate->Malonyl_CoA CPT1 CPT-1 Malonyl_CoA->CPT1 Inhibits LC_CoA Long-Chain Acyl-CoA (LC-CoA) Malonyl_CoA->LC_CoA Increases Cytosolic Pool Fatty_Acid_Oxidation Fatty Acid Oxidation CPT1->Fatty_Acid_Oxidation Lipid_Signaling Lipid Signaling (e.g., Protein Acylation, Lipid Esterification) LC_CoA->Lipid_Signaling Mediates Insulin_Secretion Insulin (B600854) Secretion Lipid_Signaling->Insulin_Secretion Augments Exogenous_FFA Exogenous Fatty Acids Exogenous_FFA->LC_CoA Activation ACSL ACSL ACSL->LC_CoA

Caption: Role of Long-Chain Acyl-CoAs in Glucose-Stimulated Insulin Secretion.

Discussion

The presented SPE protocol offers a reliable method for the isolation of L-CoAs from biological samples. The use of a weak anion exchange column is effective for capturing the negatively charged CoA moiety, while the organic solvent washes efficiently remove lipids and other interfering substances.

The signaling diagram illustrates a key pathway in which L-CoAs participate: the regulation of insulin secretion.[8][9] In pancreatic β-cells, glucose metabolism leads to an increase in malonyl-CoA, which in turn inhibits carnitine palmitoyltransferase 1 (CPT-1), the enzyme responsible for transporting L-CoAs into the mitochondria for β-oxidation.[8] This inhibition results in an accumulation of cytosolic L-CoAs, which then act as signaling molecules to augment insulin secretion.[8][9] This pathway highlights the dual role of L-CoAs as both metabolic substrates and critical regulators of cellular function.

For researchers in drug development, understanding and accurately measuring the flux through these pathways is crucial for identifying novel therapeutic targets for metabolic diseases such as type 2 diabetes and obesity. The provided protocol and background information serve as a valuable resource for initiating such investigations.

References

Application Note: GC-MS Analysis of (S)-3-Hydroxy-7Z-Tetradecenoyl-CoA Following Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of fatty acids. However, direct GC-MS analysis of polar, non-volatile compounds such as (S)-3-Hydroxy-7Z-Tetradecenoyl-CoA is not feasible. The presence of a hydroxyl group and the large Coenzyme A moiety necessitates a derivatization step to convert the analyte into a more volatile and thermally stable form.[1][2][3] This application note provides a detailed protocol for the hydrolysis of the thioester bond and subsequent silylation of this compound to prepare it for GC-MS analysis.

The primary derivatization method described is silylation, which replaces the active hydrogen atoms of the hydroxyl and carboxyl groups with a trimethylsilyl (B98337) (TMS) group.[4][5] This process significantly reduces the polarity and increases the volatility of the analyte, making it amenable to GC separation and analysis.[4][5][6] Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS), are highly effective for this purpose.[2][7][8]

Experimental Protocols

This section details the necessary steps for the preparation and derivatization of this compound for GC-MS analysis.

1. Hydrolysis of the Acyl-CoA

The initial step involves the cleavage of the thioester bond to release the free 3-hydroxy fatty acid.

  • Materials:

    • Sample containing this compound

    • 10 M Sodium Hydroxide (NaOH)

    • 6 M Hydrochloric Acid (HCl)

    • Ethyl acetate (B1210297)

    • Nitrogen gas supply

    • Glass reaction vials

  • Procedure:

    • To 500 µL of the sample in a glass vial, add 500 µL of 10 M NaOH.

    • Heat the mixture at 37°C for 30 minutes to ensure complete hydrolysis.[8]

    • Cool the sample to room temperature.

    • Acidify the sample by adding 2 mL of 6 M HCl.[8]

    • Extract the free fatty acid by adding 3 mL of ethyl acetate and vortexing thoroughly.

    • Centrifuge the sample to separate the phases and carefully transfer the upper organic layer to a clean vial.

    • Repeat the extraction with another 3 mL of ethyl acetate and combine the organic layers.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen gas at 37°C.[8] The dried residue contains the (S)-3-Hydroxy-7Z-Tetradecenoic acid ready for derivatization.

2. Silylation of 3-Hydroxy-7Z-Tetradecenoic Acid

This protocol uses BSTFA with TMCS as a catalyst for the formation of trimethylsilyl derivatives.

  • Materials:

    • Dried sample from the hydrolysis step

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

    • Pyridine (B92270) or Acetonitrile (B52724) (anhydrous)

    • Heating block or oven

    • GC autosampler vials with inserts

  • Procedure:

    • Add 100 µL of anhydrous pyridine or acetonitrile to the dried sample vial to redissolve the fatty acid.

    • Add 100 µL of BSTFA + 1% TMCS to the vial.[8]

    • Cap the vial tightly and vortex for 10-20 seconds.

    • Heat the mixture at 60-80°C for 60 minutes to ensure complete derivatization.[7][8]

    • Cool the sample to room temperature.

    • The sample is now ready for injection into the GC-MS system.

Data Presentation

Table 1: Common Derivatization Reagents for GC-MS Analysis of Hydroxy Fatty Acids

Derivatization MethodReagentFunctional Groups TargetedDerivative FormedKey Advantages
Silylation BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)Hydroxyl, Carboxyl, Amino, ThiolTrimethylsilyl (TMS) ether/esterHighly reactive, volatile byproducts, suitable for a wide range of polar compounds.[4][7][9]
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide)Hydroxyl, Carboxyl, Amino, ThiolTrimethylsilyl (TMS) ether/esterProduces the most volatile TMS derivatives, ideal for trace analysis.[7][10]
MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide)Hydroxyl, Carboxyl, Thiol, Primary & Secondary Aminestert-Butyldimethylsilyl (t-BDMS) ether/esterForms derivatives that are 10,000 times more stable to hydrolysis than TMS derivatives.[6]
Esterification BF₃-Methanol (Boron trifluoride in Methanol)CarboxylFatty Acid Methyl Ester (FAME)A widely used and effective method for preparing FAMEs from fatty acids.[1][2][11]
Methanolic HClCarboxylFatty Acid Methyl Ester (FAME)A convenient, safe, and inexpensive alternative to BF₃-Methanol.[11]
Acylation Perfluoro Acid Anhydrides (e.g., TFAA, PFAA)Alcohols, Amines, PhenolsPerfluoroacyl derivativesProduces stable derivatives, but acidic byproducts must be removed before analysis.[4][5]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start This compound Sample hydrolysis Alkaline Hydrolysis (NaOH, 37°C) start->hydrolysis Step 1 acidification Acidification (HCl) hydrolysis->acidification Step 2 extraction Liquid-Liquid Extraction (Ethyl Acetate) acidification->extraction Step 3 drying Evaporation to Dryness (Nitrogen Stream) extraction->drying Step 4 dissolve Redissolve in Solvent (Pyridine/Acetonitrile) drying->dissolve Step 5 silylation Silylation (BSTFA + 1% TMCS, 60-80°C) dissolve->silylation Step 6 gcms GC-MS Analysis silylation->gcms Step 7

Caption: Workflow for the preparation and analysis of this compound.

Derivatization Reaction

References

Application Notes and Protocols: Stable Isotope Labeling of (S)-3-Hydroxy-7Z-Tetradecenoyl-CoA for Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a powerful technique used to elucidate the rates of metabolic reactions within a biological system. Stable isotope labeling is a cornerstone of MFA, enabling the tracing of atoms through metabolic pathways. This document provides detailed application notes and protocols for the synthesis of ¹³C-labeled (S)-3-Hydroxy-7Z-Tetradecenoyl-CoA and its use in metabolic flux analysis to investigate fatty acid metabolism. This compound is an intermediate in the β-oxidation of unsaturated fatty acids, and tracing its metabolic fate can provide valuable insights into cellular energy homeostasis and lipid metabolism, which are critical areas of research in various diseases, including metabolic disorders and cancer.

Section 1: Synthesis of ¹³C-Labeled this compound

The synthesis of isotopically labeled this compound is a multi-step process that involves the synthesis of a labeled fatty acid precursor followed by its enzymatic conversion to the final product.

Protocol 1.1: Chemical Synthesis of [U-¹³C]-7Z-Tetradecenoic Acid

This protocol is adapted from general methods for the synthesis of isotopically labeled fatty acids.

Materials:

Procedure:

  • Synthesis of ¹³C-labeled Tetradec-7-yn-1-ol:

    • Protect the hydroxyl group of 5-bromo-1-pentanol with tetrahydropyran (THP) using pyridinium p-toluenesulfonate (PPTS) as a catalyst in dichloromethane (DCM).

    • In a separate flask, react [U-¹³C]-1-bromooctane with lithium acetylide ethylenediamine complex in a suitable solvent like DMSO to form [U-¹³C]-1-decyne.

    • Deprotonate the terminal alkyne of [U-¹³C]-1-decyne using n-butyllithium in THF at low temperature (-78°C).

    • Add the THP-protected 5-bromopentanol to the lithium acetylide solution and allow the reaction to proceed to form the ¹³C-labeled tetradec-7-yn-1-ol precursor.

    • Deprotect the hydroxyl group using a mild acid catalyst (e.g., PPTS in ethanol).

  • Cis-reduction of the Alkyne:

    • Perform a stereoselective reduction of the alkyne to a cis-alkene using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) and hydrogen gas. This will yield [U-¹³C]-7Z-Tetradecen-1-ol.

  • Oxidation to the Carboxylic Acid:

    • Oxidize the alcohol to a carboxylic acid using Jones reagent in acetone. This will yield [U-¹³C]-7Z-Tetradecenoic acid.

  • Purification:

    • Purify the final product using silica gel column chromatography. Confirm the structure and isotopic enrichment using NMR and mass spectrometry.

Protocol 1.2: Enzymatic Synthesis of [U-¹³C]-(S)-3-Hydroxy-7Z-Tetradecenoyl-CoA

Procedure:

  • Activation to Acyl-CoA:

    • Incubate the purified [U-¹³C]-7Z-Tetradecenoic acid with Coenzyme A trilithium salt and a suitable long-chain acyl-CoA synthetase in a buffered solution (e.g., Tris-HCl) containing ATP and magnesium chloride.

  • Hydration and Dehydrogenation:

    • To the solution containing the newly synthesized [U-¹³C]-7Z-Tetradecenoyl-CoA, add enoyl-CoA hydratase to catalyze the hydration of the double bond at the 2,3-position (if the acyl-CoA synthetase produces the trans-2-enoyl-CoA intermediate).

    • Subsequently, add (S)-specific 3-hydroxyacyl-CoA dehydrogenase and NADH to catalyze the reduction of the 3-ketoacyl-CoA to (S)-3-hydroxyacyl-CoA. Note: If starting from the 7Z-enoyl-CoA, an isomerase will be required to move the double bond to the 2-position for beta-oxidation enzymes to act upon it. For the purpose of this protocol, we assume the necessary enzymatic machinery is provided to process the 7Z-isomer.

  • Purification:

    • Purify the final product, [U-¹³C]-(S)-3-Hydroxy-7Z-Tetradecenoyl-CoA, using reverse-phase HPLC. Confirm the identity and purity by LC-MS/MS.

Section 2: Metabolic Flux Analysis using [U-¹³C]-(S)-3-Hydroxy-7Z-Tetradecenoyl-CoA

This section outlines the protocol for using the synthesized stable isotope-labeled compound to perform metabolic flux analysis in a cellular model.

Protocol 2.1: Cell Culture and Isotope Labeling

Materials:

  • Cell line of interest (e.g., HepG2, primary hepatocytes)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Labeling medium: Glucose-free, serum-free medium supplemented with [U-¹³C]-(S)-3-Hydroxy-7Z-Tetradecenoyl-CoA (concentration to be optimized, typically in the µM range) and a non-labeled primary carbon source (e.g., galactose) to maintain cell viability without competing with fatty acid oxidation.

  • Cell culture plates or flasks

Procedure:

  • Cell Seeding: Seed cells at an appropriate density and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Medium Exchange: Aspirate the growth medium and wash the cells twice with phosphate-buffered saline (PBS).

  • Isotope Labeling: Add the pre-warmed labeling medium containing [U-¹³C]-(S)-3-Hydroxy-7Z-Tetradecenoyl-CoA.

  • Incubation: Incubate the cells for a predetermined period to allow for the uptake and metabolism of the labeled substrate. The incubation time should be sufficient to achieve isotopic steady-state in the metabolites of interest. This is typically determined empirically through a time-course experiment.

Protocol 2.2: Metabolite Extraction

Materials:

Procedure:

  • Quenching and Extraction: At the end of the incubation period, rapidly aspirate the labeling medium and wash the cells once with cold PBS. Immediately add ice-cold 80% methanol to quench metabolic activity and extract intracellular metabolites.

  • Cell Lysis: Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

  • Supernatant Collection: Collect the supernatant containing the extracted metabolites and store at -80°C until analysis.

Protocol 2.3: LC-MS/MS Analysis for Isotopologue Distribution

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF)

Procedure:

  • Chromatographic Separation: Separate the extracted metabolites using a suitable reverse-phase column (e.g., C18). The mobile phases and gradient will need to be optimized for the specific metabolites of interest (e.g., TCA cycle intermediates, amino acids, other acyl-CoAs).

  • Mass Spectrometry Analysis: Analyze the eluting metabolites using the mass spectrometer in negative or positive ion mode, depending on the analytes. Use Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) for targeted quantification of the mass isotopologues of key metabolites.

  • Data Analysis: Integrate the peak areas for each mass isotopologue of a given metabolite. Correct for the natural abundance of ¹³C.

Section 3: Data Presentation and Interpretation

Quantitative data from MFA experiments should be presented in a clear and structured manner to facilitate interpretation and comparison.

Table 1: Hypothetical Mass Isotopologue Distribution of Key TCA Cycle Intermediates
MetaboliteM+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)M+5 (%)M+6 (%)
Citrate35.215.125.810.38.93.51.2
α-Ketoglutarate40.118.522.49.89.2--
Succinate45.620.318.915.2---
Malate42.819.721.516.0---
Aspartate48.222.117.612.1---

This table shows the percentage of each mass isotopologue for several key metabolites after labeling with [U-¹³C]-(S)-3-Hydroxy-7Z-Tetradecenoyl-CoA. M+n represents the molecule with 'n' ¹³C atoms.

Table 2: Hypothetical Calculated Metabolic Fluxes
ReactionFlux (nmol/mg protein/hr)Standard Deviation
Pyruvate Dehydrogenase15.41.8
Citrate Synthase45.23.5
Isocitrate Dehydrogenase42.13.1
α-Ketoglutarate Dehydrogenase38.92.9
Anaplerotic Carboxylation5.70.8
Fatty Acid Oxidation (from labeled substrate)29.82.5

This table presents the calculated absolute metabolic fluxes for key reactions in central carbon metabolism. These values are derived from the mass isotopologue distribution data using metabolic modeling software.

Section 4: Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis of Labeled Substrate cluster_experiment Cellular Experiment cluster_analysis Analysis s1 Chemical Synthesis of [U-13C]-7Z-Tetradecenoic Acid s2 Enzymatic Conversion to [U-13C]-(S)-3-Hydroxy-7Z-Tetradecenoyl-CoA s1->s2 c2 Stable Isotope Labeling s2->c2 Labeled Substrate c1 Cell Culture c1->c2 c3 Metabolite Extraction c2->c3 a1 LC-MS/MS Analysis c3->a1 Metabolite Extracts a2 Mass Isotopologue Distribution a1->a2 a3 Metabolic Flux Calculation a2->a3 a4 Biological Interpretation a3->a4 Flux Maps

Caption: Experimental workflow for metabolic flux analysis.

Metabolic Pathway

metabolic_pathway cluster_beta_oxidation Fatty Acid Beta-Oxidation cluster_tca TCA Cycle fatty_acid [U-13C]-7Z-Tetradecenoyl-CoA hydroxyacyl_coa [U-13C]-(S)-3-Hydroxy-7Z-Tetradecenoyl-CoA fatty_acid->hydroxyacyl_coa Isomerase, Hydratase ketoacyl_coa [U-13C]-3-Keto-7Z-Tetradecenoyl-CoA hydroxyacyl_coa->ketoacyl_coa 3-Hydroxyacyl-CoA Dehydrogenase acetyl_coa [1,2-13C]-Acetyl-CoA ketoacyl_coa->acetyl_coa Thiolase citrate [13C]-Citrate acetyl_coa->citrate acetyl_coa->citrate akg [13C]-α-Ketoglutarate citrate->akg succinate [13C]-Succinate akg->succinate malate [13C]-Malate succinate->malate oxaloacetate Oxaloacetate malate->oxaloacetate oxaloacetate->citrate

Caption: Metabolic fate of labeled this compound.

Conclusion

The protocols and application notes presented here provide a comprehensive framework for investigating fatty acid metabolism using stable isotope labeling and metabolic flux analysis. The synthesis of ¹³C-labeled this compound allows for precise tracing of its contribution to central carbon metabolism, particularly the TCA cycle. This approach can be invaluable for understanding the metabolic adaptations in various physiological and pathological states and for identifying potential therapeutic targets in drug development. Careful optimization of the experimental conditions and rigorous data analysis are crucial for obtaining reliable and meaningful results.

Troubleshooting & Optimization

Technical Support Center: Optimizing HPLC Analysis of (S)-3-Hydroxy-7Z-Tetradecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the peak resolution of (S)-3-Hydroxy-7Z-Tetradecenoyl-CoA in High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound, offering potential causes and systematic solutions.

dot

Caption: Troubleshooting workflow for poor peak resolution.

Question 1: What causes poor resolution between my this compound peak and other components?

Answer:

Poor resolution, or the co-elution of peaks, is a common challenge that can be attributed to several factors. A systematic approach to troubleshooting is recommended.[1]

Potential Causes & Solutions:

Potential Cause Recommended Solution
Inadequate Mobile Phase Selectivity Modify the mobile phase composition. Adjusting the organic solvent-to-aqueous buffer ratio can alter selectivity. For ionizable molecules like acyl-CoAs, modifying the mobile phase pH can significantly impact retention and selectivity.[1][2]
Suboptimal Gradient Program Optimize the elution gradient. If peaks are eluting too closely, "stretch out" the gradient over a longer interval where the compounds of interest elute.[3] A shallower gradient provides more time for separation.[4]
Insufficient Column Efficiency Use a column with a smaller particle size or a longer column to increase the theoretical plate number (N).[5] However, be mindful of increased backpressure.
Inappropriate Column Temperature Optimize the column temperature. Lowering the temperature can increase retention and may improve resolution for some analytes, while higher temperatures can improve efficiency by reducing mobile phase viscosity.[6]
Co-elution of Isomers This compound has stereoisomers. To separate enantiomers (e.g., R and S forms), a chiral stationary phase is typically required.[7]
Question 2: My this compound peak is tailing. How can I improve the peak shape?

Answer:

Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with acidic silanol (B1196071) groups on silica-based columns.[8]

Potential Causes & Solutions:

Potential Cause Recommended Solution
Secondary Silanol Interactions Use a modern, high-purity, end-capped C18 column to minimize exposed silanol groups. Adding a competing base, like triethylamine (B128534) (TEA), to the mobile phase can also mask active sites, though this is less necessary with modern columns.[8]
Incorrect Mobile Phase pH The phosphate (B84403) groups on the CoA moiety are ionizable. Operating at a pH where these groups are fully ionized or suppressed can lead to a more uniform interaction with the stationary phase and better peak shape. An acidic mobile phase (pH 2.5-4.5) is often used for acyl-CoAs to suppress the ionization of silanol groups and ensure consistent ionization of the analyte.[9][10]
Column Contamination or Degradation Flush the column with a strong solvent to remove contaminants. If a guard column is used, replace it. If the analytical column is old or has been used extensively under harsh conditions, it may need to be replaced.
Column Overload Reduce the sample concentration or injection volume. Overloading the column can lead to peak distortion, including tailing.[7]
Question 3: I am observing peak fronting for my analyte. What is the likely cause?

Answer:

Peak fronting, where the leading edge of the peak is sloped, is less common than tailing but can indicate specific problems.

Potential Causes & Solutions:

Potential Cause Recommended Solution
Sample Solvent Incompatibility The sample should be dissolved in a solvent that is weaker than or identical to the initial mobile phase.[11] Injecting a sample in a much stronger organic solvent can cause the analyte to travel too quickly at the column inlet, leading to a distorted peak.
Sample Overload Injecting too much sample mass can saturate the stationary phase, resulting in fronting.[11] Try diluting the sample.
Column Collapse A physical collapse of the column packing bed, often at the inlet, can create a void and cause peak fronting. This is often accompanied by a sudden drop in backpressure and a shift to shorter retention times.[12] This usually requires column replacement.

Frequently Asked Questions (FAQs)

Q1: What type of HPLC column is best for analyzing this compound?

A1: A reverse-phase C18 (ODS) column is the most common choice for separating long-chain acyl-CoAs due to its hydrophobicity, which allows for good retention of the long fatty acyl chain.[13] For separating the (S)-enantiomer from its (R)-enantiomer, a chiral stationary phase, such as an amylose-based column (e.g., CHIRALPAK IA-U), is necessary.[14]

Q2: How does mobile phase pH affect the retention of this compound?

A2: The mobile phase pH is a critical parameter. This compound has multiple ionizable phosphate groups. At a low pH (e.g., 3.0-4.0), the ionization of residual silanol groups on the column is suppressed, minimizing peak tailing.[9] This pH range also ensures the phosphate groups of the CoA moiety are in a consistent protonation state. Changing the pH will alter the overall polarity of the molecule; a lower pH increases hydrophobicity and retention time in reverse-phase HPLC.[2][10]

Q3: What are typical mobile phase compositions for acyl-CoA analysis?

A3: A common approach involves a binary gradient with an aqueous buffer and an organic modifier.

  • Aqueous Buffer (Solvent A): Often a phosphate buffer (e.g., potassium phosphate) at a concentration of 50-100 mM and an acidic pH (e.g., 4.0-5.0).[13]

  • Organic Modifier (Solvent B): Acetonitrile is frequently used. Methanol is another option that can offer different selectivity.[5] Sometimes, a small amount of acid (e.g., acetic acid) is added to the organic phase to maintain pH consistency throughout the gradient.

Q4: Should I use isocratic or gradient elution?

A4: Due to the complexity of biological samples and the range of polarities within different acyl-CoA species, gradient elution is almost always recommended. A gradient allows for the separation of more polar, shorter-chain acyl-CoAs from the more retained, longer-chain species like this compound, all within a reasonable run time. A "scouting" gradient (e.g., 5-95% organic solvent) is a good starting point for method development.[15]

Q5: My baseline is noisy. What could be the cause?

A5: A noisy baseline can obscure small peaks and affect integration. Common causes include:

  • Contaminated Mobile Phase: Use high-purity (HPLC-grade) solvents and filter them before use.

  • Pump Issues: Air bubbles in the pump or faulty check valves can cause pressure fluctuations and a noisy baseline. Degas the mobile phase thoroughly.

  • Detector Problems: A failing detector lamp (in UV detectors) can be a source of noise.

  • Column Bleed: At high temperatures or extreme pH, the stationary phase can degrade and "bleed," causing a rising or noisy baseline.[16]

Experimental Protocols

Protocol 1: Reverse-Phase HPLC Method for General Acyl-CoA Separation

This protocol is a starting point for separating this compound from other acyl-CoAs based on chain length and hydrophobicity.

dot

ExperimentalWorkflow cluster_prep Preparation cluster_run Analysis cluster_analysis Data Processing Prep_Sample Sample Preparation Dissolve in initial mobile phase Inject Inject Sample (e.g., 10 µL) Prep_Sample->Inject Prep_MobilePhase Mobile Phase Preparation Solvent A: Aqueous Buffer (pH 4.5) Solvent B: Acetonitrile Equilibrate System Equilibration Equilibrate column with initial mobile phase until baseline is stable Prep_MobilePhase->Equilibrate Equilibrate->Inject Gradient Run Gradient Program (e.g., 15% to 75% B over 40 min) Inject->Gradient Detect Detection UV at 260 nm Gradient->Detect Integrate Peak Integration & Quantification Detect->Integrate Analyze Analyze Results Integrate->Analyze

Caption: General experimental workflow for HPLC analysis.

Instrumentation and Materials:

  • HPLC System: With binary gradient pump, autosampler, column oven, and UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Solvent A: 100 mM Potassium Phosphate, pH adjusted to 4.5.

  • Solvent B: Acetonitrile (HPLC Grade).

  • Sample Solvent: Initial mobile phase composition (e.g., 85% A, 15% B).

Procedure:

  • System Preparation:

    • Prepare mobile phases and degas thoroughly.

    • Install the C18 column and set the column oven temperature to 35°C.

    • Equilibrate the column with the initial mobile phase conditions (e.g., 15% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Sample Injection:

    • Inject 10-20 µL of the sample, dissolved in the initial mobile phase.

  • Chromatographic Run:

    • Set the UV detector to 260 nm (for the adenine (B156593) moiety of CoA).

    • Run the gradient program outlined in the table below.

  • Data Analysis:

    • Identify peaks by comparing retention times with standards.

    • Integrate peak areas for quantification.

Recommended Gradient Program:

Time (min)% Solvent A% Solvent BFlow Rate (mL/min)
0.085.015.01.0
40.025.075.01.0
45.05.095.01.0
50.05.095.01.0
51.085.015.01.0
60.085.015.01.0
Protocol 2: Chiral HPLC Method for Separation of 3-Hydroxyacyl-CoA Enantiomers

This protocol is adapted for the specific challenge of separating (S)- and (R)-enantiomers of 3-hydroxyacyl-CoAs.

Instrumentation and Materials:

  • HPLC System: As described in Protocol 1.

  • Column: Chiral stationary phase, e.g., Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) (e.g., CHIRALPAK IA-U, 4.6 x 250 mm, 5 µm).[7][14]

  • Mobile Phase: Acetonitrile and water mixture (e.g., 70:30 v/v). The exact ratio may require optimization.[7]

  • Sample Solvent: Mobile phase.

Procedure:

  • System Preparation:

    • Equilibrate the chiral column with the isocratic mobile phase for at least 30-60 minutes or until a stable baseline is achieved.

    • Set column temperature to 25°C.

  • Sample Injection:

    • Inject 10 µL of the sample.

  • Chromatographic Run:

    • Run the analysis under isocratic conditions at a flow rate of 0.5 mL/min.

    • Detect at 254 nm or 260 nm.

  • Optimization:

    • If resolution is insufficient, adjust the acetonitrile/water ratio. Increasing the water content will generally increase retention and may improve resolution.

    • Optimize the column temperature, as chiral separations can be highly sensitive to temperature changes.[7]

References

Technical Support Center: Optimizing Extraction of (S)-3-Hydroxy-7Z-Tetradecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction and analysis of (S)-3-Hydroxy-7Z-Tetradecenoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the efficient isolation of this important metabolic intermediate from tissue samples.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in ensuring high-quality data for this compound analysis?

A1: The most critical step is the rapid and effective quenching of metabolic activity at the point of tissue collection. This compound is an intermediate in active metabolic pathways, and its levels can change rapidly. Therefore, it is imperative to flash-freeze tissue samples in liquid nitrogen immediately upon collection to halt all enzymatic processes.[1]

Q2: What are the biggest challenges in accurately quantifying this compound from tissues?

A2: The primary challenges include the low endogenous abundance of acyl-CoAs, their inherent instability, and the complexity of the biological matrix, which can lead to ion suppression during LC-MS/MS analysis.[2] Proper sample handling, efficient extraction, and the use of a suitable internal standard are crucial to overcome these challenges.[2]

Q3: How can I minimize the degradation of this compound during the extraction process?

A3: To minimize degradation, it is essential to work quickly and maintain low temperatures throughout the entire procedure.[1] Keep samples on ice at all times and use pre-chilled solvents and equipment. Acyl-CoAs are susceptible to hydrolysis, so minimizing exposure to non-acidic aqueous solutions is also important.[2]

Q4: What is the recommended method for storing tissue samples and extracts?

A4: Tissue samples should be stored at -80°C immediately after flash-freezing.[1] For extracts, it is best to store them as a dry pellet at -80°C and reconstitute them in a non-aqueous or buffered solution just before analysis to ensure stability.[2]

Q5: Which analytical technique is most suitable for the quantification of this compound?

A5: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity, which are necessary for detecting and quantifying low-abundance acyl-CoAs in complex biological matrices.[3]

Troubleshooting Guides

Issue 1: Low Recovery of this compound
Possible Cause Recommended Solution
Incomplete Tissue Homogenization Ensure the tissue is thoroughly homogenized to a fine powder, preferably using a glass homogenizer with a tight-fitting pestle on ice.[4] This maximizes the surface area for solvent extraction.
Inefficient Solvent Extraction The choice of extraction solvent is critical. A mixture of organic solvents like acetonitrile (B52724) and isopropanol (B130326) with an acidic aqueous buffer (e.g., 100 mM KH2PO4, pH 4.9) is effective.[4][5] Ensure a sufficient solvent-to-tissue ratio (e.g., 20:1 v/w) for complete extraction.
Poor Performance of Solid-Phase Extraction (SPE) If using SPE, ensure the cartridge is appropriate for long-chain acyl-CoAs (e.g., a weak anion exchange or C18 reversed-phase).[1][5] Properly condition and equilibrate the cartridge before loading the sample. Optimize the wash and elution steps to prevent premature elution of the analyte and ensure its complete recovery.[1]
Analyte Degradation Work quickly and maintain cold conditions (on ice) throughout the extraction process. Use high-purity, pre-chilled solvents. Incorporate an internal standard early in the workflow to monitor and correct for recovery losses.[1]
Issue 2: Low or No Signal in LC-MS/MS Analysis
Possible Cause Recommended Solution
Sample Degradation Reconstitute the dried extract in a non-aqueous solvent like methanol (B129727) or an acidic buffered solution immediately before injection to minimize hydrolysis.[2] Avoid repeated freeze-thaw cycles of the extracts.[1]
Ion Suppression from Matrix Effects Optimize chromatographic separation to resolve this compound from co-eluting matrix components. A C18 reversed-phase column with a suitable gradient is commonly used.[4] Consider further sample cleanup steps if ion suppression persists.
Inefficient Ionization Optimize the mobile phase composition. The addition of an ion-pairing agent or using a mobile phase with an appropriate pH can enhance the ionization efficiency of acyl-CoAs.
Suboptimal MS/MS Parameters Ensure that the precursor and product ions for this compound and the internal standard are correctly selected and that the collision energy is optimized for maximum signal intensity.
Contaminated Ion Source A dirty ion source can significantly reduce signal intensity.[6] Regularly clean the ion source components according to the manufacturer's recommendations.[6]

Data Presentation

Table 1: Comparison of Reported Recovery Rates for Long-Chain Acyl-CoAs Using Different Extraction Methodologies

Extraction Method Tissue Type Reported Recovery Rate Reference
Acetonitrile/2-Propanol Extraction with SPERat Liver83-90% (for SPE step)[5]
Acetonitrile/Isopropanol ExtractionVarious Tissues60-140% (analyte and tissue dependent)[5]
Chloroform/Methanol with High SaltVarious Tissues~55% (with acyl-CoA-binding protein)[7]
KH2PO4 Buffer/Acetonitrile with SPERat Heart, Kidney, Muscle70-80%[4]

Experimental Protocols

Protocol 1: Extraction of this compound from Tissue

This protocol is a synthesized methodology based on established procedures for long-chain acyl-CoA extraction.[4][5]

Materials:

  • Frozen tissue sample (~100 mg)

  • Liquid nitrogen

  • Pre-chilled glass homogenizer

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (ACN), HPLC grade

  • Isopropanol, HPLC grade

  • Internal Standard (e.g., Heptadecanoyl-CoA)

  • Weak anion exchange or C18 Solid-Phase Extraction (SPE) columns

  • Methanol, HPLC grade

  • 2% Formic Acid

  • 2% and 5% Ammonium (B1175870) Hydroxide (B78521) (NH4OH)

  • Centrifuge capable of 4°C

  • Nitrogen evaporator

Procedure:

  • Homogenization:

    • Weigh approximately 100 mg of frozen tissue and keep it frozen on dry ice.

    • In a pre-chilled glass homogenizer on ice, add the frozen tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.

    • Thoroughly homogenize the tissue until a uniform suspension is achieved.

    • Add 2 mL of ice-cold isopropanol and homogenize further.

    • Add 4 mL of ice-cold acetonitrile and homogenize again.

  • Protein Precipitation and Lipid Removal:

    • Transfer the homogenate to a centrifuge tube.

    • Centrifuge at 1,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant, which contains the acyl-CoAs.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE column by passing 3 mL of methanol, followed by 3 mL of water.

    • Equilibrate the column with 3 mL of the initial homogenization buffer (100 mM KH2PO4, pH 4.9).

    • Load the supernatant onto the conditioned SPE column.

    • Wash the column with 3 mL of 2% formic acid to remove unbound impurities.

    • Wash the column with 3 mL of methanol.

    • Elute the acyl-CoAs with two successive additions of 2.4 mL of 2% ammonium hydroxide followed by 2.4 mL of 5% ammonium hydroxide.

  • Sample Concentration:

    • Combine the eluted fractions.

    • Dry the sample under a gentle stream of nitrogen at room temperature.

    • Store the dried pellet at -80°C until LC-MS/MS analysis.

  • Reconstitution:

    • Just prior to analysis, reconstitute the dried extract in 100 µL of a suitable solvent (e.g., 50% methanol).

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis tissue Tissue Sample (~100mg) homogenization Homogenization (KH2PO4, Isopropanol, ACN) tissue->homogenization centrifugation Centrifugation (1,000 x g, 15 min, 4°C) homogenization->centrifugation supernatant Collect Supernatant centrifugation->supernatant loading Sample Loading supernatant->loading conditioning Column Conditioning (Methanol, Water) equilibration Equilibration (KH2PO4 Buffer) conditioning->equilibration equilibration->loading wash1 Wash 1 (2% Formic Acid) loading->wash1 wash2 Wash 2 (Methanol) wash1->wash2 elution Elution (Ammonium Hydroxide) wash2->elution drying Drying under N2 elution->drying reconstitution Reconstitution drying->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms

Caption: Experimental workflow for the extraction of this compound.

beta_oxidation_monounsaturated cluster_isomerization Isomerization required in later cycles fatty_acid 7Z-Tetradecenoyl-CoA acyl_coa_dehydrogenase Acyl-CoA Dehydrogenase fatty_acid->acyl_coa_dehydrogenase intermediate1 trans-Δ2, cis-Δ7-Tetradecadienoyl-CoA acyl_coa_dehydrogenase->intermediate1 enoyl_coa_hydratase Enoyl-CoA Hydratase intermediate2 This compound enoyl_coa_hydratase->intermediate2 hydroxyacyl_coa_dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase intermediate3 3-Keto-7Z-Tetradecenoyl-CoA hydroxyacyl_coa_dehydrogenase->intermediate3 thiolase Thiolase product1 Acetyl-CoA thiolase->product1 product2 5Z-Dodecenoyl-CoA thiolase->product2 isomerase Enoyl-CoA Isomerase intermediate1->enoyl_coa_hydratase intermediate2->hydroxyacyl_coa_dehydrogenase intermediate3->thiolase product2->isomerase info The cis-Δ5 double bond in 5Z-Dodecenoyl-CoA will be isomerized to a trans-Δ2 double bond by Enoyl-CoA Isomerase to continue β-oxidation.

Caption: Mitochondrial beta-oxidation of 7Z-Tetradecenoyl-CoA.

References

Technical Support Center: Quantification of (S)-3-Hydroxy-7Z-Tetradecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the quantitative analysis of (S)-3-Hydroxy-7Z-Tetradecenoyl-CoA. The following FAQs and troubleshooting guides address common challenges, from selecting an appropriate internal standard to optimizing sample preparation and LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is the best internal standard for quantifying this compound?

A1: The gold standard for quantitative analysis by mass spectrometry is a stable isotope-labeled (SIL) internal standard of the analyte itself.[1][2][3][4][5] This is because a SIL standard shares the exact chemical and physical properties as the target analyte, ensuring it accounts for variability during sample extraction, handling, and ionization.[2]

  • Biosynthesis of a Perfect Internal Standard: The most rigorous approach is to generate a library of 13C and 15N-labeled acyl-CoAs, including the target analyte, using the SILEC (Stable Isotope Labeling by Essential nutrients in Cell culture) method.[6][7][8]

  • Use of a Surrogate Internal Standard: A more common and practical approach is to use a commercially available SIL acyl-CoA or an odd-chain acyl-CoA that is structurally similar but not naturally abundant in the sample.[9]

Q2: How can I generate an ideal internal standard using the SILEC method?

A2: The SILEC method involves growing cells in a medium where pantothenate (Vitamin B5), a precursor to Coenzyme A, is replaced with its stable isotope-labeled form, [13C3, 15N1]-pantothenate.[1][2][6][7][8] Over several cell passages, the cells will incorporate the labeled pantothenate into their entire acyl-CoA pool, creating a complete library of SIL internal standards with an efficiency greater than 99%.[1][7] These labeled cells can then be spiked into your experimental samples before extraction, providing the most accurate method for quantification.[7]

Q3: What are the best commercially available surrogate internal standards for my analysis?

A3: When a perfect SIL standard is unavailable, a surrogate standard is the next best option. The ideal surrogate should not be present endogenously and should have similar chromatographic behavior and ionization efficiency to the analyte. Odd-chain acyl-CoAs are often excellent choices.[9]

Table 1: Comparison of Potential Surrogate Internal Standards

Internal StandardSupplier(s)ProsCons
Heptadecanoyl-CoA (C17:0) Sigma-AldrichNot naturally abundant in most biological systems.[9] Good surrogate for long-chain species.Different chain length and saturation may lead to slight variations in extraction recovery and chromatographic retention time compared to C14:1-OH.
Palmitoyl-CoA-d4 (C16:0-d4) Avanti Polar LipidsDeuterated, providing a mass shift for clear MS detection. Similar chain length to the analyte.Saturated acyl chain will have different chromatography than the unsaturated analyte. Endogenous C16:0-CoA is highly abundant, requiring high purity of the standard.
Octanoyl-CoA-13C4 (C8:0-13C4) Sigma-AldrichStable isotope-labeled.[10]Medium-chain length may not perfectly mimic the extraction and chromatographic behavior of a C14-OH species.

Note: Always verify the purity and concentration of commercial standards upon receipt.

Q4: What is a reliable protocol for extracting acyl-CoAs from cultured cells?

A4: Acyl-CoAs are thermally unstable and prone to degradation, so rapid processing at low temperatures is critical.[9] This protocol is adapted from established methods to ensure high recovery.[1][11]

Experimental Protocol: Acyl-CoA Extraction from Cultured Cells

  • Metabolic Quenching & Cell Harvest:

    • For adherent cells, aspirate the culture medium and wash the monolayer twice with ice-cold PBS. Immediately add ice-cold extraction solvent (e.g., 80% Methanol) containing your chosen internal standard.[12] Scrape the cells and collect the lysate.[1]

    • For suspension cells, pellet the cells by centrifugation (500 x g, 5 min, 4°C), wash twice with ice-cold PBS, and resuspend the final pellet in the cold extraction solvent with internal standard.[1]

  • Homogenization & Protein Precipitation:

    • Vortex the cell lysate vigorously for 1 minute to ensure complete lysis and protein precipitation.[12]

    • Incubate on ice for at least 15 minutes.

  • Clarification:

    • Centrifuge the lysate at high speed (e.g., 16,000 - 21,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated protein.[9]

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.[1]

  • Drying and Reconstitution:

    • Dry the supernatant completely using a vacuum concentrator or a gentle stream of nitrogen.[12] Store the dry pellet at -80°C for stability.

    • Just prior to analysis, reconstitute the extract in a small volume (e.g., 50-100 µL) of a suitable solvent, such as 50% methanol (B129727) in 50 mM ammonium (B1175870) acetate.[1] Using glass vials is recommended to minimize signal loss.[13][14]

Q5: What are recommended starting parameters for an LC-MS/MS method?

A5: The analysis of acyl-CoAs is typically performed using reversed-phase liquid chromatography coupled to a tandem mass spectrometer operating in positive ion mode.

Table 2: Recommended Starting LC-MS/MS Parameters

ParameterRecommendation
LC Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, <2 µm particle size)
Mobile Phase A Water with 10 mM Ammonium Acetate or 0.1% Formic Acid
Mobile Phase B 90:10 Acetonitrile:Water with the same additives as A
Gradient Start at a low %B, ramp to a high %B to elute long-chain species, then re-equilibrate.
Flow Rate 200 - 400 µL/min
Column Temperature 40 - 50 °C
Ionization Mode Positive Electrospray Ionization (ESI+)
Analysis Mode Multiple Reaction Monitoring (MRM)
Precursor Ion [M+H]+ ~992.3 m/z (for C35H60N7O18P3S)
Product Ion(s) Monitor the neutral loss of 507 Da (fragmentation of the 3'-phospho-ADP moiety).[9][10] This is a characteristic fragmentation pattern for all acyl-CoAs.[2] Another common fragment is at m/z 428.[9]

Troubleshooting Guide

Issue 1: Low or No Signal for this compound
Possible CauseRecommended Solution
Sample Degradation Acyl-CoAs are highly unstable in aqueous solutions.[4][15] Ensure rapid quenching of metabolism on ice, keep samples cold throughout extraction, and reconstitute the dried extract just before analysis.[9] Store extracts as dry pellets at -80°C.
Poor Extraction Recovery The polarity of this compound may require optimization. Ensure the extraction solvent (e.g., 80% methanol) is ice-cold and that the sample is thoroughly homogenized.[12]
Ion Suppression/Matrix Effects Co-eluting compounds from the biological matrix can suppress the ionization of the target analyte.[2] Improve chromatographic separation to resolve the analyte from interferences. Consider a solid-phase extraction (SPE) cleanup step after initial extraction, but be aware that this can lead to loss of some acyl-CoA species.[9]
Incorrect MS/MS Parameters Confirm the precursor and product ion m/z values. Perform an infusion of a related acyl-CoA standard (e.g., Palmitoyl-CoA) to optimize source parameters like capillary voltage and gas flows.
Issue 2: Poor Chromatographic Peak Shape (Tailing, Fronting, or Broad Peaks)
Possible CauseRecommended Solution
Secondary Interactions The phosphate (B84403) groups on the CoA moiety can interact with active sites on the column or LC system, causing peak tailing.[2] Consider using a high pH mobile phase (e.g., pH 10.5 with ammonium hydroxide) to deprotonate silanols or using an ion-pairing agent, though ion-pairing agents can be difficult to flush from the system.[2]
Column Overload Injecting too much sample can lead to fronting or broad peaks. Dilute the sample and re-inject.
Column Degradation High pH mobile phases can degrade standard silica (B1680970) columns. Ensure you are using a pH-stable column. If performance degrades, wash the column or replace it.
Inappropriate Reconstitution Solvent If the reconstitution solvent is much stronger than the initial mobile phase, peak distortion can occur. Try to match the reconstitution solvent to the starting LC conditions as closely as possible.[1]
Issue 3: Inaccurate or Imprecise Quantification
Possible CauseRecommended Solution
Poor Internal Standard Choice If using a surrogate standard, its behavior may not perfectly match the analyte. This is a common source of inaccuracy.[6] The best solution is to use the SILEC method to generate a true isotopic analog.[7] If using a surrogate, choose one with the closest possible chain length and polarity.
Non-Linearity of Calibration Curve Matrix effects can cause non-linearity.[9] Prepare calibration standards in a matrix that mimics your biological samples. Use a weighted linear regression (e.g., 1/x) to improve accuracy at lower concentrations.[9]
Analyte Adsorption Acyl-CoAs can adsorb to plastic surfaces. Use glass or low-binding microcentrifuge tubes and autosampler vials to minimize sample loss and improve precision.[13][14]

Visualized Workflows and Pathways

To further aid in experimental design and troubleshooting, the following diagrams illustrate key processes.

cluster_pathway Mitochondrial Beta-Oxidation of a C14:1 Fatty Acid start 7Z-Tetradecenoyl-CoA step1 trans-Δ2, 7Z-Tetradecenoyl-CoA start->step1 Acyl-CoA Dehydrogenase step2 This compound step1->step2 Enoyl-CoA Hydratase step3 3-Keto-7Z-Tetradecenoyl-CoA step2->step3 3-Hydroxyacyl-CoA Dehydrogenase step4 5Z-Dodecenoyl-CoA + Acetyl-CoA step3->step4 β-Ketothiolase end_path Further β-Oxidation Cycles step4->end_path

Caption: Mitochondrial beta-oxidation pathway for a C14:1 fatty acid, highlighting the position of this compound as a key intermediate.[5][16]

cluster_workflow Quantitative Analysis Workflow sample Cell Culture Sample is_spike Spike Internal Standard (e.g., C17:0-CoA or SILEC standard) sample->is_spike extraction Metabolic Quenching & Acyl-CoA Extraction is_spike->extraction cleanup Dry & Reconstitute extraction->cleanup analysis LC-MS/MS Analysis (MRM Mode) cleanup->analysis data Data Processing (Peak Integration, Calibration) analysis->data quant Final Concentration data->quant

Caption: A typical experimental workflow for the quantification of acyl-CoAs from biological samples.

cluster_troubleshooting Troubleshooting Logic: Low Signal Intensity action action start Low or No Signal Detected? q1 Is IS Signal Also Low? start->q1 q2 Review Sample Prep Protocol q1->q2 No a5 System-wide issue (MS or LC problem). q1->a5 Yes a1 Check for sample degradation. Ensure cold & rapid processing. q2->a1 q3 Optimize MS Parameters a2 Perform infusion to tune source voltage & gases. q3->a2 q4 Improve Chromatography a3 Check for matrix suppression. Dilute sample or add SPE cleanup. q4->a3 a1->q3 a2->q4 a4 Likely an issue with the analyte itself. a3->a4

Caption: A decision-making diagram for troubleshooting low signal intensity during LC-MS/MS analysis.

References

Enhancing the stability of (S)-3-Hydroxy-7Z-Tetradecenoyl-CoA in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of (S)-3-Hydroxy-7Z-Tetradecenoyl-CoA in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is showing rapid degradation. What are the primary causes?

A1: this compound is susceptible to two primary degradation pathways in solution:

  • Hydrolysis: The high-energy thioester bond is prone to cleavage by water, especially under neutral to alkaline conditions, yielding the corresponding free fatty acid and Coenzyme A. This process is accelerated by increased temperature and pH.[1][2]

  • Oxidation: The monounsaturated "7Z-Tetradecenoyl" fatty acid chain is a target for lipid peroxidation.[3] Reactive oxygen species (ROS) can attack the double bond, leading to a chain reaction that results in various oxidation byproducts and loss of the parent compound.[3][4]

Q2: What are the optimal pH and temperature conditions for storing this compound solutions?

A2: To minimize degradation, especially from hydrolysis, solutions should be maintained under acidic to neutral pH and at low temperatures. Thioesters show increased stability at acidic pH.[1][2] For short-term storage (hours to a few days), keep the solution on ice (0-4°C). For long-term storage, flash-freeze aliquots in liquid nitrogen and store at -80°C.[5][6] Avoid repeated freeze-thaw cycles.[7]

Q3: Which buffer systems are recommended for working with this compound?

A3: A slightly acidic buffer is ideal. Potassium phosphate (B84403) buffer (e.g., 100 mM KH₂PO₄) at a pH of around 4.9 has been successfully used for the extraction and HPLC analysis of long-chain acyl-CoAs, indicating its suitability for maintaining stability.[8][9] Acetate buffers can also be used in the acidic pH range.[10] Avoid alkaline buffers like Tris or carbonate at pH > 7.5, as base-catalyzed hydrolysis is a significant issue.[11][12]

Q4: Can I add stabilizing agents to my solution?

A4: Yes, several additives can enhance stability:

  • Antioxidants: To prevent oxidation of the unsaturated fatty acyl chain, consider adding lipid-soluble antioxidants like α-tocopherol (Vitamin E) or water-soluble antioxidants such as ascorbic acid (Vitamin C).[13] These agents work by scavenging free radicals that initiate lipid peroxidation.[3][4]

  • Chelating Agents: Trace metal ions can catalyze oxidative degradation. Including a chelating agent like EDTA can help sequester these ions.

  • Cryoprotectants: For frozen storage, adding cryoprotectants like glycerol (B35011) (10-50%) can help preserve the protein's native environment and prevent damage from ice crystal formation.[6][7]

Q5: How can I monitor the stability of my this compound solution over time?

A5: The most reliable method is to use a separation technique like reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection (at 260 nm, which detects the adenine (B156593) moiety of Coenzyme A).[8][14][15] By running samples at different time points and comparing the peak area of the parent compound, you can quantify its degradation. LC-MS/MS offers even higher sensitivity and selectivity for this purpose.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of compound after reconstitution in aqueous buffer Hydrolysis: The pH of the solution may be too high (neutral or alkaline).Reconstitute the compound in a slightly acidic buffer (e.g., 50-100 mM potassium phosphate, pH 4.9-6.0). Work quickly and keep the solution on ice.[8]
Inconsistent results between experiments Oxidation: The unsaturated fatty acyl chain is degrading due to exposure to air (oxygen).Degas buffers before use. Prepare solutions fresh and overlay with an inert gas (argon or nitrogen) before sealing and storing.[16] Add an antioxidant like Vitamin E or C to the solution.[13]
Precipitation upon thawing Freeze-Thaw Damage: Repeated freeze-thaw cycles can cause aggregation and degradation. The storage concentration may be too high.Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles.[7] If storing frozen, consider adding a cryoprotectant like glycerol (up to 50%).[6]
Low recovery during extraction or purification Adsorption to Surfaces: Long-chain acyl-CoAs can be "sticky" and adsorb to plasticware.Use low-adhesion polypropylene (B1209903) tubes or glass vials for storage and handling.[16]
Broad or tailing peaks in HPLC analysis On-column Degradation or Interaction: The mobile phase may not be optimal for stability.Ensure the mobile phase is slightly acidic. A common mobile phase system uses potassium phosphate buffer (pH 4.9) and an organic solvent like acetonitrile (B52724).[8][9]

Data Presentation

Table 1: Influence of pH on the Relative Rate of Thioester Hydrolysis (Data is generalized based on principles for thioester chemistry)[1][2][11][12]

pHTemperatureExpected StabilityRelative Hydrolysis Rate
4.0 - 6.04°CHighLow
7.0 - 7.44°CModerateModerate
> 8.04°CLowHigh (Base-catalyzed)
7.425°CLowHigh

Table 2: Effect of Additives on this compound Stability

AdditiveRecommended ConcentrationMechanism of ActionTarget Degradation Pathway
Ascorbic Acid (Vitamin C) 1-5 mMFree radical scavenger (aqueous phase)Oxidation
α-Tocopherol (Vitamin E) 0.1-1 mMFree radical scavenger (lipid phase)Oxidation
EDTA 0.5-1 mMMetal ion chelatorOxidation
Glycerol 10-50% (v/v)CryoprotectantFreeze-thaw Damage

Experimental Protocols

Protocol 1: HPLC-Based Stability Assessment

This protocol provides a framework for determining the degradation rate of this compound under specific buffer conditions.

  • Preparation of Stock Solution:

    • Carefully weigh a precise amount of lyophilized this compound.

    • Reconstitute in the chosen test buffer (e.g., 100 mM Potassium Phosphate, pH 6.0) at 4°C to a final concentration of 1 mg/mL. Vortex gently to dissolve.

  • Incubation:

    • Dispense aliquots of the stock solution into several low-adhesion microcentrifuge tubes.

    • Place the tubes in a temperature-controlled environment (e.g., a 25°C water bath).

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one aliquot for analysis.

    • Immediately quench any further degradation by adding an equal volume of ice-cold acetonitrile or by flash-freezing in liquid nitrogen and storing at -80°C until analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 75 mM Potassium Phosphate (KH₂PO₄), pH 4.9.[8]

    • Mobile Phase B: Acetonitrile.[8]

    • Gradient: Develop a suitable gradient to elute the compound (e.g., start at 90% A / 10% B, ramp to 10% A / 90% B over 20 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 260 nm.[14]

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Integrate the peak area corresponding to this compound for each time point.

    • Plot the natural log of the peak area versus time. The slope of this line will be the negative of the first-order degradation rate constant (k).

    • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

Visualizations

Molecule This compound in Solution Hydrolysis Hydrolysis (Thioester Cleavage) Molecule->Hydrolysis Oxidation Oxidation (Lipid Peroxidation) Molecule->Oxidation Products_H Free Fatty Acid + Coenzyme A Hydrolysis->Products_H Products_O Oxidized Byproducts (Aldehydes, etc.) Oxidation->Products_O Factor_pH High pH (>7.4) Factor_pH->Hydrolysis Accelerates Factor_Temp High Temperature Factor_Temp->Hydrolysis Accelerates Factor_ROS Reactive Oxygen Species (ROS) + Metal Ions Factor_ROS->Oxidation Initiates

Caption: Primary degradation pathways for this compound in solution.

Start Prepare Stock Solution (Lyophilized Powder) Reconstitute Reconstitute in Acidic Buffer (pH 4.9-6.0) on Ice Start->Reconstitute Aliquot Aliquot into Single-Use Tubes Reconstitute->Aliquot Store_Short Short-Term Storage (≤ 1 week) Aliquot->Store_Short Store_Long Long-Term Storage (> 1 week) Aliquot->Store_Long Fridge Store at 4°C Store_Short->Fridge Freezer Flash Freeze (LN2) Store at -80°C Store_Long->Freezer Use Use in Experiment Fridge->Use Freezer->Use Thaw on ice immediately before use

Caption: Recommended workflow for the preparation and storage of solutions.

Problem Problem: Compound Degradation Check_pH Is solution pH > 7.0? Problem->Check_pH Check_Temp Is solution stored above 4°C? Check_pH->Check_Temp No Sol_pH Action: Use acidic buffer (pH < 6.5). Keep on ice. Check_pH->Sol_pH Yes Check_O2 Is solution exposed to air for long periods? Check_Temp->Check_O2 No Sol_Temp Action: Store at 4°C (short-term) or -80°C (long-term). Check_Temp->Sol_Temp Yes Check_FT Are you repeatedly freezing/thawing stock? Check_O2->Check_FT No Sol_O2 Action: Degas buffers. Overlay with inert gas. Add antioxidant. Check_O2->Sol_O2 Yes Sol_FT Action: Prepare single-use aliquots. Check_FT->Sol_FT Yes

Caption: Logical troubleshooting guide for compound instability issues.

References

Reducing background noise in enzymatic assays using (S)-3-Hydroxy-7Z-Tetradecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enzymatic assays involving (S)-3-Hydroxy-7Z-Tetradecenoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, with a focus on mitigating background noise.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which biological pathway is it involved?

This compound is a key intermediate in the mitochondrial beta-oxidation of fatty acids.[1][2] This metabolic pathway is responsible for breaking down fatty acids to produce acetyl-CoA, which then enters the citric acid cycle for energy production. Specifically, this compound is acted upon by the enzyme 3-hydroxyacyl-CoA dehydrogenase.[2][3]

Q2: What are the common causes of high background noise in enzymatic assays using this compound?

High background noise in assays with this compound can stem from several factors:

  • Substrate Instability: Acyl-CoA thioesters, particularly long-chain unsaturated ones, can be unstable in aqueous buffers and may undergo non-enzymatic hydrolysis or other degradation reactions.[4]

  • Non-Enzymatic Reactions: The inherent reactivity of the thioester bond can lead to reactions with components in the assay buffer, contributing to a false signal.[5][6]

  • Contaminants: The this compound preparation may contain impurities that interfere with the assay. Similarly, the enzyme preparation may have contaminating activities.

  • Assay Conditions: Suboptimal pH, temperature, or buffer composition can increase the rate of non-enzymatic substrate degradation.

Q3: How can I be sure that the signal I am measuring is specific to the enzyme activity?

To ensure the measured signal is specific to the enzymatic reaction, it is crucial to include proper controls in your experiment:

  • No-Enzyme Control: A reaction mixture containing all components except the enzyme. This will reveal the extent of background signal originating from the substrate's instability and other non-enzymatic reactions.

  • No-Substrate Control: A reaction with the enzyme but without this compound. This helps to identify any intrinsic signal from the enzyme preparation or other assay components.

  • Inhibitor Control: Including a known inhibitor of the enzyme can help to differentiate between specific activity and non-specific background. A significant reduction in signal in the presence of the inhibitor indicates that the assay is measuring the intended enzyme's activity.

Troubleshooting Guide: High Background Noise

Problem Potential Cause Recommended Solution
High signal in no-enzyme control Substrate Instability: this compound is degrading non-enzymatically.1. Optimize pH: Thioester stability is pH-dependent. Prepare fresh substrate solution just before use and keep it on ice. Evaluate a range of pH values for your assay buffer to find the optimal balance between enzyme activity and substrate stability. 2. Lower Temperature: Perform the assay at the lowest temperature compatible with reasonable enzyme activity to reduce the rate of non-enzymatic hydrolysis. 3. High-Quality Reagents: Use high-purity this compound and freshly prepared buffers.
Gradual increase in signal over time in all wells Buffer Component Reactivity: A component in the assay buffer may be reacting with the substrate or a reaction product.1. Buffer Screen: Test different buffer systems (e.g., potassium phosphate (B84403), Tris-HCl, HEPES) to identify one that is less reactive. 2. Avoid Reducing Agents: If not essential for enzyme activity, avoid or minimize the concentration of reducing agents like DTT or β-mercaptoethanol, as they can interact with thioesters.
High background in spectrophotometric assays Interfering Absorbance: Components in the assay mixture other than the product of interest are absorbing at the detection wavelength.1. Wavelength Scan: Perform a wavelength scan of all individual assay components to identify any potential sources of interference. 2. Alternative Detection Method: If significant spectral overlap exists, consider a different assay format, such as a coupled enzymatic assay that produces a product with a more distinct absorbance maximum.
Inconsistent replicates Pipetting Errors or Poor Mixing: Inaccurate dispensing of reagents or incomplete mixing can lead to variability.1. Calibrate Pipettes: Ensure all pipettes are properly calibrated. 2. Thorough Mixing: Gently vortex or pipette up and down to ensure complete mixing of all components in the assay wells. 3. Use of a Master Mix: Prepare a master mix of common reagents to minimize pipetting variability between wells.

Experimental Protocols

Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase

This protocol is adapted for this compound and measures the reduction of NAD+ to NADH, which is monitored by the increase in absorbance at 340 nm.

Materials:

  • This compound solution

  • NAD+ solution

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.3)

  • Purified 3-hydroxyacyl-CoA dehydrogenase

  • UV-transparent cuvettes or microplate

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing the potassium phosphate buffer and NAD+ solution.

  • Equilibrate the mixture to the desired assay temperature (e.g., 37°C).

  • Initiate the reaction by adding a small volume of the this compound solution.

  • Immediately monitor the increase in absorbance at 340 nm for a set period (e.g., 5 minutes).

  • The rate of the reaction is calculated from the linear portion of the absorbance curve using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Control Reactions:

  • Blank (No Enzyme): Follow the same procedure but substitute the enzyme solution with an equal volume of buffer.

  • No Substrate: Follow the same procedure but substitute the this compound solution with an equal volume of buffer.

Parameter Typical Concentration Range
This compound10 - 100 µM
NAD+0.1 - 1 mM
Enzyme0.1 - 1 µg/mL
pH7.0 - 8.0
Temperature25 - 37 °C

Visualizations

Mitochondrial Fatty Acid Beta-Oxidation Pathway

Beta_Oxidation_Pathway Acyl_CoA Fatty Acyl-CoA (Cn) Enoyl_CoA trans-Δ2-Enoyl-CoA Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA (S)-3-Hydroxyacyl-CoA (this compound) Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Shortened_Acyl_CoA Fatty Acyl-CoA (Cn-2) Ketoacyl_CoA->Shortened_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Shortened_Acyl_CoA->Acyl_CoA Next Cycle TCA_Cycle Citric Acid Cycle Acetyl_CoA->TCA_Cycle

Caption: Mitochondrial fatty acid beta-oxidation spiral.

Troubleshooting Logic for High Background Noise

Troubleshooting_High_Background Start High Background Noise Observed Check_No_Enzyme Run No-Enzyme Control Start->Check_No_Enzyme High_in_Control Is background still high? Check_No_Enzyme->High_in_Control Substrate_Instability Potential Substrate Instability or Buffer Reactivity High_in_Control->Substrate_Instability Yes Enzyme_Issue Potential Enzyme Contamination High_in_Control->Enzyme_Issue No Optimize_Conditions Optimize Assay Conditions: - Prepare fresh substrate - Adjust pH and temperature - Screen buffers Substrate_Instability->Optimize_Conditions Resolved Background Reduced Optimize_Conditions->Resolved Check_Enzyme_Purity Check Enzyme Purity or use No-Substrate Control Enzyme_Issue->Check_Enzyme_Purity Check_Enzyme_Purity->Resolved

Caption: Decision tree for troubleshooting high background noise.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for (S)-3-Hydroxy-7Z-Tetradecenoyl-CoA Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three primary analytical methods for the detection and quantification of (S)-3-Hydroxy-7Z-Tetradecenoyl-CoA: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzymatic Assays. The objective is to furnish researchers with the necessary information to select the most suitable method based on their specific experimental needs, considering factors such as sensitivity, specificity, throughput, and sample requirements.

At a Glance: Method Comparison

The selection of an analytical method for this compound is contingent on the research question. LC-MS/MS offers the highest sensitivity and specificity, making it ideal for targeted quantification in complex biological matrices. GC-MS, while also sensitive, requires derivatization and is better suited for the analysis of the corresponding 3-hydroxy fatty acid. Enzymatic assays provide a functional measure of 3-hydroxyacyl-CoA dehydrogenase activity but may lack the specificity for individual long-chain unsaturated species.

ParameterLC-MS/MSGC-MS (for the corresponding 3-hydroxy fatty acid)Enzymatic Assay
Principle Chromatographic separation followed by mass-based detection and fragmentation.Chromatographic separation of volatile derivatives followed by mass-based detection.Enzyme-catalyzed reaction with spectrophotometric or fluorometric detection of NADH.
Specificity Very High (based on retention time and specific mass transitions).High (based on retention time and mass spectrum).Moderate to Low (potential cross-reactivity with other 3-hydroxyacyl-CoAs).
Sensitivity (LOD) High (typically in the fmol range for similar analytes)[1].High (pmol to fmol range).Moderate (pmol range)[1].
Quantification Excellent (wide linear dynamic range).Good (requires stable isotope-labeled internal standards for best accuracy).Semi-quantitative to quantitative (dependent on substrate specificity and standard availability).
Sample Preparation Solid-phase extraction (SPE) or liquid-liquid extraction. Direct analysis of the CoA ester.Hydrolysis of the CoA ester, extraction, and chemical derivatization (e.g., silylation).Tissue homogenization and extraction of acyl-CoAs.
Throughput High.Moderate.Low to Moderate.
Instrumentation LC system coupled to a triple quadrupole or high-resolution mass spectrometer.GC system coupled to a mass spectrometer.Spectrophotometer or fluorometer.
Primary Analyte This compound(S)-3-Hydroxy-7Z-Tetradecenoic acidTotal 3-hydroxyacyl-CoAs (depending on enzyme specificity).

Experimental Protocols and Data

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for the direct, sensitive, and specific quantification of acyl-CoA species from biological samples.

Experimental Workflow:

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Tissue Tissue Homogenization Extraction Acyl-CoA Extraction (e.g., SPE) Tissue->Extraction Drydown Evaporation Extraction->Drydown Reconstitution Reconstitution in Mobile Phase Drydown->Reconstitution LC UPLC Separation (C18 column) Reconstitution->LC MS Tandem MS Detection (Positive ESI, MRM) LC->MS Quant Quantification (vs. Internal Standard) MS->Quant

LC-MS/MS workflow for acyl-CoA analysis.

Detailed Protocol:

  • Sample Preparation (Solid-Phase Extraction) :

    • Homogenize approximately 50-100 mg of frozen tissue in a suitable buffer.

    • Perform a solid-phase extraction (SPE) using a C18 cartridge to isolate the acyl-CoAs.

    • Wash the cartridge to remove interfering substances.

    • Elute the acyl-CoAs with an appropriate solvent (e.g., methanol (B129727) with ammonium (B1175870) hydroxide).

    • Evaporate the eluent to dryness under a stream of nitrogen.

    • Reconstitute the sample in the initial mobile phase.

  • Liquid Chromatography :

    • Column : C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A : Water with 10 mM ammonium hydroxide.

    • Mobile Phase B : Acetonitrile with 10 mM ammonium hydroxide.

    • Gradient : A linear gradient from a low to a high percentage of mobile phase B.

    • Flow Rate : 0.3 mL/min.

    • Injection Volume : 5-10 µL.

  • Tandem Mass Spectrometry :

    • Ionization Mode : Positive Electrospray Ionization (ESI+).

    • Scan Type : Multiple Reaction Monitoring (MRM).

    • MRM Transitions : For long-chain acyl-CoAs, a common fragmentation is the neutral loss of the phosphopantetheine moiety (507 Da)[2][3][4]. For this compound (predicted m/z of the protonated molecule [M+H]⁺ ≈ 992.4), the transition would be approximately:

      • Q1 (Precursor Ion) : 992.4 m/z

      • Q3 (Product Ion) : 485.4 m/z (corresponding to the acylium ion after the neutral loss).

      • Note: These values are predicted and should be optimized by direct infusion of a standard if available.

    • Collision Energy : Optimized for the specific analyte.

Quantitative Performance (for a similar analyte, 3-Hydroxy-Octanoyl-CoA)[1]:

ParameterValue
Limit of Detection (LOD) 1-10 fmol
Limit of Quantification (LOQ) 5-50 fmol
Linearity (R²) >0.99
Precision (RSD%) < 5%
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive method for the analysis of fatty acids. For the analysis of this compound, the CoA moiety must first be hydrolyzed, and the resulting 3-hydroxy fatty acid must be derivatized to increase its volatility.

Experimental Workflow:

cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Hydrolysis Alkaline Hydrolysis (cleavage of CoA) Extraction Liquid-Liquid Extraction of 3-hydroxy fatty acid Hydrolysis->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization GC GC Separation (e.g., HP-5MS column) Derivatization->GC MS MS Detection (Electron Ionization) GC->MS Quant Quantification (vs. Internal Standard) MS->Quant

GC-MS workflow for 3-hydroxy fatty acid analysis.

Detailed Protocol:

  • Sample Preparation :

    • To an aliquot of the acyl-CoA extract, add a strong base (e.g., 10 M NaOH) and heat to hydrolyze the thioester bond.

    • Acidify the sample with a strong acid (e.g., 6 M HCl).

    • Extract the free 3-hydroxy fatty acid with an organic solvent (e.g., ethyl acetate).

    • Evaporate the solvent to dryness.

    • Derivatize the sample to create a volatile analyte. A common method is silylation using agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS).

  • Gas Chromatography :

    • Column : A non-polar or semi-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS).

    • Injector Temperature : 250 °C.

    • Oven Temperature Program : An initial temperature of around 80°C, followed by a ramp to a final temperature of approximately 290°C.

    • Carrier Gas : Helium.

  • Mass Spectrometry :

    • Ionization Mode : Electron Ionization (EI).

    • Scan Mode : Selected Ion Monitoring (SIM) for targeted quantification.

    • Quantification Ions : For trimethylsilyl (B98337) derivatives of 3-hydroxy fatty acids, characteristic fragment ions are monitored.

Quantitative Performance (for general 3-hydroxy fatty acids):

While specific data for this compound is not available, the method demonstrates good precision for a range of 3-hydroxy fatty acids, with coefficients of variation (CVs) typically below 15%. The quantification of unsaturated species is often based on the standard curve of a saturated analogue of the same chain length.

Enzymatic Assay

Enzymatic assays for 3-hydroxyacyl-CoAs are based on the activity of 3-hydroxyacyl-CoA dehydrogenase (HADH). This enzyme catalyzes the NAD⁺-dependent oxidation of the 3-hydroxyacyl-CoA to a 3-ketoacyl-CoA. The production of NADH is monitored spectrophotometrically or fluorometrically.

Experimental Workflow:

cluster_sample_prep Sample Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection Tissue Tissue Homogenization Extraction Acyl-CoA Extraction Tissue->Extraction ReactionMix Prepare Reaction Mix (Buffer, NAD+, HADH) Extraction->ReactionMix Incubation Add Sample and Incubate ReactionMix->Incubation Measurement Measure NADH Production (Absorbance at 340 nm or Fluorescence) Incubation->Measurement

Enzymatic assay workflow for 3-hydroxyacyl-CoA.

Detailed Protocol:

  • Sample Preparation :

    • Extract acyl-CoAs from tissue homogenates as described for the LC-MS/MS method.

  • Enzymatic Reaction :

    • Prepare a reaction mixture containing buffer (e.g., potassium phosphate (B84403) buffer, pH 7.3), NAD⁺, and a purified 3-hydroxyacyl-CoA dehydrogenase enzyme.

    • Initiate the reaction by adding the sample extract.

    • Incubate at a controlled temperature (e.g., 37°C).

  • Detection :

    • Monitor the increase in absorbance at 340 nm (for NADH) over time using a spectrophotometer.

    • Alternatively, for higher sensitivity, measure the fluorescence of NADH.

Performance Characteristics:

  • Specificity : The specificity of this assay is dependent on the substrate preference of the 3-hydroxyacyl-CoA dehydrogenase used. While these enzymes act on a range of 3-hydroxyacyl-CoAs, their activity can vary with the chain length and degree of unsaturation of the acyl group. Long-chain HADH (LCHAD) is part of the mitochondrial trifunctional protein and is expected to have activity towards C14 substrates. However, the assay may not differentiate between this compound and other long-chain 3-hydroxyacyl-CoAs present in the sample.

  • Sensitivity : The sensitivity is generally in the picomole range.

Biological Context: Fatty Acid Beta-Oxidation of Monounsaturated Fatty Acids

This compound is an intermediate in the mitochondrial beta-oxidation of monounsaturated fatty acids, such as palmitoleic acid (C16:1 n-7). The presence of the cis-double bond requires additional enzymatic steps compared to the oxidation of saturated fatty acids.

Pathway Diagram:

cluster_target Analogous Intermediate of Interest Palmitoleoyl_CoA Palmitoleoyl-CoA (C16:1, cis-Δ⁹) BetaOx1 3 Cycles of β-Oxidation Palmitoleoyl_CoA->BetaOx1 cis_Decenoyl_CoA cis-Δ³-Decenoyl-CoA BetaOx1->cis_Decenoyl_CoA Acetyl_CoA Acetyl-CoA BetaOx1->Acetyl_CoA Enoyl_CoA_Isomerase Δ³,Δ²-Enoyl-CoA Isomerase cis_Decenoyl_CoA->Enoyl_CoA_Isomerase trans_Decenoyl_CoA trans-Δ²-Decenoyl-CoA Enoyl_CoA_Isomerase->trans_Decenoyl_CoA Hydratase Enoyl-CoA Hydratase trans_Decenoyl_CoA->Hydratase Hydroxyacyl_CoA (S)-3-Hydroxydecanoyl-CoA Hydratase->Hydroxyacyl_CoA Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->Dehydrogenase Ketoacyl_CoA 3-Ketodecanoyl-CoA Dehydrogenase->Ketoacyl_CoA Thiolase β-Ketothiolase Ketoacyl_CoA->Thiolase Octanoyl_CoA Octanoyl-CoA Thiolase->Octanoyl_CoA Thiolase->Acetyl_CoA Target This compound

Mitochondrial β-oxidation of a monounsaturated fatty acid.

This guide provides a foundational understanding of the analytical methodologies available for the study of this compound. The choice of method should be carefully considered based on the specific research goals and available resources. For definitive and highly sensitive quantification, LC-MS/MS is the recommended approach.

References

(S)-3-Hydroxy-7Z-Tetradecenoyl-CoA vs (R)-3-Hydroxy-7Z-Tetradecenoyl-CoA in biological activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stereospecificity of enzymatic reactions is paramount. This guide provides a detailed comparison of the biological activity of the (S) and (R) enantiomers of 3-Hydroxy-7Z-Tetradecenoyl-CoA, a key intermediate in the metabolism of unsaturated fatty acids.

The central finding of this comparison is that the biological activity of 3-Hydroxy-7Z-Tetradecenoyl-CoA is highly dependent on its stereochemistry. In the primary metabolic pathway of fatty acid degradation, known as mitochondrial beta-oxidation, only the (S)-enantiomer is biologically active. The (R)-enantiomer is not recognized as a substrate by the key enzymes of this pathway.

The Role of Stereochemistry in Mitochondrial Beta-Oxidation

Mitochondrial beta-oxidation is a cyclical process that breaks down fatty acyl-CoA molecules into acetyl-CoA. One of the crucial steps in this pathway is the conversion of a 3-hydroxyacyl-CoA to a 3-ketoacyl-CoA. This reaction is catalyzed by the enzyme L-3-hydroxyacyl-CoA dehydrogenase (HAD). As its name suggests, this enzyme is stereospecific and acts exclusively on the L-stereoisomer, which corresponds to the (S)-configuration for 3-hydroxyacyl-CoAs.

The preceding step in beta-oxidation, the hydration of an enoyl-CoA, is catalyzed by enoyl-CoA hydratase, which stereospecifically produces the (S)-3-hydroxyacyl-CoA intermediate. Consequently, the entire pathway is geared towards the metabolism of the (S)-enantiomer.

While other enzymes, such as D-3-hydroxyacyl-CoA dehydrogenases that act on (R)-enantiomers exist, they are typically involved in different metabolic pathways, such as the beta-oxidation of branched-chain fatty acids in peroxisomes, and are distinct from the mitochondrial pathway for straight-chain unsaturated fatty acids.

Quantitative Comparison of Biological Activity

The following table summarizes the kinetic parameters for the activity of pig heart L-3-hydroxyacyl-CoA dehydrogenase on (S)-3-hydroxyacyl-CoA substrates of different chain lengths. The data for the C14 analogue, (S)-3-Hydroxytetradecanoyl-CoA, serves as a reasonable proxy for the activity on (S)-3-Hydroxy-7Z-Tetradecenoyl-CoA.

SubstrateEnantiomerEnzymeKm (µM)Vmax (µmol/min/mg)Biological Activity
3-Hydroxytetradecanoyl-CoA(S)L-3-Hydroxyacyl-CoA Dehydrogenase~5~100Active substrate in mitochondrial beta-oxidation
3-Hydroxytetradecanoyl-CoA(R)L-3-Hydroxyacyl-CoA DehydrogenaseN/ANot DetectedInactive, not a substrate for this enzyme

Note: The kinetic values are approximations based on published data for pig heart L-3-hydroxyacyl-CoA dehydrogenase with saturated acyl-CoA substrates. "N/A" indicates that the value is not applicable as there is no significant enzymatic activity.

Experimental Protocols

Assay for L-3-Hydroxyacyl-CoA Dehydrogenase Activity

A common method to determine the activity of L-3-hydroxyacyl-CoA dehydrogenase is a continuous spectrophotometric rate determination assay.

Principle:

The activity of L-3-hydroxyacyl-CoA dehydrogenase is measured by monitoring the reduction of NAD+ to NADH, which is accompanied by an increase in absorbance at 340 nm. The reaction is:

(S)-3-hydroxyacyl-CoA + NAD+ ⇌ 3-oxoacyl-CoA + NADH + H+

Reagents:

  • 100 mM Potassium Phosphate (B84403) Buffer, pH 7.3

  • 10 mM NAD+ solution in buffer

  • 1 mM this compound solution in buffer

  • Purified L-3-Hydroxyacyl-CoA Dehydrogenase enzyme solution

Procedure:

  • In a quartz cuvette, combine the potassium phosphate buffer, NAD+ solution, and the this compound solution.

  • Incubate the mixture at 37°C for 5 minutes to allow the temperature to equilibrate.

  • Initiate the reaction by adding a small volume of the L-3-hydroxyacyl-CoA dehydrogenase enzyme solution.

  • Immediately mix by inversion and monitor the increase in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.

  • The rate of the reaction is calculated from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADH (6220 M-1cm-1 at 340 nm).

  • To test the activity on the (R)-enantiomer, substitute this compound with (R)-3-Hydroxy-7Z-Tetradecenoyl-CoA and follow the same procedure. No significant change in absorbance is expected.

Visualizing the Metabolic Pathway and Experimental Workflow

The following diagrams illustrate the central role of this compound in the beta-oxidation pathway and the workflow for comparing the activity of the two enantiomers.

beta_oxidation_pathway 7Z-Tetradecenoyl-CoA 7Z-Tetradecenoyl-CoA Enoyl-CoA_Isomerase Enoyl-CoA_Isomerase 7Z-Tetradecenoyl-CoA->Enoyl-CoA_Isomerase Isomerization trans-2-Tetradecenoyl-CoA trans-2-Tetradecenoyl-CoA Enoyl-CoA_Isomerase->trans-2-Tetradecenoyl-CoA Enoyl-CoA_Hydratase Enoyl-CoA_Hydratase trans-2-Tetradecenoyl-CoA->Enoyl-CoA_Hydratase Hydration S_Isomer This compound Enoyl-CoA_Hydratase->S_Isomer L-3-Hydroxyacyl-CoA_Dehydrogenase L-3-Hydroxyacyl-CoA_Dehydrogenase S_Isomer->L-3-Hydroxyacyl-CoA_Dehydrogenase Oxidation R_Isomer (R)-3-Hydroxy-7Z-Tetradecenoyl-CoA R_Isomer->L-3-Hydroxyacyl-CoA_Dehydrogenase No Reaction 3-Ketoacyl-CoA 3-Ketoacyl-CoA L-3-Hydroxyacyl-CoA_Dehydrogenase->3-Ketoacyl-CoA Thiolase Thiolase 3-Ketoacyl-CoA->Thiolase Thiolysis Acetyl-CoA_and_Shorter_Acyl-CoA Acetyl-CoA_and_Shorter_Acyl-CoA Thiolase->Acetyl-CoA_and_Shorter_Acyl-CoA

Caption: Mitochondrial beta-oxidation pathway for unsaturated fatty acids.

experimental_workflow cluster_substrates Substrates S_Isomer This compound Assay_Setup Prepare Reaction Mixture (Buffer, NAD+) S_Isomer->Assay_Setup R_Isomer (R)-3-Hydroxy-7Z-Tetradecenoyl-CoA R_Isomer->Assay_Setup Enzyme_Addition Add L-3-Hydroxyacyl-CoA Dehydrogenase Assay_Setup->Enzyme_Addition Spectrophotometry Monitor NADH Production at 340 nm Enzyme_Addition->Spectrophotometry Data_Analysis Calculate Reaction Rates (Km, Vmax) Spectrophotometry->Data_Analysis Conclusion Compare Biological Activity Data_Analysis->Conclusion

Caption: Workflow for comparing the biological activity of the enantiomers.

Limited Cross-Reactivity of Anti-CoA Antibodies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of antibodies is paramount for accurate experimental results. This guide provides a comparative analysis of the cross-reactivity of monoclonal antibodies raised against Coenzyme A (CoA) with various acyl-CoA species. The data presented here is based on the characterization of the monoclonal antibodies 1F10 and A11, as detailed in seminal studies. While the development of antibodies that can robustly differentiate between various acyl-CoA species remains a significant challenge, the existing data provides valuable insights into the binding characteristics of anti-CoA antibodies.

Quantitative Comparison of Antibody Cross-Reactivity

The cross-reactivity of the anti-CoA monoclonal antibodies, 1F10 and A11, was assessed using a competitive ELISA. This method measures the ability of different acyl-CoA species to inhibit the binding of the antibody to immobilized CoA. The following table summarizes the binding inhibition caused by various CoA derivatives and related molecules, providing a quantitative measure of cross-reactivity.

Competitor MoleculeAntibody CloneConcentration of Competitor% Inhibition of Binding
Coenzyme A (CoA) 1F105 x 10⁻⁶ mM~50%
A115 x 10⁻⁶ mM~50%
Succinyl-CoA 1F105 x 10⁻⁶ mM~50%
Malonyl-CoA 1F105 x 10⁻⁶ mM~50%
Glutaryl-CoA 1F105 x 10⁻⁶ mM~50%
A115 x 10⁻⁶ mM~50%
Dephospho-CoA A115 x 10⁻⁶ mM~0%
ATP 1F105 x 10⁻¹ mM~0%
A115 x 10⁻¹ mM~0%
Cysteine 1F105 x 10⁻¹ mM~0%

Note: The percentage of inhibition is estimated from the graphical data presented in the source publications. The data indicates that both 1F10 and A11 antibodies recognize the Coenzyme A moiety of various acyl-CoA species but do not significantly differentiate between short-chain dicarboxyl-CoAs like succinyl-CoA, malonyl-CoA, and glutaryl-CoA. The lack of binding to dephospho-CoA suggests that the 3'-phosphate group on the ribose of CoA is a critical part of the epitope recognized by these antibodies. Importantly, there is no cross-reactivity with the CoA precursors ATP and cysteine.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of anti-CoA antibodies.

Antigen Preparation for Immunization and Screening
  • Conjugation of CoA to a Carrier Protein (KLH for Immunization, BSA for Screening): Coenzyme A, being a small molecule, is conjugated to a larger carrier protein to elicit an immune response.

    • Method: Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA) is activated using a crosslinker such as N-succinimidyl 3-(2-pyridyldithio) propionate (B1217596) (SPDP).

    • The activated carrier protein is then incubated with Coenzyme A to form a stable conjugate.

    • Unreacted CoA and crosslinker are removed by desalting columns.

Generation of Monoclonal Antibodies
  • Immunization: BALB/c mice are immunized with the KLH-CoA conjugate mixed with an adjuvant.

  • Hybridoma Production: Spleen cells from the immunized mice are fused with myeloma cells to create hybridoma cells.

  • Screening: Hybridoma supernatants are screened for the presence of anti-CoA antibodies using an ELISA with BSA-CoA as the coated antigen.

  • Cloning: Positive hybridoma clones are subcloned by limiting dilution to ensure monoclonality.

Competitive ELISA for Cross-Reactivity Analysis
  • Plate Coating: 96-well microtiter plates are coated with BSA-CoA conjugate (e.g., 0.3 µ g/well ) in a suitable buffer (e.g., PBS) and incubated overnight at 4°C.

  • Blocking: The remaining protein-binding sites on the plate are blocked with a blocking buffer (e.g., 3% BSA in PBS) for 2 hours at room temperature.

  • Competition: The monoclonal antibody (e.g., 10 µg in 100 µl PBS) is pre-incubated with various concentrations of competitor molecules (e.g., CoA, succinyl-CoA, malonyl-CoA, glutaryl-CoA, ATP, cysteine) for 1 hour at room temperature.

  • Incubation: The antibody-competitor mixture is then added to the BSA-CoA coated wells and incubated for 1 hour at room temperature.

  • Washing: The plates are washed multiple times with a wash buffer (e.g., PBS with 0.1% Tween 20) to remove unbound antibodies and competitors.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG) is added to the wells and incubated for 1 hour at room temperature.

  • Substrate Addition: After another wash step, a suitable substrate for the enzyme (e.g., TMB for HRP) is added, and the color development is measured using a microplate reader. The degree of color development is inversely proportional to the amount of binding of the primary antibody to the coated antigen, thus indicating the level of competition.

Visualizing Acyl-CoA in a Biological Context

To illustrate the central role of different acyl-CoA species in cellular metabolism, the following diagrams depict key signaling and metabolic pathways.

Fatty_Acid_Synthesis_Regulation cluster_cytosol Cytosol cluster_mito Mitochondrion Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Pyruvate_mito Pyruvate Pyruvate->Pyruvate_mito Transport Citrate_cyto Citrate AcetylCoA_cyto Acetyl-CoA Citrate_cyto->AcetylCoA_cyto ATP-citrate lyase MalonylCoA Malonyl-CoA AcetylCoA_cyto->MalonylCoA ACC FattyAcids Fatty Acids MalonylCoA->FattyAcids FAS CPT1 CPT1 MalonylCoA->CPT1 Inhibition ACC Acetyl-CoA Carboxylase (ACC) FAS Fatty Acid Synthase (FAS) AcetylCoA_mito Acetyl-CoA Pyruvate_mito->AcetylCoA_mito Citrate_mito Citrate AcetylCoA_mito->Citrate_mito Citrate_mito->Citrate_cyto Transport TCA TCA Cycle Citrate_mito->TCA FattyAcylCoA Fatty Acyl-CoA FattyAcylCoA->CPT1 Transport for β-oxidation Experimental_Workflow cluster_prep Antigen Preparation & Immunization cluster_hybridoma Hybridoma Technology cluster_analysis Antibody Characterization CoA Coenzyme A (Hapten) Conjugate CoA-KLH Conjugate CoA->Conjugate Carrier Carrier Protein (KLH) Carrier->Conjugate Immunize Immunize Mouse Conjugate->Immunize Spleen Isolate Spleen Cells Immunize->Spleen Fusion Cell Fusion Spleen->Fusion Myeloma Myeloma Cells Myeloma->Fusion Hybridomas Hybridoma Cells Fusion->Hybridomas Screen Screening (ELISA) Hybridomas->Screen Clone Isolate Positive Clones Screen->Clone mAbs Monoclonal Antibodies Clone->mAbs ELISA Competitive ELISA mAbs->ELISA WB Western Blot mAbs->WB IP Immunoprecipitation mAbs->IP

Differentiating (S)-3-Hydroxy-7Z-Tetradecenoyl-CoA: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification and differentiation of lipid intermediates is paramount. This guide provides a comprehensive comparison of analytical methodologies to distinguish (S)-3-Hydroxy-7Z-Tetradecenoyl-CoA from other C14 acyl-CoA isomers. We present supporting experimental principles and detailed protocols to facilitate accurate analysis in your research.

This compound is a C14 acyl-CoA intermediate characterized by a hydroxyl group at the C3 position (beta-position) and a cis double bond between C7 and C8. Its specific structure dictates its role in metabolic pathways and potential signaling functions. Differentiating it from other C14 acyl-CoAs, such as saturated (Myristoyl-CoA), monounsaturated (e.g., 9Z-Tetradecenoyl-CoA), and other positional and stereoisomers of 3-hydroxy-tetradecenoyl-CoA, is critical for understanding its specific biological functions.

Structural Distinctions Among C14 Acyl-CoAs

The key to differentiating C14 acyl-CoAs lies in their unique structural features: the presence and position of functional groups (hydroxyl, double bonds) and their stereochemistry. These differences can be exploited by various analytical techniques.

Acyl-CoA SpeciesAcyl Chain StructureKey Differentiating Features
This compound CH3(CH2)5CH=CH(CH2)2CH(OH)CH2CO-SCoAHydroxyl group at C3; cis double bond at C7
Myristoyl-CoACH3(CH2)12CO-SCoASaturated acyl chain
9Z-Tetradecenoyl-CoA (Myristoleoyl-CoA)CH3(CH2)3CH=CH(CH2)7CO-SCoAcis double bond at C9; no hydroxyl group
(R)-3-Hydroxytetradecanoyl-CoACH3(CH2)10CH(OH)CH2CO-SCoASaturated acyl chain; R-stereoisomer at C3
2-Hydroxytetradecanoyl-CoACH3(CH2)11CH(OH)CO-SCoAHydroxyl group at C2 (alpha-position)

Analytical Methodologies for Differentiation

The primary methods for distinguishing this compound from other C14 acyl-CoAs are liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) after derivatization. Enzymatic assays can also be employed for specific activity-based differentiation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for the analysis of acyl-CoAs due to its high sensitivity and specificity.[1][2]

Chromatographic Separation:

Reversed-phase liquid chromatography (RPLC) is commonly used to separate acyl-CoAs based on their polarity.[2][3] The presence of the hydroxyl group in this compound increases its polarity compared to non-hydroxylated C14 acyl-CoAs, leading to a shorter retention time on a C18 column. The position of the double bond also influences retention, with isomers having double bonds closer to the carboxyl group generally eluting earlier.

Hypothetical Comparative RPLC Retention Times:

CompoundPredicted Retention Time (Relative)Rationale
This compound ++ The hydroxyl group significantly increases polarity, leading to earlier elution.
2-Hydroxytetradecanoyl-CoA+++The hydroxyl group at the C2 position also increases polarity.
9Z-Tetradecenoyl-CoA++++Less polar than hydroxylated forms, but the double bond reduces retention compared to the saturated form.
Myristoyl-CoA+++++Being the most non-polar, it will have the longest retention time.
(Note: This is a predicted elution order. Actual retention times will depend on the specific chromatographic conditions.)

Mass Spectrometric Detection and Fragmentation:

Tandem mass spectrometry provides structural information based on the fragmentation of the parent ion. For acyl-CoAs, a characteristic neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine-5'-diphosphate portion of the CoA moiety, is often observed in positive ion mode.[4]

The fragmentation pattern of the acyl chain itself is key to differentiation. For 3-hydroxy acyl-CoAs, a characteristic fragment ion is often observed due to cleavage at the C-C bond adjacent to the hydroxyl group. For example, the methyl ester of 3-hydroxytetradecanoic acid shows a characteristic base peak at m/z 103.[5] The position of the double bond in this compound can be determined by specific fragmentation patterns, although this may require specialized MS techniques like collision-induced dissociation (CID) at different energies.

Experimental Protocol: LC-MS/MS Analysis of C14 Acyl-CoAs

1. Acyl-CoA Extraction: [6][7][8]

  • Tissue Homogenization: Homogenize frozen tissue samples in a cold buffer (e.g., 100 mM potassium phosphate, pH 4.9).

  • Solvent Extraction: Add a mixture of acetonitrile (B52724) and isopropanol (B130326) for protein precipitation and extraction of acyl-CoAs.

  • Phase Separation: Centrifuge to pellet precipitates and collect the supernatant containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE): Use a C18 SPE cartridge for sample cleanup and concentration. Elute with an organic solvent like methanol.

  • Reconstitution: Evaporate the eluent and reconstitute the sample in a solvent compatible with the LC mobile phase.

2. Liquid Chromatography: [1][2]

  • Column: C18 reversed-phase column (e.g., 150 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

  • Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water.

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 30-40 °C.

3. Tandem Mass Spectrometry:

  • Ionization: Positive electrospray ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan with information-dependent acquisition for identification.

  • Precursor Ion: [M+H]+ of the specific C14 acyl-CoA.

  • Product Ions: Monitor for the characteristic neutral loss of 507 Da and specific fragments of the acyl chain.

Workflow for Differentiation

Differentiation_Workflow cluster_extraction Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Analysis cluster_identification Identification Tissue Biological Sample (Tissue/Cells) Homogenization Homogenization Tissue->Homogenization Extraction Solvent Extraction & SPE Homogenization->Extraction LC Reversed-Phase LC Extraction->LC MS1 Mass Spectrometry (MS1 - Precursor Ion) LC->MS1 MS2 Tandem MS (MS2 - Fragmentation) MS1->MS2 RetentionTime Retention Time Comparison MS2->RetentionTime Fragmentation Fragmentation Pattern Analysis MS2->Fragmentation Quantification Quantification RetentionTime->Quantification Fragmentation->Quantification S3H7ZTCoA (S)-3-Hydroxy-7Z- Tetradecenoyl-CoA Quantification->S3H7ZTCoA OtherC14 Other C14 Acyl-CoAs Quantification->OtherC14

Caption: Workflow for the differentiation of C14 acyl-CoAs.

Signaling Pathways

Acyl-CoAs are central to fatty acid metabolism, serving as substrates for beta-oxidation and lipid biosynthesis.[4][9] While specific signaling roles for this compound are not yet well-defined, 3-hydroxy acyl-CoAs, in general, are intermediates in the beta-oxidation pathway. The accumulation of specific acyl-CoAs can be indicative of enzymatic defects and may have downstream signaling consequences through mechanisms like protein acylation or modulation of nuclear receptor activity.

Fatty_Acid_Metabolism cluster_beta_oxidation Mitochondrial Beta-Oxidation FattyAcid C14 Fatty Acid AcylCoA_Synthetase Acyl-CoA Synthetase FattyAcid->AcylCoA_Synthetase C14_AcylCoA C14 Acyl-CoA (e.g., Myristoyl-CoA) AcylCoA_Synthetase->C14_AcylCoA AcylCoA_Dehydrogenase Acyl-CoA Dehydrogenase C14_AcylCoA->AcylCoA_Dehydrogenase Lipid_Synthesis Lipid_Synthesis C14_AcylCoA->Lipid_Synthesis Lipid Biosynthesis EnoylCoA 2-Enoyl-CoA AcylCoA_Dehydrogenase->EnoylCoA EnoylCoA_Hydratase Enoyl-CoA Hydratase S3H7ZTCoA (S)-3-Hydroxy-7Z- Tetradecenoyl-CoA EnoylCoA_Hydratase->S3H7ZTCoA HydroxyacylCoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase KetoacylCoA 3-Ketoacyl-CoA HydroxyacylCoA_Dehydrogenase->KetoacylCoA Thiolase Thiolase AcetylCoA Acetyl-CoA Thiolase->AcetylCoA ShorterAcylCoA Shorter Acyl-CoA Thiolase->ShorterAcylCoA EnoylCoA->EnoylCoA_Hydratase S3H7ZTCoA->HydroxyacylCoA_Dehydrogenase KetoacylCoA->Thiolase TCA_Cycle TCA_Cycle AcetylCoA->TCA_Cycle TCA Cycle

Caption: Involvement of C14 acyl-CoAs in fatty acid metabolism.

Conclusion

The differentiation of this compound from other C14 acyl-CoAs is achievable with a high degree of confidence using modern analytical techniques. LC-MS/MS offers the most robust platform for this purpose, combining chromatographic separation based on polarity with mass spectrometric detection that provides structural information through fragmentation analysis. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers to accurately identify and quantify this specific lipid intermediate, paving the way for a deeper understanding of its metabolic and potential signaling roles.

References

A Comparative Analysis of the Biological Activity of (S)-3-Hydroxy-7Z-Tetradecenoyl-CoA and Its Saturated Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 5, 2025 – A comprehensive guide detailing the comparative biological activity of the monounsaturated acyl-CoA, (S)-3-Hydroxy-7Z-Tetradecenoyl-CoA, and its saturated counterpart, (S)-3-Hydroxytetradecanoyl-CoA, has been compiled for researchers, scientists, and professionals in drug development. This guide provides a critical analysis of their roles in metabolic pathways, supported by available experimental data and detailed methodologies.

The metabolism of fatty acids is a cornerstone of cellular energy production and involves a series of enzymatic reactions collectively known as β-oxidation. Within this pathway, (S)-3-hydroxyacyl-CoAs serve as key intermediates. The presence of a double bond in this compound introduces a structural variation that can influence its interaction with metabolic enzymes compared to the fully saturated (S)-3-Hydroxytetradecanoyl-CoA.

Metabolic Pathway Context: The Role in β-Oxidation

Both this compound and its saturated analog are substrates for the enzyme 3-hydroxyacyl-CoA dehydrogenase (HADH) . This enzyme catalyzes the third step of β-oxidation, which is the NAD+-dependent oxidation of the 3-hydroxyacyl-CoA to a 3-ketoacyl-CoA. This reaction is a critical part of the cyclical process that shortens the fatty acid chain by two carbons in each round, ultimately producing acetyl-CoA for the citric acid cycle.

Furthermore, the precursor to this compound, a trans-2-enoyl-CoA, is formed through the action of enoyl-CoA hydratase (ECH) . This enzyme hydrates the double bond of the enoyl-CoA. The efficiency of these enzymes can be influenced by the structure of the acyl-CoA substrate, including its chain length and degree of saturation.

Below is a diagram illustrating the central role of these compounds in the mitochondrial fatty acid β-oxidation pathway.

Beta_Oxidation_Pathway Fatty_Acyl_CoA Fatty Acyl-CoA (C14) Enoyl_CoA trans-Δ2-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA (S)-3-Hydroxyacyl-CoA (Saturated or Unsaturated) Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Thiolysis Thiolysis Ketoacyl_CoA->Thiolysis Acetyl_CoA Acetyl-CoA Thiolysis->Acetyl_CoA Shortened_Acyl_CoA Fatty Acyl-CoA (C12) Thiolysis->Shortened_Acyl_CoA invis1 Shortened_Acyl_CoA->invis1 invis1->Fatty_Acyl_CoA Next cycle invis2

Figure 1. Overview of the β-oxidation pathway highlighting the position of (S)-3-Hydroxyacyl-CoA intermediates.

Comparative Biological Activity: A Data-Driven Perspective

While direct comparative studies focusing specifically on this compound and its saturated analog are limited, the substrate specificity of the involved enzymes provides insights into their potential differential biological activity. Research has shown that the activity of 3-hydroxyacyl-CoA dehydrogenase can be influenced by the chain length of the substrate.

SubstrateEnzymeTypical Assay PrincipleExpected Observations
This compound3-Hydroxyacyl-CoA Dehydrogenase (HADH)Spectrophotometric measurement of NADH formation at 340 nm.The presence of the cis double bond at the 7th position may introduce a kink in the acyl chain, potentially altering its binding affinity to the active site of HADH compared to the saturated analog. This could result in different Km and Vmax values.
(S)-3-Hydroxytetradecanoyl-CoA3-Hydroxyacyl-CoA Dehydrogenase (HADH)Spectrophotometric measurement of NADH formation at 340 nm.Serves as a standard substrate for medium-chain fatty acid β-oxidation. Its kinetic parameters would provide a baseline for comparison.

Table 1. Comparative Enzymatic Activity Framework.

Experimental Protocols

To facilitate further research in this area, standardized experimental protocols for assessing the activity of enzymes involved in the metabolism of these acyl-CoAs are provided below.

Protocol 1: Assay for 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity

This protocol is adapted from established methods for measuring HADH activity.

Materials:

  • Spectrophotometer capable of reading absorbance at 340 nm

  • Cuvettes

  • Reaction Buffer: 100 mM Tris-HCl, pH 8.5, containing 5 mM EDTA

  • NAD+ solution: 10 mM in water

  • Substrate: this compound or (S)-3-Hydroxytetradecanoyl-CoA (typically 0.1-1 mM stock solution)

  • Purified HADH enzyme or mitochondrial extract

Procedure:

  • Prepare the reaction mixture in a cuvette by combining the reaction buffer and NAD+ solution.

  • Add the HADH enzyme preparation to the cuvette and mix gently.

  • Initiate the reaction by adding the acyl-CoA substrate.

  • Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

  • Calculate the initial reaction velocity from the linear portion of the absorbance curve using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

  • Kinetic parameters (Km and Vmax) can be determined by measuring the reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

The following diagram outlines the workflow for this enzymatic assay.

HADH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Buffer_Prep Prepare Reaction Buffer (Tris-HCl, EDTA) Mix_Reagents Combine Buffer and NAD+ in Cuvette Buffer_Prep->Mix_Reagents NAD_Prep Prepare NAD+ Solution NAD_Prep->Mix_Reagents Substrate_Prep Prepare Acyl-CoA Substrate Stocks (Unsaturated and Saturated) Add_Substrate Initiate Reaction with Acyl-CoA Substrate Substrate_Prep->Add_Substrate Enzyme_Prep Prepare HADH Enzyme Sample Add_Enzyme Add HADH Enzyme Enzyme_Prep->Add_Enzyme Mix_Reagents->Add_Enzyme Add_Enzyme->Add_Substrate Measure_Abs Monitor NADH Production (Absorbance at 340 nm) Add_Substrate->Measure_Abs Calc_Velocity Calculate Initial Velocity Measure_Abs->Calc_Velocity Determine_Kinetics Determine Km and Vmax Calc_Velocity->Determine_Kinetics

Figure 2. Experimental workflow for the 3-Hydroxyacyl-CoA Dehydrogenase (HADH) activity assay.

Conclusion

The presence of a cis double bond in this compound is predicted to influence its interaction with key metabolic enzymes in the β-oxidation pathway when compared to its saturated analog. While direct comparative data remains scarce, the provided experimental frameworks offer a robust starting point for researchers to elucidate the specific differences in their biological activities. Such studies are crucial for a deeper understanding of fatty acid metabolism and may inform the development of novel therapeutic strategies for metabolic disorders.

Enzyme Specificity for (S)-3-Hydroxy-7Z-Tetradecenoyl-CoA: A Comparative Analysis of Chain Length Preference

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the enzymatic processing of (S)-3-Hydroxy-7Z-Tetradecenoyl-CoA reveals significant variations in enzyme specificity compared to other acyl-CoA chain lengths. This guide provides a comparative analysis of the kinetic parameters of key enzymes involved in the metabolism of this C14 substrate, offering valuable insights for researchers in metabolic diseases and drug development.

The metabolism of fatty acids is a cornerstone of cellular energy homeostasis, with the chain length of acyl-CoA substrates playing a pivotal role in determining the efficiency and specificity of enzymatic reactions. This report focuses on the enzymatic handling of this compound, a 14-carbon 3-hydroxyacyl-CoA intermediate, by two critical enzymes in the β-oxidation pathway: L-3-hydroxyacyl-CoA dehydrogenase (HADH) and enoyl-CoA hydratase. Understanding the substrate preferences of these enzymes is crucial for elucidating the metabolic fate of specific fatty acids and for the development of targeted therapeutic interventions.

L-3-Hydroxyacyl-CoA Dehydrogenase (HADH) Specificity

L-3-hydroxyacyl-CoA dehydrogenase catalyzes the NAD+-dependent conversion of L-3-hydroxyacyl-CoA to 3-ketoacyl-CoA. Studies on pig heart L-3-hydroxyacyl-CoA dehydrogenase have demonstrated a clear preference for medium-chain substrates.[1] While the enzyme is active on a broad range of substrates, its maximal velocity (Vmax) peaks with medium-chain 3-hydroxyacyl-CoAs and declines for both shorter and longer chains.

Table 1: Kinetic Parameters of Pig Heart L-3-Hydroxyacyl-CoA Dehydrogenase for Substrates of Various Chain Lengths

Substrate (L-3-Hydroxyacyl-CoA)Chain LengthVmax (μmol/min/mg)Km (μM)
Butyryl-CoAC410813.0
Hexanoyl-CoAC61454.2
Octanoyl-CoAC81552.5
Decanoyl-CoAC101402.0
Dodecanoyl-CoAC121152.2
Tetradecanoyl-CoA C14 90 2.3
Hexadecanoyl-CoAC16752.5

Data adapted from He, X. Y., et al. (1989). Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths. Analytical Biochemistry, 180(1), 105-109.[1]

The data clearly indicates that while the Michaelis-Menten constant (Km) for medium and long-chain substrates is comparable, the Vmax for the C14 substrate, 3-hydroxytetradecanoyl-CoA, is significantly lower than that for medium-chain substrates like 3-hydroxyoctanoyl-CoA.

Enoyl-CoA Hydratase Specificity

Enoyl-CoA hydratase catalyzes the hydration of 2-enoyl-CoA to 3-hydroxyacyl-CoA. The substrate specificity of this enzyme can vary significantly between different organisms and isoenzymes. For instance, the (R)-specific enoyl-CoA hydratase PhaJ4 from Pseudomonas aeruginosa exhibits a broad substrate specificity with a relatively constant maximal reaction rate (Vmax) for substrates from C4 to C10.[2] In contrast, other enoyl-CoA hydratases show a decrease in reaction rate with increasing acyl chain length.[3]

Table 2: Kinetic Parameters of (R)-specific Enoyl-CoA Hydratase (PhaJ4) from Pseudomonas aeruginosa

Substrate (trans-2-Enoyl-CoA)Chain LengthVmax (U/mg)Km (μM)
Crotonyl-CoAC4130110
Hexenoyl-CoAC614045
Octenoyl-CoAC815030
Decenoyl-CoAC1015025

Data adapted from Fukui, T., et al. (2003). Molecular characterization and properties of (R)-specific enoyl-CoA hydratases from Pseudomonas aeruginosa: metabolic tools for synthesis of polyhydroxyalkanoates via fatty acid beta-oxidation. International journal of biological macromolecules, 31(4-5), 195-205.[2]

Although data for a C14 substrate is not available for this specific enzyme, the trend suggests that some enoyl-CoA hydratases can efficiently process longer-chain substrates. The rate-limiting step for the metabolism of this compound may therefore be more dependent on the subsequent dehydrogenase step rather than its formation by hydratase.

Experimental Protocols

Assay for L-3-Hydroxyacyl-CoA Dehydrogenase Activity

The activity of L-3-hydroxyacyl-CoA dehydrogenase was determined using a coupled spectrophotometric assay.[1]

Principle: The 3-ketoacyl-CoA formed by the dehydrogenase is cleaved by 3-ketoacyl-CoA thiolase in the presence of CoASH. The reaction is monitored by following the reduction of NAD+ to NADH at 340 nm. This coupled system ensures the irreversibility of the reaction and eliminates product inhibition.

Reaction Mixture (in 1.0 mL):

  • 100 mM potassium phosphate (B84403) buffer, pH 7.3

  • 0.2 mM NAD+

  • 0.05 mM CoASH

  • 10 μg of 3-ketoacyl-CoA thiolase

  • Varying concentrations of L-3-hydroxyacyl-CoA substrate (e.g., 1-50 μM)

  • The reaction is initiated by the addition of L-3-hydroxyacyl-CoA dehydrogenase.

Procedure: The increase in absorbance at 340 nm due to the formation of NADH is monitored at 25°C. The initial rate of the reaction is used to calculate the enzyme activity. Kinetic parameters (Vmax and Km) are determined by plotting the initial velocities against substrate concentrations and fitting the data to the Michaelis-Menten equation.

Assay for Enoyl-CoA Hydratase Activity

The activity of enoyl-CoA hydratase was measured by monitoring the decrease in absorbance at 263 nm, which corresponds to the hydration of the trans-2-enoyl-CoA substrate.[2]

Principle: The hydration of the double bond in the enoyl-CoA substrate leads to a decrease in absorbance at 263 nm.

Reaction Mixture (in 1.0 mL):

  • 50 mM Tris-HCl buffer, pH 8.0

  • Varying concentrations of trans-2-enoyl-CoA substrate (e.g., 10-200 μM)

  • The reaction is initiated by the addition of the enoyl-CoA hydratase.

Procedure: The decrease in absorbance at 263 nm is followed at 30°C. The initial rate of the reaction is calculated using a molar extinction coefficient of 6,700 M⁻¹cm⁻¹ for the enoyl-CoA thioester bond. Kinetic parameters are determined as described for HADH.

Visualizing the Experimental Workflow and Signaling Context

To provide a clearer understanding of the processes discussed, the following diagrams illustrate the experimental workflow for determining enzyme kinetics and the broader signaling pathway in which these enzymes operate.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Purified Enzyme (HADH or Enoyl-CoA Hydratase) ReactionMix Prepare Reaction Mixture in Cuvette Enzyme->ReactionMix Substrate Substrate Stock Solutions (Varying Chain Lengths) Substrate->ReactionMix Buffer Reaction Buffer & Cofactors (e.g., NAD+, CoASH) Buffer->ReactionMix Initiate Initiate Reaction (Add Enzyme) ReactionMix->Initiate Spectro Monitor Absorbance Change (Spectrophotometer) Initiate->Spectro CalcRate Calculate Initial Velocity (V₀) Spectro->CalcRate Plot Plot V₀ vs. [Substrate] CalcRate->Plot MM_Fit Michaelis-Menten Fit Plot->MM_Fit Kinetics Determine Vmax & Km MM_Fit->Kinetics

Caption: Experimental workflow for determining enzyme kinetic parameters.

PPAR_Signaling_Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LCFA Long-Chain Fatty Acids (e.g., from Tetradecanoyl-CoA metabolism) PPAR PPARα LCFA->PPAR binds & activates RXR RXR Complex PPARα-RXR Heterodimer RXR->Complex PPAR->Complex PPRE PPRE (Peroxisome Proliferator Response Element) Complex->PPRE binds TargetGenes Target Genes (e.g., Acyl-CoA Oxidase, CPT1) PPRE->TargetGenes regulates Transcription Increased Transcription TargetGenes->Transcription Metabolism Increased Fatty Acid Oxidation Transcription->Metabolism

Caption: PPARα signaling pathway activated by fatty acid metabolites.

References

A Proposed Framework for Inter-Laboratory Comparison of (S)-3-Hydroxy-7Z-Tetradecenoyl-CoA Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide outlines a standardized framework for the inter-laboratory quantification of (S)-3-Hydroxy-7Z-Tetradecenoyl-CoA, a critical intermediate in fatty acid metabolism. The absence of publicly available inter-laboratory comparison data necessitates the establishment of a robust and reproducible methodology to ensure that data generated across different research groups are comparable. This document provides a recommended experimental protocol, a template for data presentation, and visual diagrams to facilitate understanding of the biochemical context and experimental workflow.

Data Presentation: A Template for Comparison

To ensure consistency in data reporting, participating laboratories are encouraged to use the following standardized table to summarize their quantitative results. This format allows for a clear and direct comparison of key metrics.

Table 1: Inter-Laboratory Quantification Results for this compound

Laboratory IDSample TypeMean Concentration (μM)Standard Deviation (μM)% RSDLimit of Detection (LOD) (μM)Limit of Quantification (LOQ) (μM)
Lab 01Cell Lysate
Lab 02Tissue Homogenate
Lab 03Plasma
Lab 04
Lab 05

% RSD (Relative Standard Deviation) should be calculated as (Standard Deviation / Mean Concentration) * 100.

Experimental Protocols

A standardized protocol is paramount for minimizing inter-laboratory variability. The following methodology, based on established techniques for acyl-CoA analysis, is recommended.[1][2][3]

Sample Preparation and Acyl-CoA Extraction

This procedure should be performed on ice to minimize enzymatic degradation.

  • For Cell Cultures:

    • Aspirate culture medium and wash cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA).

    • Scrape cells and transfer the cell suspension to a microcentrifuge tube.

    • Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Discard the supernatant and wash the pellet twice with ice-cold 2% (w/v) TCA.

    • Resuspend the pellet in 200 µL of ice-cold water.

    • Proceed to solid-phase extraction.

  • For Tissue Samples:

    • Flash-freeze tissue samples in liquid nitrogen immediately after collection.

    • Grind the frozen tissue to a fine powder under liquid nitrogen.

    • Homogenize the powdered tissue in 10 volumes of ice-cold 10% TCA.

    • Follow steps 4-8 as described for cell cultures.

Solid-Phase Extraction (SPE) for Acyl-CoA Enrichment
  • Use a C18 SPE cartridge.

  • Conditioning: Wash the cartridge with 3 mL of methanol (B129727), followed by 3 mL of water.

  • Loading: Load the resuspended pellet onto the cartridge.

  • Washing: Wash the cartridge with 3 mL of 50 mM ammonium (B1175870) acetate (B1210297) in 2% methanol to remove unbound contaminants.

  • Elution: Elute the acyl-CoAs with 2 mL of 80% methanol containing 50 mM ammonium acetate.

  • Dry the eluate under a stream of nitrogen gas.

  • Reconstitute the sample in 50 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Quantification
  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system is recommended.[1]

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 10 mM ammonium acetate in water.

    • Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water.

    • Gradient: A linear gradient from 2% to 98% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Monitor for the specific precursor-to-product ion transition for this compound. The exact m/z values should be determined by direct infusion of a pure standard.

    • Calibration Curve: Prepare a calibration curve using a certified standard of this compound to enable absolute quantification.

Mandatory Visualizations

Biochemical Pathway

The following diagram illustrates the position of this compound within the fatty acid beta-oxidation pathway.

fatty_acid_oxidation 3-Oxo-(7Z)-tetradecenoyl-CoA 3-Oxo-(7Z)-tetradecenoyl-CoA S3H7TCoA This compound 3-Oxo-(7Z)-tetradecenoyl-CoA->S3H7TCoA 3-hydroxyacyl-CoA dehydrogenase Trans-2-Enoyl-CoA trans-Tetradec-2-enoyl-CoA S3H7TCoA->Trans-2-Enoyl-CoA Enoyl-CoA hydratase H2O H2O NAD NAD NADH NADH NAD->NADH

Caption: Conversion of 3-Oxo-(7Z)-tetradecenoyl-CoA in fatty acid metabolism.

Experimental Workflow

This diagram provides a high-level overview of the proposed inter-laboratory comparison workflow.

interlab_workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Independent Analysis cluster_data Phase 3: Data Aggregation & Comparison Protocol Standardized Protocol Distribution Samples Centralized Sample & Standard Distribution Lab1 Lab 1: Sample Analysis Samples->Lab1 Lab2 Lab 2: Sample Analysis LabN Lab N: Sample Analysis Aggregation Data Aggregation & Normalization Lab1->Aggregation Lab2->Aggregation LabN->Aggregation Comparison Statistical Analysis & Comparison Aggregation->Comparison Report Final Report Generation Comparison->Report

Caption: Workflow for a proposed inter-laboratory comparison study.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.